molecular formula C16H24N2O5 B1284286 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid CAS No. 870703-77-8

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Cat. No.: B1284286
CAS No.: 870703-77-8
M. Wt: 324.37 g/mol
InChI Key: YPMFFOGSMOXXLA-UHFFFAOYSA-N
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Description

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a useful research compound. Its molecular formula is C16H24N2O5 and its molecular weight is 324.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMFFOGSMOXXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584662
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid
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Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-77-8
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, which combines a reactive carboxylic acid, a piperidine scaffold, a furan moiety, and an orthogonally protected amine, offers a rich platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive analysis of its chemical properties, reactivity, a plausible synthetic pathway, analytical characterization, and strategic applications in drug discovery. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, allowing for sequential and controlled chemical modifications.[1][2]

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physicochemical characteristics, which make it a versatile reagent in a variety of reaction conditions.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 870703-77-8[3][4]
Molecular Formula C₁₆H₂₄N₂O₅[3]
Molecular Weight 324.38 g/mol [3]
Appearance White Solid[3]
Purity Typically ≥96%[3]
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(C(=O)O)C2=CC=CO2N/A
InChI Key YPMFFOGSMOXXLA-UHFFFAOYSA-N[3]
Solubility and Stability

The molecule exhibits a favorable solubility and stability profile, rendering it compatible with common organic solvents used in synthesis.[1] The carboxylic acid moiety provides a handle for solubility in aqueous basic solutions, while the larger organic structure lends itself to solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

The primary point of chemical instability lies with the Boc protecting group . It is highly stable to basic conditions, nucleophiles, and mild reducing agents, which allows for selective reactions at other sites.[5] However, it is designed for facile cleavage under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] This acid-lability is not a drawback but a cornerstone of its strategic utility in multi-step synthesis.[]

Molecular Reactivity and Synthetic Logic

The synthetic potential of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid stems from the distinct reactivity of its constituent functional groups. The presence of the Boc group enables an orthogonal protection strategy, which is fundamental to modern peptide and heterocyclic synthesis.[5][9]

Analysis of Reactive Centers
  • Carboxylic Acid (-COOH): This is the primary site for elaboration. It readily participates in amide bond formation with a wide array of amines when activated by standard coupling reagents (e.g., HATU, HOBt/EDC). This reaction is the gateway to building peptide-like structures or attaching other pharmacophores. It can also be esterified or reduced to the corresponding alcohol.

  • Boc-Protected Amine (-NHBoc): This group is chemically inert under the conditions used for amide coupling. Its purpose is to mask the nucleophilicity of the 4-amino group on the piperidine ring. Upon completion of reactions at the carboxylic acid, the Boc group can be selectively removed with acid to reveal the primary amine, which can then be acylated, alkylated, or used in further coupling reactions.[7]

  • Tertiary Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and can be protonated. While generally less nucleophilic than the deprotected primary amine, its presence influences the overall basicity and pharmacokinetic properties of derivative molecules.

  • Furan Ring: The electron-rich furan ring can participate in electrophilic substitution reactions and can also act as a diene in Diels-Alder cycloadditions. However, it can be sensitive to strongly acidic conditions, a factor to consider during Boc deprotection.

G cluster_molecule Reactivity Map cluster_nodes mol 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid COOH Carboxylic Acid (-COOH) mol->COOH Amide Coupling, Esterification NHBoc Protected Amine (-NHBoc) mol->NHBoc Acid-Labile Deprotection Furan Furan Ring mol->Furan Electrophilic Substitution TertiaryAmine Tertiary Amine (Piperidine N) mol->TertiaryAmine Basicity, Protonation

Caption: Key reactive sites for synthetic modification.

Proposed Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a highly efficient and logical approach involves a three-component Strecker-type or Ugi-type reaction, or more commonly, a sequential reductive amination. The latter provides excellent control and is widely applicable.

Causality in Experimental Design

The choice of a reductive amination pathway is deliberate. It is a robust and high-yielding transformation that is tolerant of a wide range of functional groups. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, preventing the undesired reduction of other functional groups. Purification by column chromatography is standard for ensuring high purity of such intermediates, which is non-negotiable for subsequent use in drug discovery campaigns.

Step-by-Step Synthetic Protocol

Objective: To synthesize 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid from commercially available starting materials.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine)[10]

  • Furan-2-glyoxylic acid (2-(furan-2-yl)-2-oxoacetic acid)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and furan-2-glyoxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure product.

  • Final Characterization: Confirm the structure and purity of the final white solid product using NMR and MS analysis.

G start Starting Materials: - 4-Boc-aminopiperidine - Furan-2-glyoxylic acid - DCM, Acetic Acid step1 Step 1: Iminium Formation (Stir 1-2h at RT) start->step1 step2 Step 2: Reductive Amination (Add STAB, Stir 12-18h) step1->step2 step3 Step 3: Aqueous Work-up (Quench with NaHCO₃, Extract with DCM) step2->step3 step4 Step 4: Purification (Dry, Concentrate, Column Chromatography) step3->step4 end_node Final Product: Pure 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid step4->end_node

Caption: Workflow for proposed reductive amination synthesis.

Analytical Characterization Profile

A robust analytical package is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR ~9.0-10.0 ppm: Broad singlet, 1H (Carboxylic acid proton, may exchange with D₂O)~7.5 ppm: Multiplet, 1H (Furan H5)~6.4 ppm: Multiplet, 1H (Furan H4)~6.3 ppm: Multiplet, 1H (Furan H3)~4.0-4.5 ppm: Singlet or doublet, 1H (α-proton on acetic acid)~3.5-3.8 ppm: Broad multiplet, 1H (Piperidine proton near Boc-NH)~2.5-3.2 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.5-2.0 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.45 ppm: Singlet, 9H (Boc group methyl protons)
¹³C NMR ~170-175 ppm: Carboxylic acid C=O~155 ppm: Carbamate C=O~145-150 ppm: Furan quaternary carbon~142 ppm: Furan C5~110 ppm: Furan C4~108 ppm: Furan C3~80 ppm: Boc quaternary carbon~65-70 ppm: α-carbon~45-55 ppm: Piperidine carbons~28 ppm: Boc methyl carbons
LC-MS (ESI+) Expected [M+H]⁺ peak at m/z = 325.17
FT-IR (cm⁻¹) ~3350-3450: N-H stretch (carbamate)~2500-3300: O-H stretch (broad, carboxylic acid)~1700-1740: C=O stretch (carboxylic acid)~1680-1700: C=O stretch (Boc carbamate)~1500-1550: N-H bend~1160-1170: C-O stretch (carbamate)

Applications in Drug Discovery

This molecule is not an end-product but a versatile starting point for creating libraries of novel compounds for biological screening. Its value lies in the ability to systematically explore chemical space around a privileged core structure.

The workflow involves:

  • Core Synthesis: Prepare the title compound in high purity.

  • Amide Library Generation: Couple the carboxylic acid with a diverse set of primary and secondary amines to explore the "R1" space.

  • Deprotection: Treat the resulting amides with TFA to remove the Boc group.

  • Second-Site Diversification: Acylate or alkylate the newly exposed 4-amino group with another set of diverse reagents to explore the "R2" space.

This systematic approach allows for the efficient generation of hundreds of unique analogues from a single, well-characterized core, accelerating the hit-to-lead process in drug discovery.

G core Core Molecule (Title Compound) step1 Amide Coupling (R¹-NH₂) core->step1 intermediate Boc-Protected Intermediate Library step1->intermediate step2 Boc Deprotection (TFA) intermediate->step2 deprotected Deprotected Intermediate Library step2->deprotected step3 Final Acylation / Alkylation (R²-X) deprotected->step3 final_library Diverse Final Compound Library (R¹ and R² varied) step3->final_library

Caption: Drug discovery workflow using the core scaffold.

Conclusion

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a high-value synthetic intermediate whose chemical properties are deliberately tailored for modern drug discovery. The interplay between its reactive carboxylic acid and the stable, yet readily cleavable, Boc-protected amine provides a powerful platform for orthogonal synthesis. Understanding its reactivity profile, synthetic access, and analytical signatures is crucial for researchers aiming to leverage this scaffold to build novel and potent therapeutic agents.

References

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Blotter. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-2-yl]acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • University of Groningen. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

Sources

biological activity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide A Research Prospectus on the Biological Activity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: A Synthetic Compound with Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a synthetic molecule incorporating several pharmacologically significant moieties, including a furan ring, a piperidine scaffold, and an acetic acid side chain. Despite its availability as a chemical building block, a comprehensive evaluation of its intrinsic biological activity is not publicly documented. This guide serves as a research prospectus, providing a structured, in-depth framework for investigating the therapeutic potential of this compound. By analyzing the known biological activities of structurally related molecules, we hypothesize potential applications and outline a multi-tiered experimental workflow, from initial in vitro screening to advanced in vivo models. This document is designed to guide researchers in systematically uncovering the pharmacological profile of this promising, yet uncharacterized, chemical entity.

Part 1: Introduction and Rationale

The process of drug discovery often involves the screening of novel chemical entities or the rational design of molecules based on known pharmacophores. The title compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, represents a confluence of structural motifs that have been independently associated with a wide range of biological activities. The lack of specific data on this molecule presents an opportunity for exploratory research.

Chemical Structure and Pharmacophore Analysis

The molecule can be deconstructed into three key components:

  • Furan Ring: A five-membered aromatic heterocycle containing oxygen. Furan derivatives are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

  • 4-Boc-Aminopiperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous CNS agents and analgesics.[1] The 4-amino substitution pattern is particularly interesting, with derivatives showing potent antibacterial and antimycotic effects.[2][3] The tert-butyloxycarbonyl (Boc) protecting group makes the compound an ideal intermediate for further synthesis but may also modulate its activity and pharmacokinetic properties.[1][4][5]

  • α-Substituted Acetic Acid: The acetic acid group imparts acidic properties to the molecule, influencing its solubility and potential to interact with biological targets through hydrogen bonding or ionic interactions. The specific stereochemistry at the alpha-carbon could also be critical for biological recognition.

Literature Precedent & Hypothesized Biological Activities

Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for the biological potential of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

  • Antimicrobial and Antifungal Potential: The combination of furan and piperidine rings is a recurring theme in antimicrobial research. Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl) have demonstrated antimicrobial activity against various bacterial and fungal species.[6] Furthermore, 4-aminopiperidine structures are noted for their antimycotic effects, potentially by mimicking intermediates in the ergosterol biosynthesis pathway.[2] Furan carboxamides have also shown significant antibiofilm activity.[7] This strong body of evidence suggests that the title compound is a prime candidate for antimicrobial screening.

  • Anti-inflammatory and Antioxidant Activity: Hybrid molecules containing furan and piperidine have been successfully evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation, and to scavenge free radicals. These findings provide a solid rationale for investigating the compound's potential as an anti-inflammatory and antioxidant agent.

  • Analgesic Activity: Piperidine-containing structures are foundational to many analgesic drugs. Related N-acyl derivatives have shown significant pain-reducing effects in animal models, such as the acetic acid-induced writhing test.[8]

Part 2: Proposed Experimental Workflow for Biological Screening

A systematic, tiered approach is essential to efficiently screen the compound and identify its primary biological activities. The causality behind this workflow is to use broad, cost-effective in vitro assays to identify promising areas of activity before committing resources to more complex and targeted studies.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & MoA Studies cluster_2 Tier 3: In Vivo Model Validation A Antimicrobial Screening (MIC Assay vs. ESKAPE Pathogens) D General Cytotoxicity (MTT Assay vs. HaCaT cells) A->D Assess Safety Profile E Antimicrobial MoA (e.g., Biofilm Disruption Assay) A->E If Active B Anti-inflammatory Screening (Albumin Denaturation Assay) B->D F Anti-inflammatory MoA (e.g., COX/LOX Inhibition Assay) B->F If Active C Antioxidant Screening (DPPH Radical Scavenging) C->D G Ion Channel Screening (e.g., T-type Ca2+ Channel Assay) D->G If Non-Toxic I Anti-inflammatory Model (Acetic Acid-Induced Colitis) F->I Confirm In Vivo Efficacy H Analgesic Model (Acetic Acid Writhing Test) G->H Explore Related Activity I->H Start Test Compound: 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid Start->A Broad Spectrum Evaluation Start->B Broad Spectrum Evaluation Start->C Broad Spectrum Evaluation

Caption: Proposed multi-tiered workflow for biological activity screening.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant pathogens, providing a quantitative measure of its antimicrobial potency.

Principle: The broth microdilution method is a standardized assay where microorganisms are challenged with serially diluted concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Bacterial and Fungal Panel: Utilize a panel of microorganisms, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and representative fungal species like Candida albicans.[3]

  • Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Serial Dilution: Perform a two-fold serial dilution of the compound's stock solution directly in the plates to achieve a concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (microorganism in broth, no compound), a negative control (broth only), and a vehicle control (microorganism in broth with DMSO at the highest concentration used). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: Determine the MIC by visually inspecting the plates for turbidity. The lowest concentration with no visible growth is the MIC. This can be confirmed by measuring absorbance at 600 nm.

Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a rapid and reliable method to screen for anti-inflammatory properties, as the denaturation of proteins is a well-documented cause of inflammation.

Principle: When subjected to heat, albumin undergoes denaturation. The test compound's ability to prevent this denaturation is measured spectrophotometrically and compared to a standard anti-inflammatory drug.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Compound Addition: Add 0.5 mL of the test compound solution (at various concentrations, e.g., 10-500 µg/mL) to the reaction mixture.

  • Control: Prepare a control group using 0.5 mL of distilled water instead of the test compound. Use diclofenac sodium as a positive control.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes, followed by cooling.

  • Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 3: Advanced Characterization and Proposed In Vivo Models

Should the initial screening yield positive results, the subsequent steps are to elucidate the mechanism of action and validate the findings in a more biologically relevant system.

Proposed In Vivo Model: Acetic Acid-Induced Writhing Test for Analgesia

This model is a standard and highly sensitive method for screening peripheral analgesic activity, directly testing the hypothesis generated from literature on related piperidine compounds.[8]

Principle: Intraperitoneal injection of acetic acid in mice causes irritation of the peritoneal cavity, leading to characteristic stretching and writhing movements. An effective analgesic will reduce the number of these writhes.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Aspirin), and test groups receiving different doses of the compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

  • Compound Administration: Administer the test compound or controls to the respective groups.

  • Induction of Writhing: After a set period (e.g., 30 minutes for IP, 60 minutes for oral), administer a 0.6% (v/v) solution of acetic acid intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of analgesic activity for each group compared to the vehicle control.

Proposed In Vivo Model: Acetic Acid-Induced Ulcerative Colitis

If strong in vitro anti-inflammatory activity is observed, this model can provide robust in vivo validation.[9]

Principle: Intra-rectal administration of acetic acid induces localized inflammation in the colon of rats, mimicking aspects of ulcerative colitis. The efficacy of the test compound is assessed by measuring reductions in inflammatory markers and tissue damage.[9]

Step-by-Step Methodology:

  • Animal Model: Use Wistar albino rats, fasted for 24 hours before induction.

  • Grouping and Pre-treatment: Establish control, positive control (e.g., Sulfasalazine), and test groups. Administer the test compound or controls orally for a set number of days prior to induction.[9]

  • Induction of Colitis: Under light anesthesia, induce colitis by intra-rectal administration of a 4% acetic acid solution.

  • Treatment and Observation: Continue daily treatment and monitor animal weight, stool consistency, and signs of distress.

  • Endpoint Analysis: After a set period (e.g., 48-72 hours post-induction), sacrifice the animals. Excise the colon and measure its weight and length. Score the macroscopic damage.

  • Biochemical and Histological Analysis: Homogenize colon tissue to measure levels of inflammatory markers (e.g., MPO, TNF-α) and oxidative stress markers (e.g., SOD, GSH).[9] Perform histopathological examination of colon sections to assess tissue damage and inflammatory cell infiltration.

Part 4: Data Interpretation and Future Directions

Summary of Potential Quantitative Data

The experimental workflows described would generate quantitative data that can be summarized for clear comparison and decision-making.

Assay TypeMetricExample Positive ControlTarget Value
Antimicrobial MIC (µg/mL)Ciprofloxacin< 16 µg/mL
Anti-inflammatory IC₅₀ (µg/mL)Diclofenac Sodium< 100 µg/mL
Antioxidant IC₅₀ (µg/mL)Ascorbic Acid< 100 µg/mL
Analgesia % Inhibition of WrithingAspirin (50 mg/kg)> 50% inhibition
Ulcerative Colitis Disease Activity IndexSulfasalazineSignificant Reduction
Structure-Activity Relationship (SAR) Exploration

A critical insight for this specific molecule is the presence of the Boc-protecting group. While essential for synthesis, it is not typically present in final drug candidates. Therefore, the parent compound should be considered both a potential active agent and, more importantly, a key intermediate. Future work must involve the deprotection of the 4-amino group and subsequent derivatization to explore SAR.

SAR cluster_derivatives SAR Library Generation Core Parent Compound (Boc-protected amine) Deprotected Free Amine Intermediate (Primary scaffold) Core->Deprotected TFA or HCl (Deprotection) Amide Amide Derivatives (R-CO-Cl) Deprotected->Amide Acylation Sulfonamide Sulfonamide Derivatives (R-SO2-Cl) Deprotected->Sulfonamide Sulfonylation Reductive N-Alkylated Derivatives (Reductive Amination) Deprotected->Reductive Alkylation

Caption: Proposed derivatization pathways for SAR studies.

Part 5: Conclusion

While the has not been explicitly reported, a thorough analysis of its structural components and related compounds in the scientific literature strongly suggests its potential as a source of novel therapeutic agents. The most promising avenues for investigation are in the fields of antimicrobial, anti-inflammatory, and analgesic research. The experimental framework detailed in this guide provides a logical, efficient, and robust pathway for systematically evaluating these hypotheses. The findings from such a study would not only characterize this specific molecule but also provide valuable structure-activity relationship data to guide the design of next-generation drug candidates based on the furan-piperidine scaffold.

References

  • Parmar, T. H. et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. Available from: [Link]

  • Si-Mohamed, A. et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(1-2), e1800238. Available from: [Link]

  • Zhecheva, D. et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. Available from: [Link]

  • Seilkhan, A. et al. (2023). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Pharmaceuticals, 16(11), 1532. Available from: [Link]

  • Kumar, R. et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Available from: [Link]

  • Watanuki, S. et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5451-5455. Available from: [Link]

  • Rojas-Altuve, F. et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 34-40. Available from: [Link]

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  • Eckhardt, M. et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available from: [Link]

  • Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from: [Link]

  • Watanuki, S. et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Osaka University Knowledge Archive. Available from: [Link]

  • Chem-Impex International. (n.d.). (R)-(1-Boc-piperidin-2-yl)acetic acid. Retrieved from: [Link]

  • Sravani, G. et al. (2022). Investigation of In vitro and In vivo Pursuits of Laurus nobilis Extract on Acetic Acid-induced Ulcerative Colitis in Wistar. Indian Journal of Pharmaceutical Education and Research, 56(2s), s299-s308. Available from: [Link]

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  • Herrera-Mayorga, W. A. et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(38), 26863-26871. Available from: [Link]

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An In-Depth Technical Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of piperidine and furan heterocycles within a single molecular framework has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of a promising class of compounds: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid derivatives. We will delve into the strategic design of these molecules, robust synthetic methodologies for their preparation, and explore their potential as scaffolds for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities, offering both foundational knowledge and actionable experimental insights.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of clinically approved drugs. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space in multiple vectors.[1][2] The furan ring, another important five-membered aromatic heterocycle, is also a key component in numerous biologically active compounds, contributing to their unique pharmacological profiles.[3]

The combination of these two privileged moieties in the form of 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid derivatives creates a novel scaffold with significant potential for drug discovery. The α-amino acid core provides a chiral center and functional handles for further derivatization, while the 4-aminopiperidine unit offers a basic nitrogen atom for potential salt formation and hydrogen bonding interactions, and the furan ring can engage in various non-covalent interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position is a crucial element in the synthetic strategy, enabling selective functionalization of the molecule.

This guide will focus on the synthesis of the core structure and its subsequent derivatization, providing detailed protocols and exploring the rationale behind the chosen synthetic routes. Furthermore, we will discuss the potential therapeutic applications of this class of compounds, drawing on the known biological activities of related structures.

Synthetic Strategies for the Core Scaffold

The synthesis of the 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid core can be approached through several established methods for α-amino acid synthesis. Two of the most powerful and convergent strategies are the Strecker synthesis and the Ugi four-component reaction (Ugi-4CR).

The Strecker Synthesis Approach

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids. The reaction proceeds through the formation of an α-aminonitrile intermediate from an aldehyde, an amine, and a cyanide source, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

A plausible synthetic pathway for the target scaffold using the Strecker reaction is outlined below:

Strecker_Synthesis Furfural Furfural Imine Iminium Intermediate Furfural->Imine + 4-Boc-aminopiperidine (Condensation) Boc_Amine 4-Boc-aminopiperidine Boc_Amine->Imine Cyanide KCN/NaCN Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + Cyanide (Nucleophilic Addition) Amino_Acid 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Aminonitrile->Amino_Acid Acid or Base Hydrol. (e.g., HCl) caption Figure 1. Proposed Strecker Synthesis Route.

Caption: Figure 1. Proposed Strecker Synthesis Route.

Causality Behind Experimental Choices:

  • Formation of the Iminium Intermediate: The reaction is typically initiated by the condensation of furfural with 4-Boc-aminopiperidine. This step is often acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.

  • Nucleophilic Addition of Cyanide: The subsequent addition of a cyanide source, such as potassium or sodium cyanide, to the iminium ion intermediate is a crucial carbon-carbon bond-forming step. The use of cyanide is advantageous due to its high nucleophilicity.

  • Hydrolysis of the α-Aminonitrile: The resulting α-aminonitrile is a stable intermediate that can be isolated and purified. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, although strong acid hydrolysis (e.g., with concentrated HCl) is commonly employed.

Self-Validating System:

The progress of the Strecker synthesis can be monitored at each stage using standard analytical techniques. The formation of the iminium intermediate can be observed by changes in NMR spectra. The appearance of the α-aminonitrile can be confirmed by IR spectroscopy (a characteristic nitrile stretch around 2200-2250 cm⁻¹) and mass spectrometry. The final hydrolysis to the carboxylic acid can be followed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch.

The Ugi Four-Component Reaction (Ugi-4CR) Approach

The Ugi-4CR is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[4][5][6] This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully choosing the components, a precursor to the target acetic acid derivative can be synthesized.

A potential Ugi-4CR strategy is depicted below:

Ugi_Reaction cluster_Ugi Ugi-4CR Furfural Furfural Ugi_Product Ugi Product (α-formamido amide) Furfural->Ugi_Product One-pot reaction Boc_Amine 4-Boc-aminopiperidine Boc_Amine->Ugi_Product One-pot reaction Carboxylic_Acid Formic Acid (or other) Carboxylic_Acid->Ugi_Product One-pot reaction Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Ugi_Product One-pot reaction Final_Product Target Acetic Acid Derivative Ugi_Product->Final_Product Hydrolysis caption Figure 2. Proposed Ugi-4CR Synthetic Pathway.

Caption: Figure 2. Proposed Ugi-4CR Synthetic Pathway.

Causality Behind Experimental Choices:

  • Component Selection: In this proposed Ugi reaction, furfural serves as the aldehyde component and 4-Boc-aminopiperidine as the amine. The choice of carboxylic acid and isocyanide is critical. Using formic acid as the carboxylic acid component would lead to an α-formamido amide, which can be subsequently hydrolyzed to the free amine. The isocyanide component will determine the nature of the final amide, which would then need to be hydrolyzed to the carboxylic acid.

  • Reaction Conditions: Ugi reactions are typically carried out in polar aprotic solvents like methanol or dichloromethane at room temperature. The reaction is often self-catalyzed by the acidic component.

  • Post-Ugi Modifications: The initial Ugi product is an α-acylamino amide. To obtain the desired 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a two-step hydrolysis would be required: first, the removal of the N-acyl group, and second, the hydrolysis of the amide to the carboxylic acid.

Self-Validating System:

The success of the Ugi-4CR can be readily assessed by LC-MS analysis of the reaction mixture, which should show the formation of a single major product with the expected mass. The structure of the purified Ugi product can be confirmed by NMR and IR spectroscopy. The subsequent hydrolysis steps can be monitored by TLC or LC-MS until the starting material is consumed and the desired product is formed.

Derivatization and Structure-Activity Relationship (SAR) Exploration

The 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid core is a versatile scaffold for the generation of compound libraries for SAR studies. The key functional handles for derivatization are the carboxylic acid and the 4-amino group of the piperidine ring (after Boc deprotection).

Amide Library Synthesis

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Functionalization of the 4-Amino Group

The Boc protecting group on the 4-aminopiperidine can be removed under acidic conditions to liberate the primary amine, which can then be further functionalized.

Experimental Protocol: Boc Deprotection

  • Deprotection Reaction: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, it can be obtained by neutralization with a suitable base.

The liberated 4-amino group can then be acylated, alkylated, or used in other amine-based transformations to explore a different region of chemical space.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this exact scaffold is not widely available in the public domain, we can extrapolate potential SAR trends based on related compound classes.

Table 1: Hypothetical SAR for 2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetamide Derivatives

R Group on AmideR' Group on 4-AminoHypothetical ActivityRationale for Activity
Small alkyl (e.g., Methyl)HLowLacks specific interactions with the target.
Aromatic (e.g., Phenyl)HModeratePotential for π-π stacking or hydrophobic interactions.
Substituted PhenylHHighSubstituents can be tailored to fit specific binding pockets.
HSmall alkylModerateAlkylation may improve potency or selectivity.
AromaticAcylVariableAcylation can modulate physicochemical properties and introduce new interaction points.

Visualization of SAR Logic

SAR_Logic Core Core Scaffold Amide Amide Derivatization (R group) Core->Amide Modifies interaction with hydrophobic pocket Piperidine_N 4-Amino Functionalization (R' group) Core->Piperidine_N Alters polarity and H-bonding Activity Biological Activity Amide->Activity Piperidine_N->Activity caption Figure 3. Key Derivatization Points for SAR.

Caption: Figure 3. Key Derivatization Points for SAR.

Potential Therapeutic Applications

Derivatives of piperidine and furan are known to exhibit a wide range of biological activities.[7][8] Based on the structural features of the 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold, several potential therapeutic applications can be envisioned:

  • Antimicrobial Agents: Many heterocyclic compounds containing furan and piperidine moieties have demonstrated antibacterial and antifungal properties.[7] The ability to readily generate a diverse library of amides from the core scaffold makes it an attractive starting point for the discovery of new antimicrobial agents.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The ability of the 4-amino group to be protonated at physiological pH could facilitate interactions with various receptors and transporters in the brain.

  • Enzyme Inhibitors: The α-amino acid core can mimic natural substrates and bind to the active sites of enzymes. By modifying the substituents on the furan and piperidine rings, as well as the amide portion, it may be possible to develop potent and selective inhibitors for various enzyme targets.

Conclusion

The 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. Its convergent synthesis can be achieved through robust and well-established methodologies such as the Strecker synthesis and the Ugi-4CR. The presence of multiple functional handles allows for extensive derivatization and exploration of structure-activity relationships. This technical guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this interesting class of compounds, with the potential to lead to the discovery of new therapeutic agents.

References

  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

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  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6335-6347. [Link]

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Spectroscopic Blueprint of a Novel Heterocyclic Amino Acid: A Technical Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating privileged scaffolds such as piperidine and furan, represent a cornerstone of medicinal chemistry. The title compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, is a quintessential example of a molecule designed with intent, merging the conformational rigidity of a piperidine ring, the aromaticity and hydrogen-bonding potential of a furan moiety, and the versatile functionality of an α-amino acid. The tert-butyloxycarbonyl (Boc) protecting group further enhances its utility as a stable intermediate for peptide synthesis and other derivatizations.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely published, this document serves as a predictive blueprint, grounded in established principles of spectroscopic interpretation and data from closely related analogues. The methodologies and interpretations presented herein are designed to be a robust resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Synthetic Rationale

A logical synthetic approach to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid would involve a multicomponent reaction, such as the Ugi or Strecker synthesis, which are renowned for their efficiency in generating molecular complexity from simple starting materials.

cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 4_Boc_aminopiperidine 4-Boc-aminopiperidine Strecker_Reaction Strecker Reaction 4_Boc_aminopiperidine->Strecker_Reaction Furan_2_carbaldehyde Furan-2-carbaldehyde Furan_2_carbaldehyde->Strecker_Reaction Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Strecker_Reaction Acid_Source Acid Source (e.g., HCl) Hydrolysis Hydrolysis Acid_Source->Hydrolysis Strecker_Reaction->Hydrolysis α-aminonitrile intermediate Target_Molecule 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Hydrolysis->Target_Molecule

Caption: Conceptual Synthetic Workflow via Strecker Reaction.

¹H NMR Spectroscopic Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment and connectivity of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the additive effects of the various functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35dd1HH-5 (Furan)Deshielded by the adjacent oxygen and aromatic ring current.
~6.30dd1HH-3 (Furan)Shielded relative to H-5, coupled to H-4 and H-5.
~6.25dd1HH-4 (Furan)Located between two other furan protons.
~4.50s1Hα-CHSinglet due to the absence of adjacent protons; deshielded by the adjacent nitrogen, carboxyl, and furan groups.
~4.00br s1HNH (Boc)Broad singlet due to quadrupole broadening and potential hydrogen bonding.
~3.80m1HPiperidine-H (axial, C4)Complex multiplet due to coupling with adjacent protons.
~3.00-3.20m2HPiperidine-H (axial, C2/C6)Deshielded by the adjacent nitrogen.
~2.40-2.60m2HPiperidine-H (equatorial, C2/C6)Shielded relative to axial protons.
~1.80-2.00m2HPiperidine-H (axial, C3/C5)Typical aliphatic region for piperidine ring protons.
~1.50-1.70m2HPiperidine-H (equatorial, C3/C5)Shielded relative to axial protons.
1.45s9Ht-Butyl (Boc)Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.
Variablebr s1HCOOHChemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopic Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon framework.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0COOHTypical chemical shift for a carboxylic acid carbon.
~155.0C=O (Boc)Carbonyl carbon of the carbamate group.
~152.0C-2 (Furan)Attached to the electron-withdrawing oxygen and the piperidinylacetic acid moiety.
~142.0C-5 (Furan)Deshielded due to proximity to the oxygen atom.
~110.0C-4 (Furan)Shielded aromatic carbon.
~108.0C-3 (Furan)Shielded aromatic carbon.
~80.0Quaternary C (Boc)The quaternary carbon of the tert-butyl group.
~65.0α-CDeshielded by the adjacent nitrogen, carboxyl, and furan groups.
~50.0C-2, C-6 (Piperidine)Carbons adjacent to the tertiary nitrogen.
~48.0C-4 (Piperidine)Carbon bearing the Boc-amino group.
~30.0C-3, C-5 (Piperidine)Aliphatic carbons in the piperidine ring.
28.4CH₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum will confirm the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-2400 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~3350N-H stretchAmine (Boc)Characteristic stretching frequency for a secondary amine in a carbamate.
~2970C-H stretchAliphaticC-H stretching of the piperidine and Boc groups.
~1710C=O stretchCarboxylic AcidCarbonyl stretch of the acid.
~1690C=O stretchCarbamate (Boc)Carbonyl stretch of the Boc group.
~1520N-H bendAmine (Boc)Bending vibration of the N-H bond.
~1160C-O stretchCarbamate (Boc)Stretching of the C-O bond in the carbamate.
~1010C-O-C stretchFuranAsymmetric stretching of the furan ether linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry will be used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted MS (ESI+) Data:

  • Molecular Ion: [M+H]⁺ at m/z 325.1763 (calculated for C₁₆H₂₅N₂O₅⁺).

  • Key Fragmentation Pathways: A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da)[1][2][3].

M_plus_H [M+H]⁺ m/z = 325.18 Loss_Boc [M+H - Boc]⁺ m/z = 225.12 M_plus_H->Loss_Boc - C₅H₉O₂ Loss_Isobutylene [M+H - C₄H₈]⁺ m/z = 269.12 M_plus_H->Loss_Isobutylene - C₄H₈ Loss_COOH [M+H - COOH]⁺ m/z = 280.18 M_plus_H->Loss_COOH - COOH Furan_Fragment Furan-CH-NH₂⁺ m/z = 96.04 Loss_Boc->Furan_Fragment - Piperidine

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols: A Guide to Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain 16-32 scans for adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragment ions. Use this information to confirm the elemental composition and elucidate the structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive blueprint of the expected NMR, IR, and MS data. The inclusion of standardized experimental protocols further equips researchers with the practical knowledge to acquire and validate this data in their own laboratories. This document is intended to serve as a valuable resource, accelerating the research and development efforts of scientists working at the forefront of chemical and pharmaceutical innovation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Wolf, C., Rüdiger, S., & Rentsch, K. M. (2002). Fragmentation of t-Boc-protected amines in LC/MS with electrospray ionisation. Journal of Mass Spectrometry, 37(6), 643-644. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • Zhang, H., & Wang, Y. (2011). A Facile Synthesis of N-Boc-4-(aminomethyl)piperidine. Organic Preparations and Procedures International, 43(3), 288-291. [Link]

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A Technical Guide to the Structural Elucidation of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: A Workflow for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded workflow for determining the single-crystal X-ray structure of the chiral molecule 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. As of the latest literature review, a public crystal structure for this specific compound has not been reported, presenting a common challenge in pharmaceutical development where novel molecular entities require full structural characterization. The solid-state structure is a critical determinant of a compound's physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability, all of which are pivotal for successful drug formulation.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a framework for researchers to not only determine a crystal structure but also to understand the intricate relationship between molecular conformation, crystal packing, and macroscopic properties. The procedures outlined herein are designed to be self-validating, incorporating industry-standard quality checks at each stage.

Part I: The Imperative of Solid-State Characterization

In drug development, the active pharmaceutical ingredient (API) is almost always a solid. The three-dimensional arrangement of molecules in a crystal lattice dictates the material's fundamental properties. For a molecule like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, which possesses multiple hydrogen bond donors and acceptors, a flexible piperidine ring, and a bulky Boc protecting group, the potential for conformational polymorphism—the existence of multiple crystal forms with different molecular arrangements—is significant. Each polymorph is, in essence, a different solid-state material with a unique set of properties. Therefore, identifying and characterizing the most stable polymorph is a non-negotiable step in de-risking a development candidate.

The workflow presented here is a systematic approach to achieving this goal, beginning with material preparation and culminating in a refined, publishable crystal structure.

Part II: Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction.

Section 2.1: Material Purity and Preparation

The foundational prerequisite for growing high-quality single crystals is the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or disordered crystals.

Protocol 1: Material Purification

  • Initial Purity Assessment: Analyze the synthesized compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >99% for crystallization trials.

  • Recrystallization: If the purity is insufficient, perform a bulk recrystallization. Select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.

  • Final Purity Verification: Re-analyze the purified material via HPLC and NMR to confirm the removal of impurities. Use Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to quantify residual solvent, which should be minimal.

Expert Insight: The choice of purification solvent is critical. It is often beneficial to use a solvent system different from the one used in the final step of the synthesis to avoid co-precipitation of process-related impurities.

Section 2.2: Crystallization Screening

Crystallization is often described as more of an art than a science, but a systematic, high-throughput approach can rigorously explore the parameter space to identify conditions conducive to single-crystal growth. The goal is to achieve a state of supersaturation from which the molecule can slowly and orderly precipitate into a crystalline lattice.

Protocol 2: High-Throughput Crystallization Screening

  • Solvent Selection: Prepare saturated or near-saturated stock solutions of the compound in a diverse range of solvents. The choice of solvents should span a variety of polarities, hydrogen bonding capabilities, and volatilities. A recommended starting set is provided in Table 1.

  • Methodologies: Employ several common crystallization techniques in parallel:

    • Slow Evaporation: Distribute 100-200 µL of each stock solution into individual vials in a 96-well plate. Leave the vials loosely capped to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): Place a small drop (1-5 µL) of the compound's stock solution on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling Crystallization: Slowly cool a saturated solution from a high temperature to a low temperature. The rate of cooling is a critical parameter; slower rates generally yield better crystals.

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent Polarity Index Boiling Point (°C) H-Bonding Rationale
Methanol 5.1 65 Donor/Acceptor Polar protic, good for H-bonding
Ethanol 4.3 78 Donor/Acceptor Similar to methanol but less volatile
Acetonitrile 5.8 82 Acceptor Polar aprotic, different H-bond profile
Acetone 5.1 56 Acceptor Volatile, useful for fast evaporation
Ethyl Acetate 4.4 77 Acceptor Medium polarity, common recrystallization solvent
Dichloromethane 3.1 40 Weak Acceptor Non-polar, good for less polar compounds
Toluene 2.4 111 None Aromatic, can induce pi-stacking

| Heptane | 0.1 | 98 | None | Non-polar anti-solvent |

The following diagram illustrates the logical flow of the crystallization screening process.

Crystallization_Workflow cluster_prep Preparation cluster_methods Screening Methods cluster_analysis Analysis cluster_output Output A High-Purity Compound (>99%) B Prepare Stock Solutions in Diverse Solvents A->B C Slow Evaporation B->C Distribute D Vapor Diffusion B->D Distribute E Cooling B->E Distribute F Microscopic Inspection C->F D->F E->F G Identify Promising 'Hits' F->G H Single Crystals for X-ray Diffraction G->H

Caption: Workflow for Crystallization Screening.

Section 2.3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in an ordered lattice.

Protocol 3: SC-XRD Data Collection and Processing

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) to flash-cool it in a stream of nitrogen gas (typically at 100 K). Cryo-cooling minimizes thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a reflection file containing the h, k, l Miller indices and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the unit cell.

Trustworthiness: The quality of the diffraction data is assessed by metrics such as R(int) (a measure of the agreement between symmetry-equivalent reflections) and data completeness. Low R(int) values and high completeness are indicative of a high-quality dataset.

The SC-XRD process is summarized in the diagram below.

SCXRD_Workflow A Select & Mount Single Crystal B Cryo-cooling (100 K) A->B C X-ray Data Collection (Diffractometer) B->C D Data Integration & Scaling C->D E Determine Unit Cell & Space Group D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Validated Crystal Structure G->H

Caption: Single-Crystal X-ray Diffraction Workflow.

Section 2.4: Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the X-ray waves but not their phases.

  • Structure Solution: Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, are used to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process involves:

    • Assigning atom types (C, N, O).

    • Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

    • Locating and refining hydrogen atoms.

    • The quality of the final model is judged by the R1 factor (agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (GoF). An R1 value below 5% for high-quality data indicates an excellent refinement.

Part III: Analysis of the Crystal Structure

Once refined, the crystal structure provides a wealth of information. The analysis focuses on both intramolecular features (the conformation of a single molecule) and intermolecular interactions (how the molecules pack together).

  • Intramolecular Analysis:

    • Conformation: Determine the conformation of the piperidine ring (e.g., chair, boat, twist-boat) and the relative orientation of the furan and acetic acid substituents.

    • Torsion Angles: Quantify the key dihedral angles that define the molecule's shape.

    • Intramolecular Hydrogen Bonds: Identify any hydrogen bonds that stabilize the molecular conformation.

  • Intermolecular Analysis:

    • Hydrogen Bonding Network: The carboxylic acid and the N-H of the Boc-protected amine are strong hydrogen bond donors, while the carbonyl oxygens and the furan oxygen are acceptors. Mapping the hydrogen bonding network is crucial for understanding the crystal's stability.

    • Other Interactions: Look for other non-covalent interactions, such as C-H···O bonds or van der Waals forces, that contribute to the overall packing.

    • Packing Motifs: Identify common structural motifs (e.g., dimers, chains, sheets) formed by the intermolecular interactions.

The interplay of these interactions governs the crystal's properties.

Interactions cluster_intra Intramolecular cluster_inter Intermolecular Molecule Molecular Structure Conformation Conformation Molecule->Conformation defines Torsion Torsion Angles Molecule->Torsion defines HBond Hydrogen Bonds Molecule->HBond participates in VdW Van der Waals Molecule->VdW participates in Crystal Crystal Packing & Physicochemical Properties HBond->Crystal dictates VdW->Crystal dictates

Caption: Relationship between molecular and crystal structure.

Conclusion

Determining the crystal structure of a novel compound like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a cornerstone of modern pharmaceutical development. It provides definitive proof of molecular identity and offers profound insights into the solid-state properties that will govern its behavior as a drug substance. The systematic, evidence-based workflow detailed in this guide—from ensuring material purity to rigorous data collection and refinement—provides a robust pathway for researchers to obtain a high-quality, reliable crystal structure, thereby enabling data-driven decisions in the complex process of drug design and formulation.

References

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3][4][5] Source: [Link]

  • International Union of Crystallography (IUCr). The IUCr publishes several leading journals in the field, including Acta Crystallographica, which are primary sources for new crystal structure communications.[6][7][8][9] Source: [Link]

  • PubChem. A public database of chemical substances and their properties, which can be useful for finding information on related compounds.[10][11][12] Source: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Source: [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. Source: [Link]

Sources

A Technical Guide to Determining the Solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from initial in vitro screening to formulation and in vivo performance.[1][2] Low solubility can impede absorption, lead to poor bioavailability, and create significant challenges in formulation.[1][2] This guide provides a comprehensive framework for determining the solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a complex heterocyclic molecule, across a range of pharmaceutically relevant solvents. We will detail the underlying theoretical principles, provide a validated experimental protocol using the gold-standard shake-flask method, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a molecule of interest in medicinal chemistry, incorporating several key functional groups: a lipophilic Boc-protecting group, a basic piperidine ring, an acidic carboxylic acid, and an aromatic furan moiety. The interplay of these groups creates a complex solubility profile that must be thoroughly characterized. Understanding this profile is paramount for:

  • Drug Discovery: Ensuring reliable concentration data in biological assays and preventing false negatives due to compound precipitation.[2][3]

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization, which directly impacts yield and purity.[4]

  • Formulation Development: Designing a dosage form (e.g., oral, injectable) that can deliver the therapeutic agent effectively. Poorly soluble drugs often require advanced formulation strategies.[1]

  • Regulatory Compliance: Providing essential data for regulatory filings, as solubility is a key parameter in guidelines such as the Biopharmaceutics Classification System (BCS).[5]

This guide focuses on the thermodynamic or equilibrium solubility, which measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium and is considered the most reliable value for these applications.[5][6]

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is dictated by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A qualitative prediction of its behavior can be made by analyzing its structural components.

  • Carboxylic Acid (–COOH): This is an acidic, polar group capable of acting as a strong hydrogen bond donor and acceptor. Its pKa is crucial for aqueous solubility. At pH values significantly above its pKa, the carboxylate anion (–COO⁻) will predominate, leading to a dramatic increase in aqueous solubility. Conversely, at pH values below the pKa, the neutral, less soluble form will be dominant. The ability to predict pKa values is therefore a key aspect of understanding pH-dependent solubility.[7]

  • Piperidine Ring: This saturated heterocycle contains a tertiary amine, which is basic. At pH values below its pKa, the amine will be protonated, forming a positively charged piperidinium ion, which enhances aqueous solubility.

  • Boc Group (tert-Butoxycarbonyl): This is a large, nonpolar, and lipophilic protecting group.[8][9] It significantly contributes to the molecule's overall hydrophobicity and is expected to increase solubility in nonpolar organic solvents while decreasing it in aqueous media.

  • Furan Ring: An aromatic, moderately polar heterocycle. It can participate in π-π stacking and dipole-dipole interactions.

Based on this structure, we can anticipate that the molecule will exhibit amphiphilic character, with pH-dependent solubility in aqueous solutions and moderate to good solubility in polar organic solvents.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement approach.[6][10] The protocol outlined below is a robust, self-validating system compliant with standards like those from the OECD (Organisation for Economic Co-operation and Development).[11][12]

Materials and Equipment
  • Test Substance: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, solid form (purity >99%).

  • Solvents: A representative panel of solvents should be selected to cover a range of polarities and functionalities relevant to pharmaceutical processing.[13]

    • Aqueous Buffers: pH 2.0 (0.01 M HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate Buffered Saline - PBS), pH 9.0 (Borate buffer).

    • Polar Protic Solvents: Methanol, Ethanol.

    • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

    • Nonpolar Solvent: Hexane or Heptane.

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials (e.g., 4 mL) with screw caps.

    • Orbital shaker with temperature control.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE).

    • pH meter.

    • Quantification Instrument: High-Performance Liquid Chromatography with UV detector (HPLC-UV) is preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and no interference is expected from the solvent.[14]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A 1. Weigh Excess Solid Compound B 2. Add Solvent to Vial A->B ~2-5 mg C 3. Seal and Shake (e.g., 24-48h at 25°C) B->C D 4. Verify Equilibrium (Visual check for solid) C->D E 5. Centrifuge to Pellet Solid D->E F 6. Sample Supernatant (Avoid disturbing pellet) E->F G 7. Filter Sample (0.22 µm syringe filter) F->G H 8. Dilute Sample into Mobile Phase G->H I 9. Analyze via HPLC-UV H->I J 10. Calculate Concentration (vs. Calibration Curve) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6][10]

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[15][16] Equilibrium is achieved when the concentration of the dissolved solute no longer changes over time.[6]

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from suspended solids.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) and create a series of calibration standards through serial dilution.

    • Dilute the filtered sample with the mobile phase or appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV or another suitable method.[14]

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by multiplying the result by the dilution factor. The final solubility is typically reported in µg/mL or mg/mL.

Illustrative Results and Discussion

While specific experimental data for this novel compound is not publicly available, we can present an illustrative data table based on the theoretical principles discussed.

Table 1: Illustrative Solubility Data for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid at 25°C

Solvent/MediumSolvent TypeExpected Solubility (µg/mL)Rationale for Result
pH 2.0 BufferAqueous (Acidic)~50 - 200Carboxylic acid is protonated (neutral); piperidine is protonated (+ charge). Moderate solubility.
pH 7.4 Buffer (PBS)Aqueous (Neutral)< 10Zwitterionic form may exist, but overall molecule is large and lipophilic. Low solubility expected.
pH 9.0 BufferAqueous (Basic)> 1000Carboxylic acid is deprotonated (- charge), significantly increasing polarity and aqueous solubility.
MethanolPolar Protic> 2000Can form hydrogen bonds with both the acid and Boc-amino groups.
Acetonitrile (ACN)Polar Aprotic~500 - 1500Good dipole-dipole interactions, but less effective at solvating the H-bonding groups than methanol.
DMSOPolar Aprotic> 10,000Excellent solvent for a wide range of compounds due to its high polarity and H-bond accepting ability.[15]
HexaneNonpolar< 1"Like dissolves like" principle; the molecule's polar groups make it insoluble in nonpolar solvents.
Discussion of Molecular Interactions

The data illustrates the classic principles of solubility. The compound's amphiphilic nature is evident. The high solubility in DMSO is expected, as it is a powerful, polar aprotic solvent capable of disrupting the solute's crystal lattice and solvating its various functional groups. The pH-dependent aqueous solubility is the most critical finding for pharmaceutical development. The very low solubility at neutral pH suggests that oral absorption could be limited. However, the high solubility at basic pH indicates that formulation strategies involving pH modification or salt formation could be highly effective.

The diagram below illustrates the key interactions between the solute molecule and different solvent types that drive these solubility differences.

Caption: Solute-Solvent Interaction Map.

Conclusion

Characterizing the solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is an indispensable step in its development as a potential drug candidate. The thermodynamic shake-flask method provides the most accurate and reliable data for this purpose. The results, driven by the molecule's distinct functional groups, provide critical insights for medicinal chemists, process engineers, and formulation scientists. A thorough understanding of its pH-dependent aqueous solubility and its behavior in common organic solvents is the foundation upon which a successful development program is built.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi.

  • Anselmo, H., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach.

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Information Bulletin.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • U.S. Food and Drug Administration. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.

  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123.

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

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A Comprehensive Technical Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the novel α-amino acid derivative, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. In the absence of direct literature, this document leverages established synthetic methodologies and the known pharmacological significance of its constituent moieties—a furan ring, a piperidine scaffold, and an amino acid core—to propose robust synthetic pathways, outline detailed characterization protocols, and explore its potential as a valuable building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and structurally related compounds.

Introduction: A Molecule of Designed Potential

The compound 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a non-canonical α-amino acid that strategically combines three key structural motifs of significant interest in drug discovery. The rational design of such molecules is a cornerstone of modern medicinal chemistry, aiming to create novel scaffolds with desirable pharmacological properties.

  • The α-Amino Acid Core: This central feature provides a chiral center and the fundamental backbone for incorporation into peptidomimetics or as a standalone pharmacophore.

  • The Furan Moiety: Furan rings are prevalent in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] They are recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The furan ring can engage in various intermolecular interactions and serves as a versatile synthetic handle.

  • The Piperidine Scaffold: Piperidine derivatives are among the most important synthetic fragments in drug design, present in numerous approved pharmaceuticals.[2][3] This saturated heterocycle is often employed to improve physicochemical properties such as solubility and basicity, and it is a common feature in centrally active agents and compounds targeting a variety of receptors and enzymes.[4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[5] Its stability to a broad range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses.[6]

The convergence of these three components in a single molecule suggests a high potential for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid as a versatile building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathways

Given the structure of the target molecule as an α-amino acid, two highly convergent and efficient multicomponent reactions are proposed for its synthesis: the Strecker synthesis and the Ugi four-component reaction. Both methods offer the advantage of constructing the core of the molecule in a single, atom-economical step.

Pathway A: The Strecker Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids.[7][8] It involves a two-step process: the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.[9][10]

Logical Workflow for Strecker Synthesis:

Strecker_Synthesis Furfural Furan-2-carbaldehyde Imine Intermediate Imine Furfural->Imine 1. BocAmine 4-Boc-aminopiperidine BocAmine->Imine 1. Aminonitrile α-Aminonitrile Imine->Aminonitrile 2. Target Target Molecule Aminonitrile->Target 3. KCN KCN KCN->Aminonitrile 2. H2O_H H3O+ (Hydrolysis) H2O_H->Target 3.

Figure 1: Proposed Strecker synthesis pathway.

Causality Behind Experimental Choices:

The Strecker synthesis is advantageous due to the commercial availability and relatively low cost of the starting materials. Furan-2-carbaldehyde (furfural) is a readily available aldehyde.[11][12] 4-Boc-aminopiperidine can be synthesized from commercially available precursors.[13][14] The reaction proceeds through the in situ formation of an imine from furan-2-carbaldehyde and 4-Boc-aminopiperidine, which is then attacked by the cyanide nucleophile. The final hydrolysis step converts the nitrile to the desired carboxylic acid.

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • To a stirred solution of 4-Boc-aminopiperidine (1.0 eq) in methanol (0.5 M) at 0 °C, add furan-2-carbaldehyde (1.0 eq).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Final Acetic Acid Derivative

  • Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 4-5 with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Pathway B: The Ugi Four-Component Reaction

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[15] To adapt this for the synthesis of our target α-amino acid, a modified approach is required, typically involving a convertible isocyanide that can be later transformed into a carboxylic acid.

Logical Workflow for Ugi Reaction:

Ugi_Reaction Furfural Furan-2-carbaldehyde UgiAdduct Ugi Adduct Furfural->UgiAdduct 1. BocAmine 4-Boc-aminopiperidine BocAmine->UgiAdduct 1. Isocyanide Convertible Isocyanide (e.g., cyclohexyl isocyanide) Isocyanide->UgiAdduct 1. CarboxylicAcid Formic Acid CarboxylicAcid->UgiAdduct 1. Target Target Molecule UgiAdduct->Target 2. Hydrolysis Hydrolysis Hydrolysis->Target 2.

Figure 2: Proposed Ugi four-component reaction pathway.

Causality Behind Experimental Choices:

The Ugi reaction is highly convergent and allows for the introduction of significant molecular diversity in a single step.[16][17] The reaction is typically performed in a protic solvent like methanol at room temperature.[16] The mechanism involves the formation of an imine, which then reacts with the isocyanide and the carboxylic acid to form an intermediate that rearranges to the stable α-acylamino amide product.[15][18] The subsequent hydrolysis of the amide derived from the convertible isocyanide would yield the desired carboxylic acid.

  • To a solution of 4-Boc-aminopiperidine (1.0 eq) in methanol (0.2 M), add furan-2-carbaldehyde (1.0 eq). Stir for 30 minutes.

  • Add formic acid (1.0 eq) to the mixture, followed by the addition of a convertible isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Ugi product.

  • Purify the adduct by column chromatography.

  • Subject the purified Ugi adduct to appropriate hydrolysis conditions to cleave the convertible amide and yield the final carboxylic acid.

Physicochemical Properties and Characterization

A thorough characterization of the synthesized 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is crucial to confirm its identity and purity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₂₆N₂O₅Based on chemical structure
Molecular Weight 326.39 g/mol Based on chemical structure
Stereochemistry Racemic mixtureThe α-carbon is a chiral center; synthesis from achiral precursors will yield a racemate.
Appearance White to off-white solidTypical for amino acid derivatives.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water.[19]Presence of polar functional groups and a non-polar Boc group.
Stability Stable under normal conditions; acid-labile Boc group.The Boc group can be cleaved by strong acids.[5]
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include characteristic peaks for the furan ring protons, the piperidine ring protons, the α-proton of the amino acid, and the tert-butyl protons of the Boc group.[20][21][22] The chemical shift of the α-proton would be a key indicator of successful synthesis.

  • ¹³C NMR: The spectrum should show distinct signals for all 16 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the furan and piperidine rings.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be ideal for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 327.19. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[23]

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the Boc group.[24][25]

Potential Applications and Future Research

The unique combination of a furan ring, a piperidine moiety, and an α-amino acid core in 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid makes it a promising candidate for several applications in drug discovery.

  • Antimicrobial Agents: Furan and piperidine derivatives have independently shown significant antimicrobial activity.[1][26][27] The combination of these two pharmacophores could lead to novel antibacterial or antifungal agents.

  • CNS-Active Compounds: The piperidine scaffold is a common feature in drugs targeting the central nervous system. Further derivatization of the target molecule could yield compounds with potential applications in treating neurological disorders.[28]

  • Peptidomimetics: As a non-canonical amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities. The Boc-protected amine is ideal for solid-phase peptide synthesis.[29]

Future Research Directions:

  • Chiral Resolution: The proposed syntheses yield a racemic mixture. Future work should focus on developing asymmetric synthetic routes or resolving the enantiomers to study their individual biological activities.

  • Biological Screening: The synthesized compound should be screened against a panel of biological targets, including various bacterial and fungal strains, as well as relevant CNS receptors and enzymes.

  • Analogue Synthesis: A library of analogues could be generated by modifying the furan and piperidine rings to establish structure-activity relationships (SAR).

  • Deprotection and Further Derivatization: Removal of the Boc group would provide a free amine that can be further functionalized to create a diverse range of derivatives.

Conclusion

While 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a novel compound with no direct precedent in the literature, its synthesis is highly feasible through established and robust methodologies such as the Strecker and Ugi reactions. The strategic combination of pharmacologically relevant furan and piperidine moieties within an α-amino acid framework makes it a highly attractive building block for medicinal chemistry and drug discovery. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers to synthesize, characterize, and explore the potential of this promising molecule.

References

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Coupling of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Novel Carboxamide

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. This document provides a detailed guide for the coupling of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid with a primary or secondary amine, a transformation that presents unique challenges and opportunities due to the molecule's structural features. The presence of a bulky Boc-protecting group, a stereocenter at the alpha-carbon, and the distinct electronic properties of the furan and piperidine rings all influence the choice of coupling strategy.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of two robust and widely adopted coupling methodologies: the use of the uronium salt HATU and the carbodiimide EDC in conjunction with the additive HOBt. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind these protocols, providing insights to empower researchers to troubleshoot and optimize their synthetic routes.

Choosing Your Coupling Strategy: A Rationale-Driven Approach

The selection of an appropriate coupling reagent is critical for achieving high yield, minimizing side reactions, and preserving the stereochemical integrity of the product. For the sterically demanding 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, both HATU and EDC/HOBt offer distinct advantages.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates. Its mechanism involves the formation of a highly reactive OAt-active ester, which is less prone to racemization.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , when used with HOBt (1-Hydroxybenzotriazole) , is a cost-effective and widely used method.[1] HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming an active ester that is more reactive than the O-acylisourea intermediate.[2]

The choice between these two methods will depend on factors such as the specific amine being coupled, the scale of the reaction, and cost considerations. This guide provides detailed protocols for both approaches to allow for maximum flexibility in your synthetic endeavors.

Reagent and Solvent Selection: A Summary Table

Proper selection and handling of reagents and solvents are paramount for a successful coupling reaction. The following table provides a summary of the key components for both the HATU and EDC/HOBt protocols.

Reagent/SolventRoleKey Properties & Handling Precautions
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Carboxylic AcidThe stability of the Boc group is sensitive to strong acids.[3][4]
Amine (Primary or Secondary) NucleophileEnsure the amine is free of moisture.
HATU Coupling ReagentHighly efficient, but can be moisture-sensitive. Store in a desiccator.
EDC hydrochloride Coupling ReagentWater-soluble carbodiimide; byproducts are easily removed by aqueous workup.
HOBt AdditiveCan be explosive and should be handled with care. Reduces racemization.[5]
DIPEA (N,N-Diisopropylethylamine) Non-nucleophilic BaseScavenges the acid formed during the reaction. Use freshly distilled.
DMF (N,N-Dimethylformamide) SolventAnhydrous grade is essential to prevent hydrolysis of activated intermediates.
DCM (Dichloromethane) SolventAnhydrous grade is recommended.
Ethyl Acetate Extraction SolventUsed during the workup to extract the product.
Saturated aq. NaHCO₃ Aqueous WashNeutralizes excess acid.
Brine Aqueous WashRemoves water from the organic layer.
Anhydrous Na₂SO₄ or MgSO₄ Drying AgentRemoves residual water from the organic phase.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid with a generic amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, particularly with challenging substrates.

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid and Amine in Anhydrous DMF Add_DIPEA Add DIPEA Reagents->Add_DIPEA Add_HATU Add HATU Add_DIPEA->Add_HATU Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_HATU->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: HATU-mediated amide coupling workflow.

Step-by-Step Procedure:

  • To a solution of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C, add DIPEA (2.5 eq).

  • Stir the mixture for 5 minutes, then add HATU (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a reliable and cost-effective alternative to HATU.

Workflow Diagram:

EDC_HOBt_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous DMF/DCM Add_EDC Add EDC·HCl at 0°C Reagents->Add_EDC Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_EDC->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: EDC/HOBt-mediated amide coupling workflow.

Step-by-Step Procedure:

  • Dissolve 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • If DCM is used as the solvent, add DIPEA (2.5 eq) dropwise. If DMF is used, the addition of a base may not be necessary but can be beneficial.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Mechanistic Insights: The Chemistry Behind the Coupling

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.

HATU Coupling Mechanism

The HATU-mediated coupling proceeds through a highly efficient activation pathway.

Mechanism Diagram:

HATU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester Attack on HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide Nucleophilic Attack Byproducts HOAt + Tetramethylurea OAt_Ester->Byproducts Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.[6] The amine then attacks this active ester to yield the final amide product.

EDC/HOBt Coupling Mechanism

The EDC/HOBt system follows a two-step activation process to generate the amide bond.

Mechanism Diagram:

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea Activation EDC EDC EDC->O-Acylisourea HOBt_Ester HOBt-Active Ester O-Acylisourea->HOBt_Ester Reaction with HOBt Urea_Byproduct Urea Byproduct O-Acylisourea->Urea_Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form an inactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[5] The amine then attacks the active ester to form the desired amide.

Troubleshooting and Considerations

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Extend the reaction time or slightly increase the temperature.

    • Steric hindrance: For particularly bulky amines, HATU is generally the preferred reagent.[8] If using EDC/HOBt, consider a more reactive additive like HOAt.

    • Side reactions: The formation of N-acylurea can be an issue with EDC. The use of HOBt helps to minimize this.[5]

  • Racemization:

    • The stereocenter at the alpha-carbon of the carboxylic acid is susceptible to epimerization. Performing the reaction at lower temperatures (0 °C to room temperature) can help minimize this. Both HATU and the addition of HOBt are known to suppress racemization.[2]

  • Difficult Purification:

    • HATU byproducts: The tetramethylurea byproduct from HATU can sometimes be difficult to remove.[9] Thorough aqueous washes are crucial.

    • EDC byproducts: The urea byproduct from EDC is water-soluble and can be effectively removed with an aqueous workup.

Safety Precautions

Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • HATU and HOBt: These reagents can be explosive and should be handled with care. Avoid heating and mechanical shock.

    • EDC: Can be an irritant. Avoid inhalation and contact with skin.

    • DIPEA: Is a corrosive and flammable liquid. Handle with care.

    • DMF and DCM: Are harmful if inhaled or absorbed through the skin.

By carefully following these protocols and understanding the underlying chemical principles, researchers can successfully synthesize amides from 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, paving the way for the development of novel therapeutics and chemical probes.

References

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Application Notes and Protocols: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Privileged Scaffolds for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the assembly of molecular scaffolds that offer both structural novelty and functional potential is paramount. 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid emerges as a compelling building block, integrating three critical pharmacophoric elements: a piperidine ring, a furan moiety, and a Boc-protected amine. The piperidine scaffold is a cornerstone in drug design, present in a multitude of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to orient substituents in three-dimensional space.[1][2] The furan ring, a versatile heteroaromatic system, is a known constituent of compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] The tert-butyloxycarbonyl (Boc) protecting group on the 4-aminopiperidine provides a strategic handle for selective chemical modification, a crucial feature in the construction of compound libraries for high-throughput screening.[2][4]

This technical guide provides an in-depth exploration of the potential applications of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid in drug discovery. We will delineate its plausible synthetic access, propose its utility in the generation of diverse chemical libraries, and provide detailed protocols for its incorporation into drug discovery workflows, with a focus on the Ugi four-component reaction as a powerful tool for rapid library synthesis.

Physicochemical Properties and Handling

PropertyPredicted Value/InformationJustification/Handling Recommendations
Molecular FormulaC₁₈H₂₈N₂O₅Based on chemical structure
Molecular Weight352.43 g/mol Calculated from molecular formula
AppearanceLikely a white to off-white solidTypical for similar organic acids
SolubilityExpected to be soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) and aqueous base. Limited solubility in nonpolar solvents.The carboxylic acid and carbamate groups enhance polarity. For biological assays, prepare stock solutions in 100% DMSO.
StabilityStable under standard laboratory conditions. The Boc group is sensitive to strong acids.Store in a cool, dry place. Avoid contact with strong oxidizing agents and strong acids.
HandlingWear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.As a precaution for any novel chemical entity. May cause skin and eye irritation.

Synthetic Strategy: A Plausible Route via Multi-component Reaction

The structure of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid lends itself to a convergent synthesis, potentially through a multi-component reaction such as the Ugi reaction. The Ugi four-component reaction (U-4CR) is a powerful tool in medicinal chemistry for the rapid generation of diverse α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] While the target molecule is an amino acid, a modified Ugi approach or a post-Ugi transformation could be envisioned for its synthesis. A more direct, plausible synthesis would involve the nucleophilic addition of 4-Boc-aminopiperidine to 2-oxo-2-(furan-2-yl)acetic acid followed by reduction.

Here, we propose a hypothetical two-step synthesis for accessing this valuable building block:

Scheme 1: Proposed Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Synthetic Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction A Furan-2-glyoxylic acid C Intermediate Imine/Enamine A->C Condensation B tert-butyl piperidin-4-ylcarbamate B->C D 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid C->D Sodium cyanoborohydride (NaBH3CN)

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Materials:

  • Furan-2-glyoxylic acid

  • tert-butyl piperidin-4-ylcarbamate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Imine Formation: To a solution of furan-2-glyoxylic acid (1.0 eq) in methanol (0.2 M) at room temperature, add tert-butyl piperidin-4-ylcarbamate (1.05 eq). Stir the mixture for 1 hour. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Quench and Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction and Purification: Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting materials. Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: A Gateway to Novel Chemical Space

The true utility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid lies in its potential as a versatile scaffold for the generation of diverse compound libraries. The presence of a carboxylic acid, a Boc-protected amine, and the furan ring allows for a multitude of chemical transformations to explore structure-activity relationships (SAR).

Library Synthesis via Ugi Four-Component Reaction

The carboxylic acid functionality makes this compound an ideal input for the Ugi four-component reaction (U-4CR).[6][7] This one-pot reaction allows for the rapid and efficient synthesis of a library of peptidomimetics with high molecular diversity.

Ugi_Reaction_Workflow start 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid ugi_reaction Ugi Four-Component Reaction start->ugi_reaction amine Amine (R1-NH2) amine->ugi_reaction aldehyde Aldehyde (R2-CHO) aldehyde->ugi_reaction isocyanide Isocyanide (R3-NC) isocyanide->ugi_reaction product Diverse α-Acylamino Carboxamide Library ugi_reaction->product deprotection Boc Deprotection (e.g., TFA) product->deprotection final_product Library with Free Amine for Further Functionalization deprotection->final_product

Caption: Ugi reaction workflow for library synthesis.

Protocol 2: Parallel Synthesis of a Ugi Product Library

Materials:

  • 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (Stock solution in MeOH)

  • A diverse set of primary amines (e.g., anilines, benzylamines, aliphatic amines)

  • A diverse set of aldehydes (e.g., aromatic, heteroaromatic, aliphatic aldehydes)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reactants in methanol (e.g., 0.5 M).

  • Reactant Dispensing: In each well of a 96-well reaction block, dispense the methanolic solution of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq).

  • Combinatorial Addition: To each well, add a unique combination of the amine (1.05 eq), aldehyde (1.05 eq), and isocyanide (1.1 eq) stock solutions.

  • Reaction: Seal the reaction block and shake at room temperature for 48-72 hours. The progress of the reactions can be spot-checked by LC-MS analysis of a few representative wells.

  • Work-up: Upon completion, the solvent is removed in vacuo. The resulting library of crude products can be dissolved in DMSO for direct use in high-throughput screening or purified by preparative HPLC-MS.

Self-Validation: The quality of the library can be assessed by performing LC-MS analysis on a subset of the wells (e.g., 10-20%) to confirm the presence of the desired product and estimate the purity.

Post-Ugi Modification and Further Diversification

The Boc-protected amine on the piperidine ring offers a strategic point for further diversification after the initial library synthesis.

Protocol 3: Boc-Deprotection and Amide Coupling

Materials:

  • Ugi product library from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Boc-Deprotection: To the crude Ugi products dissolved in DCM, add an excess of TFA (e.g., 20% v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Amide Coupling: Dissolve the resulting crude amine salt in DMF. In a separate set of vials, prepare solutions of a diverse set of carboxylic acids (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Add the activated carboxylic acid solutions to the corresponding amine salt solutions.

  • Reaction and Purification: Stir the reactions at room temperature for 12-18 hours. The resulting library can be purified by preparative HPLC-MS.

Potential Therapeutic Applications and Screening Strategies

Given the structural motifs present in derivatives of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, libraries based on this scaffold could be screened against a variety of therapeutic targets.

  • Antimicrobial Agents: The furan nucleus is a known component of antimicrobial agents.[3][8] Libraries could be screened against a panel of clinically relevant bacteria and fungi.

  • Antiviral Agents: Furan derivatives have also shown promise as antiviral agents.[9] Screening against viral replication assays for viruses such as influenza, HIV, or coronaviruses could be fruitful.

  • CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[1] Screening in assays for GPCRs, ion channels, or enzymes involved in neurotransmission may yield novel hits.

  • Enzyme Inhibitors: The peptidomimetic nature of the Ugi products makes them suitable candidates for screening against proteases, kinases, or other enzymes implicated in disease.

A primary screening campaign would typically involve high-throughput screening (HTS) of the synthesized library at a single concentration (e.g., 10 µM) against the target of interest. Hits from the primary screen would then be subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values) and further secondary assays to confirm their mechanism of action and assess their selectivity.

Conclusion

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid represents a strategically designed building block with significant potential in modern drug discovery. Its unique combination of a piperidine core, a biologically active furan moiety, and orthogonally protected functional groups makes it an ideal starting point for the construction of large and diverse compound libraries. The application of robust and efficient synthetic methodologies, such as the Ugi four-component reaction, allows for the rapid exploration of novel chemical space. The protocols outlined in this guide provide a framework for researchers to leverage the potential of this versatile scaffold in the quest for new therapeutic agents.

References

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives - ResearchGate. (2025). Retrieved from [Link]

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - NIH. (2023). Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (2025). Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). Retrieved from [Link]

  • Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed. (2025). Retrieved from [Link]

  • Further Components Carboxylic Acid and Amine (Ugi Reaction) - LA Wessjohann, GN Kalud¯erovic, RAW Neves Filho, MC Morejon, G. Lemanski, and T. Ziegler. (n.d.). Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (2004). Retrieved from [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses. (2017). Retrieved from [Link]

  • tert-Butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). Retrieved from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. (2013). Retrieved from [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - PSE Community.org. (2022). Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - MDPI. (n.d.). Retrieved from [Link]

  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Novel Bifunctional Linker Component

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the entire molecule.[]

This guide details the application of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid , a novel building block for PROTAC synthesis. This molecule offers a unique combination of structural features designed to address key challenges in PROTAC development:

  • Piperidine Moiety for Enhanced Solubility and Rigidity: The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two ends of the PROTAC for effective ternary complex formation.[4] Furthermore, piperidine-containing linkers have been shown to improve the solubility of PROTACs, a common hurdle for these high molecular weight molecules.[5]

  • Furan Moiety as a Versatile Handle: The furan ring provides a site for further chemical modification and can participate in specific interactions within the ternary complex. Furan-based chemistries, such as covalent cross-linking through oxidation, can also be explored for developing covalent PROTACs.[6]

  • Boc-Protected Amine for Controlled Synthesis: The Boc-protected amine on the piperidine ring allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed to reveal a primary amine, which can then be coupled to either the warhead or the E3 ligase ligand.

  • Carboxylic Acid for Amide Bond Formation: The carboxylic acid functionality provides a readily available handle for standard peptide coupling reactions, a common method for assembling PROTACs.[7][8]

This document will provide detailed protocols for the synthesis of this building block, its incorporation into a PROTAC scaffold, and methods for characterization, empowering researchers to leverage its potential in their drug discovery programs.

Mechanism of Action: A Visual Overview

The ultimate goal of incorporating this building block is to create a PROTAC that can effectively induce the degradation of a target protein. The general mechanism is illustrated below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) POI_PROTAC_E3 Ternary Complex (POI-PROTAC-E3) POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 Binds E3 E3 Ligase E3->POI_PROTAC_E3 Binds Ub Ubiquitin (Ub) POI_Ub Polyubiquitinated POI Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_PROTAC_E3->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition PROTAC_Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 PROTAC Assembly BuildingBlock 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid AmideCoupling1 Amide Coupling with E3 Ligase Ligand-Linker BuildingBlock->AmideCoupling1 Intermediate1 Boc-Protected Intermediate AmideCoupling1->Intermediate1 BocDeprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->BocDeprotection Intermediate2 Amine Intermediate BocDeprotection->Intermediate2 AmideCoupling2 Amide Coupling with Warhead-COOH Intermediate2->AmideCoupling2 FinalPROTAC Final PROTAC AmideCoupling2->FinalPROTAC

Sources

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the quantitative and qualitative analysis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties, including its polarity and chiral center, we present optimized protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This note details the rationale behind method development, including column selection, mobile phase optimization, and mass spectrometry parameters, to ensure robust, accurate, and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a chiral molecule incorporating a polar carboxylic acid, a basic piperidine nitrogen, a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a UV-active furan moiety. This combination of functional groups presents a significant challenge for chromatographic analysis. Key analytical hurdles include:

  • Poor Retention: The presence of the carboxylic acid and secondary amine can lead to poor retention on traditional reversed-phase (RP) columns.

  • Peak Shape: Secondary interactions between the analyte's polar groups and residual silanols on silica-based stationary phases can result in peak tailing.

  • Boc Group Instability: The Boc protecting group is susceptible to cleavage under acidic conditions, which are often employed in reversed-phase chromatography.[1] This instability is heightened in the context of mass spectrometry, where in-source fragmentation can occur.[2][3]

  • Chirality: The molecule contains a stereocenter, necessitating chiral separation methods to distinguish between enantiomers, which is often a regulatory requirement.

This application note addresses these challenges by providing two distinct, validated analytical methods: a robust HPLC-UV method for routine purity assessment and quantification, and a highly sensitive and specific LC-MS method for identification, structural confirmation, and trace-level analysis.

Physicochemical Properties and Method Development Rationale

A successful analytical method is built upon a thorough understanding of the analyte's properties.

  • Chromophore: The furan ring acts as a chromophore, allowing for UV detection. Based on data for similar furan-containing compounds, the UV absorbance maximum is expected in the range of 240-280 nm.[4][5] We will, therefore, utilize a photodiode array (PDA) detector to identify the optimal wavelength.

  • Ionization: The molecule possesses both an acidic proton (carboxylic acid) and basic sites (piperidine nitrogens). This amphoteric nature allows for ionization in both positive and negative modes for mass spectrometry. Electrospray ionization (ESI) is the preferred technique due to the analyte's polarity and thermal lability.

  • Polarity and pKa: The presence of the carboxylic acid (pKa ~4-5) and the piperidine nitrogen (pKa ~9-10) makes the molecule's retention highly dependent on the mobile phase pH. To achieve good retention on a reversed-phase column and minimize peak tailing, the pH of the mobile phase must be carefully controlled to suppress the ionization of the carboxylic acid.

  • Stationary Phase Selection: Due to the analyte's polarity, a standard C18 column may not provide adequate retention. Therefore, we will explore both a traditional C18 column and a mixed-mode column that incorporates both reversed-phase and ion-exchange characteristics to better retain and resolve the compound and its potential impurities.[6][7] For chiral separations, specialized chiral stationary phases (CSPs) are required.[8]

HPLC-UV Method for Purity and Assay

This method is designed for routine quality control, offering robustness and high precision for determining the purity and concentration of the target analyte.

Causality of Experimental Choices
  • Column: An Agilent ZORBAX Eclipse Plus C18 column is chosen for its high-performance silica and double end-capping, which minimizes silanol interactions and improves peak shape for basic compounds.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid in water) is selected. The low pH protonates the carboxylic acid, rendering it less polar and enhancing its retention on the C18 stationary phase. Formic acid is volatile and MS-compatible, making this method easily transferable to an LC-MS system. Using trifluoroacetic acid (TFA) should be avoided as it is a strong ion-pairing agent that can be difficult to remove from the column and can cause cleavage of the Boc group.[9][10]

  • Detection: A PDA detector is used to monitor the analyte across a range of wavelengths, with 254 nm and 278 nm being monitored for optimal sensitivity based on the furan chromophore.

Experimental Protocol: HPLC-UV

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm (primary), 278 nm (secondary)
Gradient ProgramTime (min)
0.0
15.0
15.1
20.0
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Sample Dilution & Filtration autosampler Autosampler (10 µL Injection) s_prep->autosampler mp_prep Mobile Phase Preparation pump Pump (1.0 mL/min) mp_prep->pump column C18 Column (30 °C) autosampler->column pump->column detector PDA Detector (254/278 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Report Generation (Purity, Assay) cds->report

Caption: HPLC-UV analysis workflow from sample preparation to final report generation.

LC-MS Method for Identification and Structural Confirmation

This method provides high sensitivity and selectivity, making it ideal for impurity identification, metabolite studies, and confirmation of the target compound's identity through mass-to-charge ratio and fragmentation analysis.

Causality of Experimental Choices
  • LC System: A UPLC/UHPLC system is preferred to achieve better resolution and faster analysis times.

  • Column: A mixed-mode column, such as the Waters ACQUITY UPLC BEH C18, is suitable. For enhanced retention of this polar compound, a HILIC or mixed-mode column could also be effective.[11][][13]

  • Ionization Source: ESI is the method of choice. Positive ion mode is expected to be more sensitive due to the presence of the basic piperidine nitrogen, leading to the formation of a stable [M+H]⁺ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition. A triple quadrupole (QqQ) instrument is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Mobile Phase: To avoid cleaving the Boc group, the mobile phase must be free of strong acids like TFA.[9] A gradient of acetonitrile and water with 0.1% formic acid is a good starting point as it is MS-friendly and provides protons for positive mode ionization.

Experimental Protocol: LC-MS

Instrumentation and Columns:

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • MS System: Waters Xevo G2-XS Q-TOF Mass Spectrometer or equivalent.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Prepare the sample to a target concentration of 1-10 µg/mL in the sample diluent. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic and MS Conditions:

Table 1: UPLC Conditions | Parameter | Value | | :--- | :--- | | Flow Rate | 0.4 mL/min | | Injection Volume | 1 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 5.0 | 95 | | | 5.5 | 95 | | | 5.6 | 5 | | | 7.0 | 5 |

Table 2: ESI-MS Conditions (Positive Ion Mode)

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr
Mass Range m/z 50-500

| Acquisition Mode | MSE (for simultaneous precursor and fragment ion data) |

LC-MS Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis s_prep Dilution to µg/mL & Filtration uplc UPLC Separation (C18, 0.4 mL/min) s_prep->uplc esi ESI Source (Positive Ion Mode) uplc->esi ms Q-TOF MS (Accurate Mass) esi->ms spec_acq Spectral Acquisition ([M+H]⁺, Fragments) ms->spec_acq struct_id Structural Confirmation & Impurity ID spec_acq->struct_id

Caption: LC-MS workflow for identification and structural confirmation.

Chiral Separation Considerations

As 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a chiral compound, the separation of its enantiomers is crucial for pharmaceutical applications. A dedicated chiral HPLC method is required.

Method Development Strategy:

  • Column Screening: A screening of various chiral stationary phases (CSPs) is the most effective approach. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) and macrocyclic glycopeptide-based CSPs (e.g., Chirosil, Astec CHIROBIOTIC) are excellent starting points.

  • Mobile Phase: Chiral separations are often achieved using normal-phase (e.g., hexane/isopropanol) or polar organic modes. For MS compatibility, reversed-phase conditions with volatile buffers are preferred.[14]

  • Derivatization: If direct separation is unsuccessful, pre-column derivatization of the carboxylic acid group with a chiral reagent can be explored to form diastereomers that are separable on a standard reversed-phase column.[15]

Method Validation

Both the HPLC-UV and LC-MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[16] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods presented in this application note provide comprehensive protocols for the analysis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. The HPLC-UV method is a robust tool for routine quality control, while the LC-MS method offers the high sensitivity and specificity required for structural elucidation and trace impurity analysis. The detailed explanation of the rationale behind the experimental choices, from column and mobile phase selection to MS parameter optimization, equips researchers with the necessary knowledge to implement these methods successfully and adapt them for similar challenging molecules.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • Abeywickrama, C. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Martinez, A., & Gold, M. H. (1999). Use of UV absorbance to monitor furans in dilute acid hydrolysates of biomass. Applied Biochemistry and Biotechnology, 77-79, 145-151. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data - ACS Division of Organic Chemistry. [Link]

  • Walter, T. H. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC North America, 32(3), 188-199. [Link]

  • Guillarme, D., & Veuthey, J. L. (2014). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Separation Science, 37(24), 3515-3526. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(8), 792-799. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]

  • ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • ResearchGate. (2025). Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins. [Link]

  • MDPI. (2022). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?[Link]

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Application Notes and Protocols: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid as a Versatile Scaffold for Molecular Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Vistas in Cellular Imaging and Analysis

In the dynamic landscape of drug discovery and molecular biology, the development of sophisticated molecular probes is paramount for elucidating complex biological processes. 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid emerges as a compelling molecular scaffold, uniquely positioned for the synthesis of bespoke probes for cellular imaging and biochemical assays. This guide provides an in-depth exploration of its potential, detailing the scientific rationale, synthesis protocols, and application methodologies for its use as a molecular probe, tailored for researchers, scientists, and drug development professionals.

The core ingenuity of this scaffold lies in its trifunctional architecture: a furan moiety for potential biomolecular recognition, a piperidine ring that imparts favorable pharmacokinetic properties, and a Boc-protected amine that serves as a versatile handle for bioconjugation. Furan and its derivatives are not only integral components of numerous bioactive natural products but have also been increasingly recognized for their utility in constructing fluorescent probes for bioimaging.[1][2][3][4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance the solubility and cell permeability of small molecules.[6] The strategic placement of a Boc-protected amine provides a straightforward and efficient route for the attachment of reporter molecules, such as fluorophores, following a simple deprotection step.[7][8]

This document will hypothetically illustrate the transformation of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid into a targeted fluorescent probe for a putative furan-binding protein, "Furanolectin-1," to showcase a practical application.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C16H24N2O5Chem-Impex
Molecular Weight 340.38 g/mol Chem-Impex
Appearance White to off-white solidGeneral Observation
Solubility Soluble in methanol, ethanol, DMSO, and DMFGeneral Chemical Knowledge

Probe Synthesis Workflow

The transformation of the scaffold into a functional molecular probe involves a two-step process: deprotection of the Boc-protected amine followed by conjugation to a reporter molecule.

G cluster_0 Probe Synthesis A 2-(4-Boc-aminopiperidin-1-yl)- 2-(furan-2-yl)acetic acid B Boc Deprotection (e.g., TFA in DCM) A->B C 2-(4-aminopiperidin-1-yl)- 2-(furan-2-yl)acetic acid B->C E Conjugation Reaction (e.g., in DMF with DIPEA) C->E D Fluorophore-NHS Ester (e.g., FITC, Rhodamine B isothiocyanate) D->E F Purification (e.g., HPLC) E->F G Characterized Fluorescent Probe F->G

Caption: Workflow for the synthesis of a fluorescent probe from the parent scaffold.

Protocol 1: Synthesis of a Fluorescent Probe for Furanolectin-1

This protocol details the synthesis of a fluorescein-labeled probe from 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Part A: Boc Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed under mild conditions, exposing the primary amine for subsequent conjugation.[7]

Materials:

  • 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 100 mg of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid in 5 mL of DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 mL of TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, can be used in the next step without further purification.

Part B: Fluorescein Conjugation

Rationale: The deprotected primary amine readily reacts with N-hydroxysuccinimide (NHS) esters of fluorophores to form a stable amide bond.[9]

Materials:

  • Crude 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid from Part A

  • Fluorescein isothiocyanate (FITC) or a suitable NHS-ester of another fluorophore

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the crude 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid in 3 mL of anhydrous DMF.

  • Add 1.2 equivalents of FITC to the solution.

  • Add 2.5 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight in the dark to prevent photobleaching of the fluorophore.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the fluorescently labeled probe by preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA.

  • Collect the fractions containing the desired product, combine them, and lyophilize to obtain the pure fluorescent probe as a solid.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Application: In Vitro Imaging of Furanolectin-1

This section outlines a protocol for using the newly synthesized fluorescent probe to visualize the subcellular localization of a hypothetical furan-binding protein, Furanolectin-1, in cultured mammalian cells.

Experimental Rationale

The furan moiety of the probe is hypothesized to bind to the active site or a specific recognition domain of Furanolectin-1. The attached fluorophore will then allow for the visualization of the protein's distribution within the cell using fluorescence microscopy.

G cluster_1 Cellular Imaging Workflow A Seed cells expressing Furanolectin-1 onto coverslips B Incubate with Fluorescent Probe A->B C Wash to remove unbound probe B->C D Fix and permeabilize cells (optional, for colocalization) C->D E Counterstain nuclei (e.g., DAPI) D->E F Mount coverslips on slides E->F G Image with Fluorescence Microscope F->G H Analyze image data G->H

Caption: Step-by-step workflow for cellular imaging using the synthesized probe.

Protocol 2: Fluorescence Microscopy of Furanolectin-1

Materials:

  • Mammalian cell line engineered to express Furanolectin-1 (and a negative control cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized fluorescent probe

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI

Procedure:

  • Cell Seeding: Seed the Furanolectin-1 expressing cells (and control cells) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Probe Incubation: The following day, remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the fluorescent probe at a final concentration of 1-10 µM. Incubate for 1-4 hours at 37 °C. The optimal concentration and incubation time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional): If colocalization studies with other antibodies are planned, fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): Following fixation, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Nuclear Counterstaining: Wash the cells with PBS and then incubate with a DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for the probe's fluorophore (e.g., blue excitation and green emission for FITC) and DAPI (UV excitation and blue emission).

Expected Results and Data Interpretation
  • Positive Result: In cells expressing Furanolectin-1, a specific fluorescent signal should be observed in the subcellular compartment where the protein is localized.

  • Negative Control: The control cell line lacking Furanolectin-1 should show minimal, diffuse background fluorescence.

  • Competition Assay: As a further control for specificity, co-incubation of the probe with an excess of a non-fluorescent furan-containing competitor molecule should significantly reduce the fluorescent signal in the target cells.

Hypothetical Mechanism of Action

G cluster_2 Probe-Target Interaction Probe Fluorescent Probe (Furan-Piperidine-Fluorophore) Target Furanolectin-1 (Furan-binding pocket) Probe->Target Binding Complex Fluorescent Complex Target->Complex Signal Fluorescent Signal (Detectable) Complex->Signal Generates

Caption: Hypothetical binding of the fluorescent probe to its target protein, Furanolectin-1.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Probe concentration is too high.Titrate the probe to a lower concentration.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific binding.Include a blocking step with BSA or serum before probe incubation.
No/Weak Signal Probe concentration is too low.Increase the probe concentration.
Low expression of the target protein.Verify protein expression by Western blot or immunofluorescence.
Photobleaching.Minimize light exposure during incubation and imaging. Use an antifade mounting medium.

Conclusion

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid represents a highly adaptable and promising scaffold for the development of novel molecular probes. Its inherent chemical features allow for straightforward modification and conjugation to a wide array of reporter molecules. The protocols and conceptual framework provided herein offer a robust starting point for researchers to design and synthesize custom probes for their specific biological targets, thereby facilitating new discoveries in cellular biology and drug development.

References

  • Burdina, F., et al. (2023). Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts. RSC.
  • Wang, J., et al. (2021). A novel near-infrared colorimetric and fluorescent probe based on a piperidine-substituted aza-BODIPY photosensitizer for detection of extreme acidity. RSC Publishing.
  • DeLano, T. J., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. PMC - NIH.
  • Karpiuk, I., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. RSC Publishing.
  • Li, D., et al. (2021). Furan Donor for NIR-II Molecular Fluorophores with Enhanced Bioimaging Performance. PMC - NIH.
  • Wang, Y., et al. (2024). Constructing Dual-State Emissive Fluorophores via Boc Protection and Discovering a High-Fidelity Imaging Probe for Lipid Droplets. PubMed.
  • Verlinden, K., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.
  • Sáez-Benito, A., et al. (2022). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC - NIH.
  • Maleš, M., et al. (2024). Piperazine-Fused Cyclic Disulfides Unlock High-Performance Bioreductive Probes of Thioredoxins and Bifunctional Reagents for Thiol Redox Biology.
  • Zhang, X., et al. (2025). Furan Donor for NIR-II Molecular Fluorophores with Enhanced Bioimaging Performance.
  • Karamel, R. (n.d.).
  • Jones, M. W., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society.
  • Ma, J., et al. (2021). Piperazine-Coumarin based fluorescence probe with enhanced brightness and solubility for bio-thiol detection and esophageal carcinoma diagnosis. PubMed.
  • Al-Shammari, M. B., et al. (2025). A Fluorescent Furan‐based Probe with Protected Functional Groups for Highly Selective and Non‐Toxic Imaging of HT‐29 Cancer Cells and 4T1 Tumors.
  • Wang, Y., et al. (2024). Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance.
  • Greco, N. J., & Tor, Y. (2013).
  • Sharma, P., et al. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Finnegan, P., et al. (2022). Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents. ChemRxiv.
  • Shapiro, A. B., et al. (2015). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?.
  • Li, Z., et al. (2023).
  • Al-Shammari, M. B., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed.
  • Thermo Fisher Scientific. (n.d.).
  • Liu, D., et al. (2021). Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. Analyst (RSC Publishing).
  • BOC Sciences. (n.d.). Fluorescent Probes Products. BOC Sciences.
  • American Chemical Society. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. American Chemical Society.

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Boc deprotection protocol for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Boc Deprotection of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, valued for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its removal, or deprotection, is typically achieved under acidic conditions.[1][3] This application note provides a detailed guide for the Boc deprotection of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a substrate that presents a specific and significant challenge: the presence of an acid-sensitive furan moiety.

The primary difficulty arises from the propensity of furans to undergo polymerization or degradation under the strong acidic conditions often employed for Boc removal, such as neat trifluoroacetic acid (TFA).[4] Therefore, the selection of an appropriate deprotection protocol requires a delicate balance between efficiently cleaving the Boc group and preserving the integrity of the furan ring. This guide explores several protocols, from standard to milder conditions, and provides the necessary framework for reaction monitoring, work-up, and characterization to ensure a successful and reproducible outcome.

Starting Material: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Product: 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.

  • C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen atom cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[5]

Under the acidic reaction conditions, the newly formed primary amine is protonated to yield its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final State in Acid Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - C(CH₃)₃⁺ Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H⁺

Mechanism of acid-catalyzed Boc deprotection.

Key Considerations for Deprotecting the Furan-Containing Substrate

  • Acid Sensitivity of the Furan Ring: Furan is an electron-rich aromatic heterocycle that is susceptible to electrophilic attack and can undergo polymerization or ring-opening in the presence of strong acids. This necessitates the use of the mildest possible acidic conditions and careful control of reaction time and temperature.

  • Choice of Acid and Solvent: Strong acids like neat TFA should be used with caution. A common strategy is to dilute the acid in a non-participating solvent like dichloromethane (DCM).[6] Milder and often more suitable alternatives include solutions of hydrogen chloride (HCl) in solvents like 1,4-dioxane or ethyl acetate, or the use of aqueous phosphoric acid.[1][2][7]

  • Zwitterionic Nature of the Product: The final product is an amino acid, containing both a basic amino group and an acidic carboxylic acid group. This zwitterionic character influences its solubility and dictates the work-up and purification strategy. The product may be soluble in water but poorly soluble in many common organic solvents, and its isolation often involves precipitation, ion-exchange chromatography, or lyophilization.

  • Reaction Monitoring: Due to the risk of degradation, it is crucial to monitor the reaction closely. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools to track the disappearance of the starting material and the formation of the product, allowing the reaction to be stopped as soon as it reaches completion.

General Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product validation.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Acid) Monitoring 2. Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Monitoring->Monitoring Incomplete Workup 3. Work-up (Solvent Removal, Neutralization) Monitoring->Workup Reaction Complete Purification 4. Purification (Precipitation, Chromatography, or Lyophilization) Workup->Purification Analysis 5. Characterization (NMR, MS, Purity Analysis) Purification->Analysis

General workflow for Boc deprotection.

Detailed Experimental Protocols

Three distinct protocols are presented below, ranging from standard to mild conditions. It is recommended to first attempt the reaction on a small scale to determine the optimal conditions for your specific batch of starting material.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and often rapid method, but it carries the highest risk of furan degradation. Strict monitoring is essential.[6][8]

Reagents & Materials
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Diethyl ether (Et₂O), cold
Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve the Boc-protected starting material (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add TFA (5-10 equivalents, often as a 20-50% solution in DCM) to the stirred solution.[4]

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC and/or LC-MS. The reaction is typically complete within 1-3 hours at room temperature.[3][4] Do not let the reaction proceed for an extended period to minimize side product formation.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The crude product is obtained as the TFA salt.

  • Purification:

    • To isolate the salt, dissolve the crude residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether.

    • Filter the resulting solid, wash with cold ether, and dry under vacuum.

    • Alternatively, to obtain the zwitterionic free base, carefully neutralize the aqueous solution of the crude salt with a mild base (e.g., saturated NaHCO₃ or a resin) and purify by appropriate methods such as preparative HPLC or crystallization.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is generally considered milder than TFA and is often a reliable choice for acid-sensitive substrates.[4][7]

Reagents & Materials
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid
4M HCl in 1,4-Dioxane (commercial solution)
Diethyl ether (Et₂O), cold
Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To the solid Boc-protected starting material (1 equivalent) in a round-bottom flask, add a commercial solution of 4M HCl in 1,4-dioxane (10-20 equivalents of HCl).

  • Reaction: Stir the resulting suspension or solution at room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by LC-MS. The reaction may take 2-6 hours to reach completion.

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.

    • The crude product is obtained as the hydrochloride salt.[9]

  • Purification:

    • Triturate the crude solid with cold diethyl ether to remove non-polar impurities.

    • Filter the solid, wash with cold ether, and dry under vacuum to yield the purified hydrochloride salt.

Protocol 3: Aqueous Phosphoric Acid (H₃PO₄)

This protocol represents a milder, environmentally benign option that can be effective for substrates where traditional anhydrous methods cause degradation.[1]

Reagents & Materials
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid
Tetrahydrofuran (THF) or Acetonitrile
Phosphoric Acid (85% in H₂O)
Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH)
Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the Boc-protected starting material (1 equivalent) in a suitable solvent like THF or acetonitrile.

  • Reaction: Add aqueous phosphoric acid (e.g., 85% H₃PO₄, 5-10 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Track the reaction by LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a solid or saturated aqueous solution of a base like sodium bicarbonate or potassium hydroxide until the pH is approximately 7-8.[9] Be cautious of CO₂ evolution if using bicarbonate.

  • Purification:

    • The zwitterionic product may precipitate from the solution upon neutralization. If so, it can be isolated by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by crystallization or chromatography.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Add more acid, increase the reaction time, or gently warm the reaction mixture. Switch to a stronger acid system (e.g., from Protocol 3 to 2).
Furan Degradation Acid is too strong or reaction time is too long.Immediately stop the reaction. Repeat using a milder acid (e.g., switch from TFA to HCl/Dioxane), lower temperature, and shorter reaction time.
Difficult Isolation Zwitterionic product is highly soluble in the work-up solvent.Isolate as the salt by precipitation with a non-polar solvent. For the free base, consider lyophilization or ion-exchange chromatography.
Multiple Byproducts Degradation of starting material or product.Re-evaluate the chosen protocol. Use a milder method and ensure high-purity, anhydrous solvents where specified.

Characterization of 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

  • ¹H NMR: Expect the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the Boc group's tert-butyl moiety. New signals for the protons of the free amine will appear.

  • ¹³C NMR: The characteristic signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) will be absent in the product spectrum.

  • LC-MS: The product will show a molecular ion peak corresponding to the mass of the deprotected compound. The retention time will be significantly different from the starting material.

  • TLC: The product will have a different Rf value than the starting material and will often stain positive with ninhydrin (indicating a primary amine), whereas the Boc-protected starting material will not.

Conclusion

The successful Boc deprotection of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is readily achievable with careful consideration of the substrate's acid sensitivity. While standard TFA/DCM protocols can be effective, they require vigilant monitoring to prevent degradation of the furan ring. Milder conditions, such as HCl in dioxane or aqueous phosphoric acid, offer a greater margin of safety and are often the preferred methods for such delicate substrates. By following the detailed protocols and monitoring guidelines presented in this application note, researchers can reliably synthesize the desired amino acid product in good yield and purity.

References

  • Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Reddit user discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Reddit user discussion. (2012). Removal of Boc protecting group as workup? r/chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Vesce, E. et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7346. Available at: [Link]

  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Reddit user discussion. (2023). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Available at: [Link]

  • de Capitani, M. (2018). Answer to "How to remove excess 4-amino piperidine from reaction medium?". ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

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Chiral Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development. Chiral α-aryl and α-heteroaryl acetic acids, in particular, are prevalent scaffolds in a multitude of pharmacologically active compounds. This application note provides a comprehensive guide to the chiral synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a key building block in the development of novel therapeutics.[1] The strategic incorporation of a furan moiety and a substituted piperidine ring offers a unique combination of structural features for probing and interacting with biological targets.

This document outlines a robust and diastereoselective synthetic approach leveraging the well-established Evans oxazolidinone chiral auxiliary. The causality behind each experimental step is explained, providing researchers with the rationale to adapt and troubleshoot the synthesis as needed. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Synthetic Strategy: A Convergent Approach Utilizing a Chiral Auxiliary

The retrosynthetic analysis of the target molecule identifies two key fragments: the chiral 2-(furan-2-yl)acetic acid core and the 4-Boc-aminopiperidine moiety. A convergent approach, where these two fragments are synthesized separately and then coupled, is often the most efficient strategy. However, to directly install the piperidine ring at the chiral center, a diastereoselective alkylation of a chiral enolate derived from a furan-containing acyl oxazolidinone is an elegant and powerful method.[2]

The chosen chiral auxiliary is the (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, a widely used and commercially available Evans auxiliary that provides high levels of stereocontrol in enolate alkylations.[3][4] The synthesis will proceed through the following key stages:

  • Acylation of the Chiral Auxiliary: The Evans auxiliary is acylated with 2-(furan-2-yl)acetyl chloride to form the corresponding N-acyloxazolidinone.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is converted to its sodium enolate and subsequently alkylated with a suitable electrophile to introduce the 4-Boc-aminopiperidin-1-yl)methyl group.

  • Cleavage of the Chiral Auxiliary and Hydrolysis: The chiral auxiliary is cleaved from the alkylated product to yield the desired chiral carboxylic acid.

This strategy is depicted in the workflow diagram below:

Synthetic Workflow cluster_0 Synthesis of Chiral Intermediate A 2-(Furan-2-yl)acetic acid C 2-(Furan-2-yl)acetyl chloride A->C Chlorination B SOCl₂ B->C E N-Acyl Oxazolidinone C->E Acylation D (4R,5S)-4-methyl-5-phenyl- 1,3-oxazolidin-2-one D->E F N-Acyl Oxazolidinone H Alkylated Oxazolidinone F->H Diastereoselective Alkylation G 1. NaHMDS 2. (4-Boc-aminopiperidin-1-yl)methyl iodide G->H I Alkylated Oxazolidinone K 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid I->K J LiOH, H₂O₂ J->K

Caption: Synthetic workflow for the chiral synthesis.

Experimental Protocols

PART 1: Synthesis of the N-Acyl Oxazolidinone Intermediate

This part describes the preparation of the key chiral intermediate by acylating the Evans auxiliary with 2-(furan-2-yl)acetyl chloride.

Protocol 1.1: Preparation of 2-(Furan-2-yl)acetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(furan-2-yl)acetic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction by TLC.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(furan-2-yl)acetyl chloride is used in the next step without further purification.

Protocol 1.2: Acylation of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Slowly add a solution of crude 2-(furan-2-yl)acetyl chloride (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl oxazolidinone.

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(Furan-2-yl)acetic acid126.1110.01.0
Thionyl chloride118.9715.01.5
(4R,5S)-Oxazolidinone177.209.51.0
n-Butyllithium64.0610.01.05
Product (N-Acyl Oxazolidinone) 285.30 - -

Table 1: Reagent quantities for the synthesis of the N-Acyl Oxazolidinone.

PART 2: Diastereoselective Alkylation

This section details the crucial asymmetric alkylation step to introduce the piperidine moiety. A key reagent for this step is a protected (4-aminopiperidin-1-yl)methyl halide. Its synthesis is outlined below.

Protocol 2.1: Synthesis of tert-butyl (1-(iodomethyl)piperidin-4-yl)carbamate

This electrophile can be prepared from commercially available tert-butyl (piperidin-4-yl)carbamate via a two-step procedure involving hydroxymethylation followed by iodination.

Protocol 2.2: Diastereoselective Alkylation of the N-Acyl Oxazolidinone

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) from Protocol 1.2 in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.[3]

  • In a separate flask, dissolve tert-butyl (1-(iodomethyl)piperidin-4-yl)carbamate (1.2 eq) in anhydrous THF.

  • Add the solution of the electrophile to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Acyl Oxazolidinone285.305.01.0
NaHMDS (1.0 M in THF)183.385.51.1
Electrophile354.236.01.2
Product (Alkylated Oxazolidinone) 513.63 - -

Table 2: Reagent quantities for the diastereoselective alkylation.

PART 3: Cleavage of the Chiral Auxiliary and Final Product Formation

The final step involves the removal of the chiral auxiliary and hydrolysis to yield the target carboxylic acid. The use of lithium hydroperoxide is a mild and efficient method for this transformation.[5][6]

Protocol 3.1: Cleavage of the Evans Auxiliary

  • Dissolve the alkylated oxazolidinone (1.0 eq) from Protocol 2.2 in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 eq).

  • Stir for an additional 30 minutes at room temperature.

  • Acidify the mixture to pH ~3 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to yield the final product, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Equivalents
Alkylated Oxazolidinone513.632.01.0
Hydrogen Peroxide (30%)34.018.04.0
Lithium Hydroxide23.954.02.0
Final Product 354.41 - -

Table 3: Reagent quantities for the auxiliary cleavage.

Characterization and Data Analysis

The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.

Discussion and Mechanistic Insights

The high diastereoselectivity observed in the alkylation step (Protocol 2.2) is a direct consequence of the steric hindrance imposed by the phenyl group on the Evans auxiliary.[7] The sodium enolate forms a rigid chelated structure, and the incoming electrophile preferentially attacks from the face opposite to the bulky phenyl group. This predictable stereochemical outcome is a hallmark of Evans' asymmetric synthesis methodology.[8]

The cleavage of the chiral auxiliary with lithium hydroperoxide proceeds via nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group.[5] This method is generally preferred over simple hydroxide-mediated hydrolysis, as it minimizes the risk of epimerization at the newly formed stereocenter.[3]

Conclusion

This application note provides a detailed and reliable protocol for the chiral synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. By employing a well-established chiral auxiliary strategy, this method offers high stereocontrol and good overall yields. The provided protocols, along with the mechanistic insights, should enable researchers in drug discovery and development to efficiently synthesize this valuable building block and its analogs for their specific applications.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Kummer, D. A., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(35), 8859-8862. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH. [Link]

  • Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1496-1502. [Link]

  • Clayden, J., & Lygo, B. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect Chemistry, 2(1), 1-10. [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 5(5), 655-658. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 239-277). Springer.
  • Oreate. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Schmalz, H. G., & Reissig, H. U. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a ‘cyclization/hydrogenation/enzymatic kinetic resolution’ strategy. Tetrahedron, 62(52), 12258-12265. [Link]

  • Myers, A. G., et al. (2000). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Organic Letters, 2(22), 3493-3496. [Link]

  • Ostrovskyi, D., et al. (2018). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 23(11), 2879. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • Ilovaisky, A. I., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(19), 6327. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?[Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-acetylfuran.
  • Wikipedia. (n.d.). 2-Acetylfuran. [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Sibi, M. P., & Liu, M. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(11), 1943-1946. [Link]

  • Clark, J. (n.d.). Making amides. Chemguide. [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • RSC Advances. (2015). Liquid phase acylation of furan with acetic anhydride over various beta zeolites. RSC Advances, 5(8), 5869-5875. [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of modern drug discovery for novel scaffolds, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid presents itself as a valuable building block. Its synthesis, however, is not without challenges, often leading to questions regarding yield optimization, impurity profiles, and procedural robustness. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing α-amino acids like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid?

There are several established methods for the synthesis of α-amino acids. For this specific target, multicomponent reactions are particularly attractive due to their efficiency in assembling complex molecules from simple precursors. The three most relevant strategies are:

  • Strecker Synthesis: This classic two-step method involves the reaction of an aldehyde (furan-2-carbaldehyde) with an amine (tert-butyl piperidin-4-ylcarbamate) and a cyanide source (e.g., KCN or TMS-CN) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.[1][2] This is often the most direct and cost-effective route.

  • Petasis (Borono-Mannich) Reaction: A versatile three-component reaction where an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid (furan-2-boronic acid) condense to form the α-amino acid.[3][4] This method offers mild reaction conditions and avoids the use of highly toxic cyanide reagents.

  • Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. While powerful for generating peptide-like structures, designing a direct Ugi reaction for this specific target can be complex but is a viable strategy for library synthesis.[5][6]

Q2: What are the critical starting materials for this synthesis?

The key precursors depend on the chosen synthetic route. For the highly plausible Strecker synthesis, you will require:

  • Furan-2-carbaldehyde: The aldehyde component that provides the furan-2-yl group.

  • Tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine): The amine component. The Boc protecting group is crucial for preventing side reactions at the 4-position amine and improving solubility in organic solvents.[7]

  • Cyanide Source: Potassium cyanide (KCN) or trimethylsilyl cyanide (TMS-CN) are commonly used.

  • Acid/Base: For nitrile hydrolysis, strong acids (e.g., HCl) or bases (e.g., NaOH) are required.

Q3: What are the primary safety concerns associated with the Strecker synthesis?

The primary hazard of the Strecker synthesis is the use of a cyanide source like potassium cyanide (KCN) or hydrogen cyanide (HCN), which is generated in situ.[8]

  • Extreme Toxicity: Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • HCN Gas Release: Acidification of cyanide salts liberates highly volatile and toxic hydrogen cyanide gas. Crucially, the reaction and workup must be conducted in a well-ventilated chemical fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions and disposed of according to institutional safety protocols.

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Troubleshooting Guide: The Strecker Synthesis Route

The Strecker synthesis is a robust and common choice for this target molecule. Below are solutions to specific issues that may arise during this two-step process.

Workflow of the Strecker Synthesis

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis A Furan-2-carbaldehyde + 4-Boc-aminopiperidine B Imine Formation (Reversible) A->B NH₄Cl C Nucleophilic Attack by Cyanide (CN⁻) B->C KCN or TMS-CN D α-Aminonitrile Product C->D E α-Aminonitrile D->E Purification (Optional) F Acid or Base Mediated Hydrolysis E->F H₃O⁺ or OH⁻, Heat G Final Product: 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid F->G

Caption: Key stages of the Strecker synthesis pathway.

Problem 1: Low or No Yield of the α-Aminonitrile Intermediate

Q: My reaction stalls, and I isolate mainly starting materials. What is causing the low yield in the first step?

This issue typically points to problems with the formation of the crucial imine intermediate or the subsequent nucleophilic attack by the cyanide ion.

  • Root Cause Analysis & Solutions:

    • Inefficient Imine Formation: The condensation of the aldehyde and amine to form an imine is a reversible equilibrium reaction that produces water.

      • Solution 1 (pH Control): Imine formation is often catalyzed by mild acid. The use of ammonium chloride (NH₄Cl) can serve as both an ammonia source (if needed) and a mild acid catalyst.[8] Ensure the pH is not too low, as it will protonate the amine, rendering it non-nucleophilic.

      • Solution 2 (Water Removal): To drive the equilibrium toward the imine product, remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Reversibility of Cyanide Addition: The addition of the cyanide nucleophile to the imine is also reversible.[9]

      • Solution (Temperature Control): Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the forward reaction and minimize side reactions.

    • Poor Reagent Quality:

      • Solution (Verify Reagents): Furan-2-carbaldehyde can oxidize upon storage. Ensure it is fresh or purified by distillation before use. Check the purity of your 4-Boc-aminopiperidine.

Experimental Protocol: Optimized α-Aminonitrile Formation
  • To a solution of furan-2-carbaldehyde (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.05 eq) in methanol (0.5 M) at 0 °C, add ammonium chloride (1.1 eq).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimum amount of cold water.

  • Slowly add the aqueous KCN solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Problem 2: Incomplete Nitrile Hydrolysis or Product Degradation

Q: I have successfully made the aminonitrile, but the final hydrolysis step gives a low yield of the desired acid and a complex mixture of byproducts. Why?

The hydrolysis of a nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can unfortunately lead to the degradation of sensitive functional groups, particularly the furan ring.[10]

  • Root Cause Analysis & Solutions:

    • Incomplete Hydrolysis: The conversion of the nitrile involves a two-step process (nitrile -> amide -> carboxylic acid), and the second step can be slow.

      • Solution (Forced Conditions): Increase the reaction time and/or temperature. Using concentrated HCl (e.g., 6M to 12M) and heating to reflux (80-100 °C) is common. Microwave-assisted hydrolysis can also dramatically reduce reaction times.

    • Furan Ring Degradation: Furans are known to be sensitive to strong acids and can undergo ring-opening or polymerization, especially at elevated temperatures.[10]

      • Solution 1 (Two-Stage Hydrolysis): First, use milder acidic conditions (e.g., concentrated H₂SO₄ in acetic acid at a controlled temperature) to hydrolyze the nitrile to the more stable intermediate amide. After isolation, the amide can be hydrolyzed to the carboxylic acid under conditions less detrimental to the furan ring.

      • Solution 2 (Basic Hydrolysis): While potentially slower, hydrolysis using a strong base like NaOH or KOH in a water/alcohol mixture can sometimes be less destructive to acid-sensitive moieties. The resulting carboxylate salt is then acidified during workup.

    • Boc Group Cleavage: The Boc protecting group is labile under strong acidic conditions. If you use concentrated HCl for hydrolysis, you will likely cleave the Boc group, yielding the free amine.

      • Solution (Re-protection): If the Boc group is cleaved, the resulting amino acid can be isolated and then re-protected using Boc-anhydride ((Boc)₂O) and a base like triethylamine or sodium bicarbonate.

Troubleshooting Decision Tree for Hydrolysis

G start Low Yield After Hydrolysis check_sm LC-MS shows mainly starting aminonitrile? start->check_sm check_deg LC-MS shows multiple unidentified peaks? start->check_deg incomplete Diagnosis: Incomplete Reaction check_sm->incomplete Yes degradation Diagnosis: Product Degradation check_deg->degradation Yes solution_incomplete Action: - Increase reaction time/temp - Use stronger acid (e.g., 12M HCl) - Consider microwave reactor incomplete->solution_incomplete solution_degradation Action: - Use milder conditions - Attempt basic hydrolysis (NaOH) - Try two-step hydrolysis via amide degradation->solution_degradation check_boc Is the Boc group also cleaved? solution_incomplete->check_boc solution_degradation->check_boc reprotect Action: Isolate product and re-protect with (Boc)₂O check_boc->reprotect Yes

Caption: Decision-making for hydrolysis troubleshooting.

Problem 3: Difficulty with Product Purification

Q: The final product is an intractable oil or is difficult to purify by standard column chromatography. How can I effectively isolate the pure amino acid?

α-Amino acids are zwitterionic, which gives them unique solubility properties that can complicate purification.

  • Root Cause Analysis & Solutions:

    • Zwitterionic Nature: At its isoelectric point (pI), the amino acid has a net-zero charge, minimizing its solubility in water and making it prone to precipitation or crystallization. It can be highly polar, leading to poor behavior on standard silica gel chromatography.

      • Solution 1 (Crystallization/Precipitation): The most effective method is often to find a solvent system where the product is sparingly soluble and then carefully adjust the pH of the aqueous solution to the molecule's isoelectric point to induce crystallization or precipitation. The crude product can be dissolved in a minimal amount of dilute acid or base, and then the pH is slowly adjusted back to the pI.

      • Solution 2 (Ion-Exchange Chromatography): This technique is specifically designed for separating charged molecules like amino acids. A cation-exchange resin can be used to bind the product, which is then eluted by changing the pH or ionic strength of the buffer.

      • Solution 3 (Reverse-Phase Chromatography): For Boc-protected amino acids, which have significant non-polar character, reverse-phase HPLC or flash chromatography (using a C18-functionalized stationary phase) with a water/acetonitrile or water/methanol gradient is often very effective.

Purification Method Principle Best For Considerations
Crystallization Minimum solubility at isoelectric point (pI)High-purity, scalable isolationRequires finding suitable solvent/pH conditions
Ion-Exchange Separation based on chargeHighly polar, unprotected amino acidsRequires specialized resins and buffer systems
Reverse-Phase (C18) Separation based on polarityBoc-protected, more non-polar productsCan be expensive for large-scale purification
Silica Gel Column Separation based on polarityGenerally difficult for zwitterionsMay require polar eluents with additives (e.g., acetic acid)

References

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(vii), 471-481. [Link]

  • Kröner, A., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000218. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Petasis reaction. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by the Ugi-reaction. Chemical Society Reviews, 36(7), 1095-1108.
  • Cioc, R. C., et al. (2014). The Petasis Reaction. Chemical Reviews, 114(20), 10173-10209.
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of α-aminonitriles. Tetrahedron Letters, 49(19), 3061-3063.
  • van Putten, R. J., et al. (2013). Hydrolysis of 5-Hydroxymethylfurfural into Levulinic Acid and Formic Acid. Chemical Reviews, 113(3), 1499-1597.
  • Berrée, F., et al. (2009). Multicomponent Petasis-borono Mannich reaction. Chemical Society Reviews, 38(11), 3126-3142.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Ciappa, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

  • González-López, M., & T. Ramón, D. J. (2011). The Petasis-borono Mannich reaction: a powerful tool for the synthesis of α-amino acids and their derivatives. Chemical Society Reviews, 40(1), 199-209.
  • Reddy, B. V. S., et al. (2007). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system. Tetrahedron Letters, 48(43), 7578-7582.
  • Shaabani, A., et al. (2004). Strecker-type reaction: simple and efficient synthesis of α-aminonitriles in a neutral media. Tetrahedron Letters, 45(45), 8409-8413.
  • Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439-4486.

Sources

Technical Support Center: Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. The target molecule is a valuable building block in medicinal chemistry, and its successful synthesis requires careful control over reaction conditions to prevent the formation of key side products.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges encountered during the synthesis, which is typically approached via a Strecker reaction pathway.

Overview of the Synthetic Pathway

The most common route to α-amino acids of this type is the Strecker synthesis.[1][2][3] This method involves a three-component reaction between an aldehyde (furan-2-carbaldehyde), an amine (4-Boc-aminopiperidine), and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.

Synthesis_Pathway Furan_Aldehyde Furan-2-carbaldehyde Aminonitrile α-Aminonitrile Intermediate Furan_Aldehyde->Aminonitrile Boc_Piperidine 4-Boc-aminopiperidine Boc_Piperidine->Aminonitrile Cyanide KCN/NaCN Cyanide->Aminonitrile Step 1: Strecker Reaction Final_Product Target Acetic Acid Product Aminonitrile->Final_Product Step 2: Nitrile Hydrolysis (H+ or OH-)

Caption: General Strecker synthesis pathway for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction mixture turns dark brown or black during the nitrile hydrolysis step. What is happening?

Answer: This is a classic sign of furan ring degradation. The furan moiety is notoriously unstable under strong acidic conditions, which are often used for nitrile hydrolysis.[4]

  • Mechanism of Degradation: Under acidic catalysis, the furan ring can undergo protonation, leading to ring-opening and subsequent polymerization or condensation reactions.[5][6] These polymeric materials are typically dark and insoluble, complicating purification and reducing yield. Electron-releasing substituents on the furan ring can exacerbate this instability.[6]

Furan_Degradation Furan Furan Moiety Protonated_Furan Protonated Intermediate Furan->Protonated_Furan Protonation Proton H+ (Strong Acid) Ring_Opened Ring-Opened Species Protonated_Furan->Ring_Opened Ring-Opening Polymer Dark Polymeric Byproducts Ring_Opened->Polymer Polymerization/ Condensation

Caption: Acid-catalyzed degradation pathway of the furan ring.

  • Troubleshooting & Solutions:

    • Switch to Basic Hydrolysis: The most effective solution is to avoid strong acid altogether. Use basic conditions (e.g., NaOH or Ba(OH)₂ in aqueous ethanol) to hydrolyze the nitrile. This preserves the furan ring.

    • Milder Acidic Conditions: If an acidic route is necessary, use milder conditions. For example, using concentrated HCl at 0°C instead of refluxing can sometimes prevent significant degradation. Careful pH adjustment during workup is crucial to avoid low pH.[4]

    • Temperature Control: Keep the reaction temperature as low as possible to slow the rate of decomposition.

Question 2: I'm losing the Boc protecting group during the synthesis. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[7] It is readily cleaved by strong acids like HCl or H₂SO₄, which are commonly used for nitrile hydrolysis. This premature deprotection leads to the formation of the free amine, which can undergo further side reactions.

  • Mechanism of Deprotection: The cleavage occurs under anhydrous acidic conditions through the formation of a stable tert-butyl cation.[7]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated Protonated Carbonyl Boc_Amine->Protonated Protonation Acid H+ Cleaved Free Amine + tert-Butyl Cation Protonated->Cleaved Cleavage Troubleshooting_Workflow Start Synthesis Issue (Low Yield / Impure Product) Check_Step At which step is the issue observed? Start->Check_Step Step1 Step 1: Aminonitrile Formation Check_Step->Step1 Step 1 Step2 Step 2: Nitrile Hydrolysis Check_Step->Step2 Step 2 Water_Check Using anhydrous conditions? Step1->Water_Check Hydrolysis_Method Using Acidic or Basic Hydrolysis? Step2->Hydrolysis_Method Yes_Water Yes Water_Check->Yes_Water Yes No_Water No Water_Check->No_Water No Check_Stoich Check reactant stoichiometry and purity. Yes_Water->Check_Stoich Use_Anhydrous Action: Use dry solvents/reagents. Consider pre-forming imine. No_Water->Use_Anhydrous Acidic Acidic Hydrolysis_Method->Acidic Acidic Basic Basic Hydrolysis_Method->Basic Basic Dark_Color Is mixture dark/black? Acidic->Dark_Color Purification_Issue Check workup pH. Optimize purification (e.g., Ion Exchange). Basic->Purification_Issue Yes_Dark Yes Dark_Color->Yes_Dark Yes No_Dark No Dark_Color->No_Dark No Switch_to_Basic Primary Cause: Furan degradation and/or Boc cleavage. Action: Switch to Basic Hydrolysis Protocol. Yes_Dark->Switch_to_Basic Boc_Loss LC-MS shows Boc loss? No_Dark->Boc_Loss Yes_Boc Yes Boc_Loss->Yes_Boc Yes No_Boc No Boc_Loss->No_Boc No Yes_Boc->Switch_to_Basic No_Boc->Purification_Issue

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven advice to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical building block.[1] Our approach is grounded in established chemical principles, focusing on multicomponent reaction strategies that are prized for their efficiency in drug discovery.[2][3][4]

Core Synthetic Strategy: The Strecker Reaction

The synthesis of α-amino acids is a cornerstone of medicinal chemistry. For a complex molecule like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a multicomponent reaction (MCR) such as the Strecker synthesis offers a highly convergent and atom-economical route.[3][5] This method involves a one-pot reaction between an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid.[6][7][8]

The proposed two-step synthesis is outlined below:

  • Step 1: Aminonitrile Formation. Furan-2-carbaldehyde, tert-butyl (piperidin-4-yl)carbamate (4-Boc-aminopiperidine), and a cyanide source (e.g., KCN or TMSCN) react to form the intermediate α-aminonitrile.

  • Step 2: Nitrile Hydrolysis. The aminonitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Workflow Diagram: Proposed Strecker Synthesis

The following diagram illustrates the proposed synthetic pathway.

G Furfural Furan-2-carbaldehyde Iminium Iminium Ion Intermediate Step1 Step 1: Strecker Reaction (Aminonitrile Formation) Furfural->Step1 BocAmine 4-Boc-aminopiperidine BocAmine->Step1 Cyanide Cyanide Source (KCN / TMSCN) Cyanide->Step1 AcidBase Acid or Base (e.g., HCl or NaOH) Step2 Step 2: Hydrolysis AcidBase->Step2 AminoNitrile α-Aminonitrile Intermediate AminoNitrile->Step2 FinalProduct Target α-Amino Acid Step1->AminoNitrile Step2->FinalProduct G Start Experiment Start CheckYield Check Reaction Conversion (TLC / LC-MS) Start->CheckYield LowYield Low Conversion CheckYield->LowYield < 70% GoodYield High Conversion CheckYield->GoodYield > 70% Sol_LowYield Optimize Step 1: - Check reagents - Adjust T & pH - Add catalyst LowYield->Sol_LowYield CheckPurity Check Crude Purity & Side Products GoodYield->CheckPurity Tarry Tarry Byproducts CheckPurity->Tarry Yes BocLoss Boc Group Lost CheckPurity->BocLoss Yes Clean Product is Clean CheckPurity->Clean No Major Impurities Sol_Tarry Reduce Acidity / Temperature in Step 1 or 2 Tarry->Sol_Tarry Sol_BocLoss Use Milder Hydrolysis (e.g., Basic Conditions) BocLoss->Sol_BocLoss Purify Purification Step Clean->Purify CheckPhysical Physical Form? Purify->CheckPhysical Solid Solid CheckPhysical->Solid Crystalline Oil Oil / Gummy CheckPhysical->Oil Non-crystalline Sol_Solid Recrystallize Solid->Sol_Solid Sol_Oil Purify via DCHA Salt Formation or R-P HPLC Oil->Sol_Oil End Pure Product Sol_Oil->End Sol_Solid->End

Sources

Technical Support Center: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Stability Profile & Core Vulnerabilities

Welcome to the technical support guide for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this molecule. Understanding these liabilities is critical for developing stable formulations, predicting shelf-life, and interpreting analytical data.

The molecule possesses three key structural motifs, each with distinct chemical vulnerabilities:

  • The tert-butyloxycarbonyl (Boc) Protecting Group: This is a well-known acid-labile protecting group. Its primary degradation pathway is cleavage under acidic conditions.[1][2] It is generally stable to basic and nucleophilic conditions.[1][3]

  • The Furan Ring: This heterocyclic aromatic ring is susceptible to both oxidative and acidic degradation. Oxidation can lead to ring-opening, forming highly polar dicarbonyl species, while strong acids can catalyze hydration and subsequent rearrangement.[4][5][6]

  • The Piperidine Ring: Generally a robust saturated heterocycle, the piperidine ring is largely stable. However, under extreme thermal or oxidative stress, ring cleavage or oxidation at the nitrogen atom can occur, though these are typically minor pathways compared to Boc or furan degradation.[7][8]

This guide will systematically explore the degradation of this compound under standard forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.

Section 2: Foreseeable Degradation Pathways & Mechanisms

This section details the most probable degradation reactions. The insights provided are crucial for identifying unknown peaks in chromatograms and for designing experiments to minimize compound loss.

Acidic Degradation

Primary Concern: Cleavage of the Boc group. Under acidic conditions (e.g., HCl, TFA), the Boc group is readily cleaved to yield the free amine (Degradant 1), carbon dioxide, and isobutylene.[2][9][10] This is typically a rapid reaction that can occur even at room temperature with strong acids.[10]

Secondary Concern: Furan ring opening. In strongly acidic aqueous media, the furan ring can undergo protonation, followed by nucleophilic attack by water.[6] This can lead to the formation of a 4-hydroxy-2-butenal derivative (Degradant 2), which is often unstable and may polymerize.[6]

Acidic_Degradation Parent Parent Compound 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid Deg1 Degradant 1 (DP1) 2-(4-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid (Boc Cleavage) Parent->Deg1 Primary Pathway (Strong Acid, e.g., TFA, HCl) Deg2 Degradant 2 (DP2) Piperidinyl-acetic acid with opened furan ring (Furan Hydrolysis) Parent->Deg2 Secondary Pathway (Aqueous Strong Acid) Byproducts1 CO2 + Isobutylene Deg1->Byproducts1

Caption: Predicted acidic degradation pathways for the target compound.

Basic Degradation

The molecule is expected to be relatively stable under basic conditions. The Boc group is known to be resistant to hydrolysis under basic conditions.[1][3] The piperidine and furan rings are also generally stable to base. The most likely, albeit slow, reaction under harsh basic conditions (e.g., high temperature, high pH) would be racemization at the chiral center alpha to the carboxylic acid. Significant degradation is not anticipated under typical experimental conditions.

Oxidative Degradation

Primary Concern: Furan ring oxidation and cleavage. The furan moiety is the most susceptible part of the molecule to oxidation (e.g., using H₂O₂, AIBN, or exposure to air and light).[11][12] Oxidation often proceeds through an endoperoxide intermediate, leading to ring cleavage and the formation of 1,4-dicarbonyl compounds or their derivatives, such as γ-keto acids or aldehydes (Degradant 3).[4][5] These products are often highly polar and may be difficult to characterize. In some cases, complete degradation to smaller carboxylic acids can occur.[4]

Oxidative_Degradation Parent Parent Compound 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid Deg3 Degradant 3 (DP3) Ring-Opened γ-Keto Acid/Aldehyde Derivative (Furan Oxidation) Parent->Deg3 Primary Pathway (e.g., H₂O₂, light/air) Polymers Further Oxidation & Polymerization Products Deg3->Polymers

Caption: Predicted oxidative degradation pathway via furan ring cleavage.

Thermal Degradation

Primary Concern: Thermolytic cleavage of the Boc group. While typically removed with acid, the Boc group can also be cleaved by heating at high temperatures (often >150 °C) without a catalyst.[13] The mechanism involves the formation of the free amine (Degradant 1), CO₂, and isobutylene.[13] The required temperature may be high enough to cause other side reactions.[7]

Secondary Concern: General decomposition. At very high temperatures, broader, less specific degradation of the piperidine and furan rings can occur.[7][14] Piperidine itself can decompose via C-N bond cleavage at elevated temperatures.[7]

Photolytic Degradation

The furan ring contains π-electrons and can absorb UV light, making it potentially susceptible to photolytic degradation. The exact pathway is difficult to predict without experimental data but could involve radical mechanisms or rearrangements, potentially leading to polymerization or complex product mixtures. The Boc group is generally stable to light.

Section 3: Analytical & Experimental Workflows

This section provides a standardized protocol for conducting a forced degradation study on 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Recommended Forced Degradation Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is stability-indicating.[15]

Stress ConditionReagent / ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursTo promote Boc deprotection and test furan stability.[2][10]
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursTo confirm stability to base, as expected for the Boc group.[3]
Oxidation 3% H₂O₂Room Temp8 - 24 hoursTo induce oxidative degradation, primarily of the furan ring.[4][5]
Thermal Solid State80 - 100 °C24 - 72 hoursTo assess thermolytic stability, including potential Boc cleavage.[13]
Photolytic Solid or SolutionICH Q1B optionsN/ATo assess stability to light, focusing on the furan chromophore.
Experimental Protocol: Step-by-Step
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • For acid/base hydrolysis, mix 1 mL of stock solution with 1 mL of the respective acid/base (0.1 M HCl or 0.1 M NaOH).

    • For oxidation, mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • For thermal stress, place a known quantity of the solid compound in a vial. For solution-state thermal stress, heat a sealed vial of the stock solution.

  • Incubation: Place the vials in the conditions specified in Table 1. Include a control sample (1 mL stock + 1 mL diluent) kept at 4 °C.

  • Time Point Sampling: Withdraw aliquots at predefined intervals (e.g., 2, 8, 24 hours).

  • Quenching:

    • Neutralize acid-stressed samples with an equivalent amount of 0.1 M NaOH.

    • Neutralize base-stressed samples with an equivalent amount of 0.1 M HCl.

    • Oxidative and thermal samples may not require quenching, but should be diluted immediately.

  • Analysis: Dilute all samples to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL) and analyze immediately using a stability-indicating HPLC-UV or LC-MS method.

Caption: General workflow for a forced degradation study.

Section 4: Troubleshooting & FAQs

Q1: I see a major new peak with a shorter retention time after my acid-stress experiment. What is it? A1: This is almost certainly Degradant 1 (DP1) , the Boc-deprotected amine. The loss of the bulky, non-polar Boc group (100 Da) results in a significantly more polar molecule, leading to a shorter retention time on a reverse-phase HPLC column. You can confirm this by co-injecting with a synthesized standard of the deprotected amine or by LC-MS analysis, which should show a mass loss of 100 Da.

Q2: My compound seems to be degrading even in the control sample at room temperature. Why? A2: This suggests inherent instability. Check the purity of your starting material. If it is pure, the compound may be sensitive to trace amounts of acid or oxidants in your solvents or on glassware. The furan ring, in particular, can be susceptible to slow air oxidation.[5] Consider preparing solutions fresh, using high-purity solvents, and storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q3: My oxidative stress experiment resulted in a loss of the parent peak but no clear new peaks, just a rising baseline. What happened? A3: This is a common outcome for furan oxidation. The initial ring-opened products (like Degradant 3 ) are often reactive and can undergo further reactions or polymerization.[5][16] These polymers are typically a complex mixture of molecules that do not elute as sharp peaks on HPLC, resulting in a "hump" or rising baseline. Try using milder oxidative conditions (lower H₂O₂ concentration or shorter time) to capture the initial degradant before it polymerizes.

Q4: Can I prevent the Boc group from cleaving during an experiment that requires a low pH? A4: Preventing cleavage entirely is difficult if strong acids are required. The Boc group is designed to be acid-labile.[1][2] If your chemistry allows, use the weakest possible acid for the shortest possible time. Alternatively, if the amine's reactivity is the concern, you may need to re-evaluate the synthetic strategy and choose a more robust protecting group, such as Cbz or Fmoc, depending on the orthogonality required.

Q5: Is the chiral center stable? A5: The chiral center is an α-carbon to a carboxylic acid, which makes it susceptible to epimerization (racemization) under basic or, to a lesser extent, acidic or thermal conditions. This would not be visible on a standard HPLC column but would require a chiral column for analysis. If stereochemical purity is critical, you should analyze your stressed samples using a chiral HPLC method.

Section 5: Summary of Potential Degradants

Degradant IDStructure NameΔ Mass (Da)Formation ConditionsKey Analytical Note
DP1 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid-100.12Acidic, High ThermalSignificantly shorter retention time (more polar).
DP2 Piperidinyl-acetic acid with opened furan ring+18.01Strong Aqueous AcidMay be unstable; likely highly polar.
DP3 Ring-opened γ-keto acid/aldehyde derivative+32.00 (or more)OxidativeHighly polar; prone to polymerization.

References

  • Protection of Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. [Link]

  • Foley, D. P., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Aksenov, N. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Oxidation of furans (Review). ResearchGate. [Link]

  • Xie, H., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • What is the stability of piperidine? BIOSYNCE Blog. [Link]

  • Chen, J., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition. [Link]

  • Magnoli, C., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences. [Link]

  • Delmotte, L., et al. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link]

  • Wang, Y., et al. (2022). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [Link]

  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Omega. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Popović-Djordjević, J., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]

  • Hoang, T. T. T., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express. [Link]

  • Panda, S. S. (2016). Forced Degradation Studies. Journal of Pharmaceutical Sciences & Research. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Forced Degradation Study in Pharmaceuticals. Pharma Guideline YouTube. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biointerface Research in Applied Chemistry. [Link]

Sources

Technical Support Center: A Guide to Using 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reactivity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Q1: What are the key structural features of this molecule that I should be aware of during reaction planning?

A1: This molecule possesses several key features that influence its reactivity:

  • A Sterically Hindered Carboxylic Acid: The carboxylic acid group is attached to a chiral center bearing a bulky piperidinyl and a furan ring, which can impede amide coupling reactions.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the piperidine ring is a robust protecting group, but its removal requires acidic conditions that can affect other parts of the molecule.[1]

  • An Acid-Sensitive Furan Ring: Furan rings can be susceptible to degradation or ring-opening under strongly acidic conditions, a critical consideration during Boc deprotection.[2][3][4]

  • A Chiral Center: The α-carbon is a stereocenter, making the molecule susceptible to racemization, especially during the activation of the carboxylic acid for amide coupling.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes degradation from moisture and atmospheric contaminants.

Q3: In which common solvents is this compound soluble?

A3: Based on its structure, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility in less polar solvents like diethyl ether or hydrocarbons is likely to be limited.

II. Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a primary application for this molecule.[6] However, its sterically hindered nature can lead to challenges.[7][8]

Problem 1: Low or No Yield of the Desired Amide Product

Symptom: LC-MS analysis of the crude reaction mixture shows primarily unreacted starting material.

Causality: The steric hindrance around the carboxylic acid can slow down the coupling reaction, allowing side reactions or decomposition of activated intermediates to dominate.[7][8]

Troubleshooting Workflow:

start Low Amide Yield reagent_choice Step 1: Evaluate Coupling Reagent start->reagent_choice temp_increase Step 2: Increase Reaction Temperature reagent_choice->temp_increase If yield is still low double_coupling Step 3: Perform Double Coupling temp_increase->double_coupling If yield is still low outcome Improved Yield double_coupling->outcome

Caption: Troubleshooting workflow for low amide yield.

Solutions & Protocols:

  • Optimize Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be inefficient.[9] Consider more potent activating agents.

    Coupling ReagentAdditiveBase (optional)Key Considerations
    HATU / HBTUNoneDIPEA / NMMHighly efficient for hindered couplings.
    PyBOP / PyAOPNoneDIPEA / NMMPhosphonium-based reagents, very effective for sterically demanding reactions.[7]
    COMUNoneDIPEA / NMMA newer, highly reactive uronium reagent.[7]

    Protocol 1: General Procedure for HATU Coupling

    • Dissolve 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

    • Add your amine (1.0-1.2 eq.) to the activated acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Increase Reaction Temperature: For particularly difficult couplings, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.[7] However, monitor for potential side reactions or degradation.

  • Perform a "Double Coupling": If monitoring indicates an incomplete reaction after several hours, add a second portion of the activated acid to the reaction mixture.[10]

Problem 2: Racemization of the Chiral Center

Symptom: Chiral HPLC or NMR analysis with a chiral shift reagent reveals the presence of the undesired diastereomer in the product.

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent racemization.[5]

Solutions:

  • Use Racemization-Suppressing Additives: When using carbodiimide coupling agents (like DCC or EDC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the activated acid to form an active ester that is less prone to racemization.

  • Avoid Excess Base: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Strong, non-nucleophilic bases like DIPEA are preferred over tertiary amines like triethylamine.

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the presence of the coupling reagent for an extended period before adding the amine.[10]

III. Troubleshooting Guide: Boc Deprotection

The removal of the Boc protecting group is a common subsequent step.[1]

Problem 3: Degradation of the Furan Ring During Boc Deprotection

Symptom: The appearance of multiple new, often colored, byproducts in the LC-MS or on the TLC plate during the deprotection step. The desired product may be present in low yield or not at all.

Causality: The furan ring is known to be sensitive to strong acids, which can cause polymerization or ring-opening reactions.[11][12] Standard Boc deprotection conditions using neat trifluoroacetic acid (TFA) can be too harsh.[13]

Troubleshooting Workflow:

start Furan Ring Degradation milder_acid Step 1: Use Milder Acidic Conditions start->milder_acid scavengers Step 2: Add Scavengers milder_acid->scavengers If degradation persists temp_control Step 3: Control Temperature scavengers->temp_control If degradation persists outcome Clean Deprotection temp_control->outcome

Caption: Troubleshooting workflow for furan ring degradation.

Solutions & Protocols:

  • Use Milder Acidic Conditions: Avoid using neat TFA. Opt for more controlled conditions.

    ReagentSolventTypical Conditions
    20-50% TFADCM0 °C to room temperature
    4M HCl1,4-Dioxane0 °C to room temperature
    p-Toluenesulfonic acidTHF/DCMRoom temperature

    Protocol 2: Boc Deprotection with HCl in Dioxane

    • Dissolve the Boc-protected compound (1.0 eq.) in a minimal amount of anhydrous DCM or directly in the HCl/dioxane solution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).

    • Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.

    • Upon completion, evaporate the solvent and excess HCl under reduced pressure.

  • Control the Temperature: Always perform the deprotection at 0 °C initially and allow it to warm to room temperature only if the reaction is sluggish.[14]

Problem 4: Formation of Tert-butylated Byproducts

Symptom: Mass spectrometry reveals peaks corresponding to the addition of a tert-butyl group (+56 Da) to your desired product or other nucleophilic species in the reaction.

Causality: Acid-mediated Boc deprotection generates a reactive tert-butyl cation.[13] This cation can alkylate any nucleophilic sites on your molecule, with the electron-rich furan ring being a potential target.

Solutions:

  • Use Scavengers: Include a scavenger in your deprotection cocktail to trap the tert-butyl cation.

    Protocol 3: TFA Deprotection with Scavengers

    • Prepare a "cleavage cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Dissolve your Boc-protected compound in the cleavage cocktail at 0 °C.

    • Stir for 1-2 hours, monitoring by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure and precipitate the product by adding cold diethyl ether.

IV. Purification Guidance

Challenge: Removing reaction byproducts and excess reagents.

Symptom: The crude product is an oil or amorphous solid with significant impurities observed by NMR or LC-MS.

Solutions:

  • Aqueous Workup: For amide coupling reactions, a standard aqueous workup can remove water-soluble byproducts like dicyclohexylurea (from DCC coupling) or HOBt. Be mindful that your product, containing a basic piperidine and a carboxylic acid (if deprotected), may have some water solubility. Adjusting the pH can facilitate extraction.

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help prevent the streaking of basic piperidine compounds on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find suitable conditions.

By anticipating these common pitfalls and applying the troubleshooting strategies outlined in this guide, you can streamline your synthetic workflow and achieve your research goals with greater efficiency and success.

References

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Innovare Academic Sciences. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • Process for the purification of piperidine.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • 2-[1-(Furan-2-carbonyl)piperidin-2-yl]acetic acid. PubChem. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

  • A kind of purification method of high-purity piperidine.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry. [Link]

  • 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid. PubChem. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ACS Publications. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

The target molecule, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, is a valuable building block in medicinal chemistry, incorporating a piperidine scaffold, a furan moiety, and an alpha-amino acid core. Scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges related to reagent handling, reaction control, and product purification. This guide provides a comprehensive overview of a robust synthetic strategy and practical solutions to common issues encountered during scale-up.

Proposed Synthetic Pathway: A Modified Strecker Synthesis

A reliable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2] This approach involves the reaction of an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2]

Synthetic_Pathway Furfural Furfural Intermediate α-Aminonitrile Intermediate Furfural->Intermediate Boc_Piperidine 4-Boc-aminopiperidine Boc_Piperidine->Intermediate KCN KCN / NaCN KCN->Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Intermediate->Acid_Hydrolysis Step 1: Nitrile Formation Product 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Acid_Hydrolysis->Product Step 2: Hydrolysis

Caption: Proposed two-step synthetic pathway via a Strecker reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Q1: Which synthetic route is most suitable for scaling up this synthesis?

A1: While both the Ugi and Strecker reactions are viable for α-amino acid synthesis, a modified Strecker synthesis is often more practical for scale-up in this specific case. The Ugi reaction, a multi-component reaction, can be efficient but may present challenges in optimizing reaction conditions and purification when dealing with four different starting materials at a large scale. The Strecker synthesis, being a two-step process, allows for better control over each transformation.[1][2][3]

Q2: What are the main challenges associated with the furan ring during this synthesis?

A2: The furan ring is sensitive to strong acidic conditions, which can lead to ring-opening and polymerization, especially at elevated temperatures.[4][5][6] During the acid-catalyzed hydrolysis of the nitrile intermediate, careful control of the acid concentration and temperature is crucial to prevent degradation of the furan moiety.[4][5][6]

Q3: Are there any specific safety precautions to consider when using cyanide salts on a large scale?

A3: Absolutely. Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. When scaling up, it is imperative to work in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment (PPE), including cyanide-resistant gloves. An emergency cyanide poisoning antidote kit should be readily available. The use of less hazardous cyanide sources like trimethylsilyl cyanide (TMSCN) can be considered, but their cost and handling on a large scale may be prohibitive.[7] A safer alternative is the in situ generation of HCN from salts like KCN or NaCN with a mild acid, which should be done with extreme caution and under strict engineering controls.[1][7]

Q4: What are the potential side reactions during the Boc-deprotection step, and how can they be minimized?

A4: While the target molecule is Boc-protected, subsequent synthetic steps might require its removal. The primary challenge during Boc-deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a stable tert-butyl cation. This cation can lead to alkylation of electron-rich moieties, such as the furan ring, resulting in unwanted byproducts.[8] To mitigate this, scavengers like triethylsilane or thioanisole should be added to the reaction mixture to trap the tert-butyl cation.[8]

Q5: How can the final product be efficiently purified on a large scale?

A5: The final product is a zwitterionic amino acid, which can present purification challenges due to its high polarity and potentially low solubility in common organic solvents.[9][10][11] Crystallization is the preferred method for large-scale purification. This can be achieved by carefully adjusting the pH of an aqueous solution of the product to its isoelectric point, where its solubility is at a minimum.[12][13] The use of co-solvents like isopropanol or ethanol can aid in inducing crystallization.[12] Ion-exchange chromatography is another effective, albeit more costly, method for purifying amino acids on a large scale.[14][15][16]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of α-aminonitrile intermediate - Incomplete imine formation.- Poor solubility of cyanide salt.- Side reactions of furfural.- Ensure anhydrous conditions for imine formation.- Use a phase-transfer catalyst to improve the solubility of the cyanide salt.- Add the cyanide source slowly at a controlled temperature to minimize side reactions.
Formation of dark-colored byproducts during nitrile hydrolysis - Degradation of the furan ring under harsh acidic conditions.[4][5][6]- Polymerization of furfural or furan-containing intermediates.- Use a lower concentration of acid for hydrolysis.- Maintain a low reaction temperature (e.g., 0-10 °C) during acid addition and initial hydrolysis.- Minimize reaction time.
Incomplete hydrolysis of the nitrile - Insufficient acid concentration or reaction time.- Increase the reaction time or cautiously increase the acid concentration while monitoring for furan degradation.- Consider using microwave-assisted hydrolysis for faster and more efficient conversion on a smaller scale to optimize conditions before scaling up.
Difficulty in isolating the final product - The zwitterionic nature of the product makes it highly soluble in water and insoluble in many organic solvents.[9][10][11]- Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation.- Use a mixture of water and a miscible organic solvent (e.g., isopropanol, acetone) to facilitate crystallization.[12]- Lyophilization can be an option for smaller scale isolation.
Product contamination with starting materials or intermediates - Incomplete reaction.- Inefficient purification.- Monitor the reaction progress by TLC or HPLC to ensure complete conversion.- Optimize the crystallization conditions (solvent system, temperature profile) to improve selectivity.- If necessary, employ ion-exchange chromatography for final purification.[14][15][16]
Racemization of the final product - Prolonged exposure to harsh basic or acidic conditions.[17][18]- Minimize reaction times, especially during hydrolysis.- Use milder reaction conditions where possible.- Chiral resolution may be necessary if a specific enantiomer is required.

Part 3: Detailed Experimental Protocol

This protocol provides a starting point for the gram-scale synthesis, which can be adapted for larger scales with appropriate process safety considerations.

Step 1: Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetonitrile

Step1_Workflow cluster_0 Reaction Setup cluster_1 Cyanide Addition cluster_2 Work-up and Isolation A Charge reactor with 4-Boc-aminopiperidine and a suitable solvent (e.g., Methanol). B Cool the mixture to 0-5 °C. A->B C Slowly add furfural to the cooled solution. B->C D Stir for 30-60 minutes to allow for imine formation. C->D F Slowly add the KCN solution to the reaction mixture, maintaining the temperature below 10 °C. D->F E In a separate vessel, prepare a solution of KCN in water. E->F G Stir the reaction mixture at room temperature until completion (monitor by TLC/HPLC). F->G H Quench the reaction with water. I Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). H->I J Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. I->J K Purify the crude product by column chromatography or crystallization. J->K

Caption: Workflow for the synthesis of the α-aminonitrile intermediate.

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with 4-Boc-aminopiperidine (1.0 eq) and methanol. Cool the mixture to 0-5 °C with an ice bath.

  • Imine Formation: Slowly add freshly distilled furfural (1.0 eq) to the cooled solution. Stir the mixture for 30-60 minutes at 0-5 °C to allow for the formation of the corresponding imine.

  • Cyanide Addition: In a separate container, dissolve potassium cyanide (KCN) (1.1 eq) in a minimal amount of water. Caution: KCN is highly toxic. Slowly add the KCN solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Hydrolysis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetonitrile
  • Reaction Setup: To a reactor equipped with a reflux condenser, add the purified α-aminonitrile from Step 1.

  • Hydrolysis: Add a solution of concentrated hydrochloric acid (e.g., 6 M HCl) and heat the mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction carefully to avoid furan degradation.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or HPLC until the nitrile is fully converted to the carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to the isoelectric point (typically around pH 5-6) using a base such as sodium hydroxide or sodium bicarbonate. The product will precipitate out of the solution.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a water/isopropanol mixture.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved January 25, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.).
  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved January 25, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 25, 2026, from [Link]

  • Journal of the American Chemical Society. (2008). Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (2022). Reaction Chemistry & Engineering. Retrieved January 25, 2026, from [Link]

  • SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass. Retrieved January 25, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 25, 2026, from [Link]

  • PMC - NIH. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved January 25, 2026, from [Link]

  • NIH. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved January 25, 2026, from [Link]

  • SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved January 25, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Wikipedia. (n.d.). Zwitterion. Retrieved January 25, 2026, from [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved January 25, 2026, from [Link]

  • Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved January 25, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved January 25, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 25, 2026, from [Link]

  • Frontiers. (n.d.). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 25, 2026, from [Link]

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troubleshooting solubility issues of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Welcome to the technical support guide for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.

Understanding the Molecule: The Key to Solubility

The solubility behavior of this compound is dictated by its distinct structural features. A clear understanding of these components is the first step in troubleshooting.

  • Carboxylic Acid (-COOH): This is an acidic, ionizable group. At low pH, it is protonated (-COOH) and neutral, favoring solubility in organic solvents. At neutral to high pH, it deprotonates to a carboxylate anion (-COO⁻), which significantly increases its polarity and, therefore, its solubility in aqueous solutions.[1][2]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic protecting group. It renders the secondary amine on the piperidine ring non-basic and non-polar, decreasing overall aqueous solubility. Crucially, the Boc group is labile (removable) under strongly acidic conditions (e.g., neat TFA, or solutions with pH < 3).[3][4][5]

  • Piperidine and Furan Rings: These heterocyclic structures contribute to the molecule's overall size and polarity. The furan ring has some polar character, while the piperidine is a non-aromatic heterocycle.

The interplay between the ionizable carboxylic acid and the bulky, non-polar Boc group is the primary cause of most solubility issues.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific solubility problems in a question-and-answer format, guiding you from initial solvent selection to more advanced techniques.

Q1: My compound won't dissolve. Where do I begin?

Answer: Start with a systematic solvent screening using small amounts of your compound. The goal is to identify a suitable solvent or solvent system for your specific application (e.g., reaction, purification, or biological assay).

The causality here is based on the principle of "like dissolves like." The compound has both polar (carboxylic acid, furan) and non-polar (Boc group, hydrocarbon backbone) regions, making it an intermediate-polarity molecule. Therefore, a range of solvents should be tested.

Initial Solvent Screening Data (Qualitative)

SolventTypeExpected SolubilityRationale & Notes
DCM (Dichloromethane) Non-polar aproticSparingly SolubleGood for less polar compounds, but may not be sufficient for the carboxylic acid group.
Ethyl Acetate (EtOAc) Polar aproticSparingly SolubleOften used for extraction, but may not fully dissolve the compound at high concentrations.
Methanol (MeOH) Polar proticSolubleThe hydroxyl group can hydrogen bond with the carboxylic acid, aiding dissolution.[6][7]
Acetonitrile (ACN) Polar aproticSparingly SolubleLess effective for furan-containing carboxylic acids compared to alcohols.[6]
DMF / NMP Polar aproticHighly SolubleExcellent solvents for many protected amino acids due to their high polarity.[] Ideal for reaction chemistry.
DMSO Polar aproticHighly SolubleA strong solvent suitable for creating concentrated stock solutions for biological assays.
Water AqueousInsoluble (at neutral pH)The large non-polar Boc group prevents dissolution in neutral water.[9]
Aqueous Base (e.g., 5% NaHCO₃) AqueousSolubleThe base deprotonates the carboxylic acid to a soluble carboxylate salt.[10]
Q2: I need to prepare an aqueous solution for a biological assay. It's insoluble in my buffer (e.g., PBS at pH 7.4). What should I do?

Answer: You must leverage the ionizable carboxylic acid group by adjusting the pH. The compound is insoluble at neutral pH because the carboxylic acid is largely protonated and the molecule is not polar enough to dissolve in water. By increasing the pH, you deprotonate the acid, forming a highly polar and water-soluble carboxylate salt.

The Critical Role of pH on Ionization and Solubility

The diagram below illustrates how pH changes the ionization state and, consequently, the solubility of the molecule.

G node_low Predominant Species: -COOH (Protonated) -NHBoc (Intact... for now) Properties: Neutral, Less Polar Solubility: Poor in Water Good in Organics RISK: Boc Deprotection! node_neutral Predominant Species: -COO⁻ (Deprotonated) -NHBoc (Intact) Properties: Anionic, More Polar Solubility: Poor in Water (due to Boc group) edge_low_neut + Base node_low->edge_low_neut node_high Predominant Species: -COO⁻ (Fully Deprotonated) -NHBoc (Intact) Properties: Anionic, Highly Polar Solubility: GOOD in Water edge_neut_high + More Base node_neutral->edge_neut_high edge_low_neut->node_neutral edge_neut_high->node_high G start Start: Insoluble Compound stock Step 1: Dissolve in 100% Organic Co-solvent (e.g., DMSO, DMF) start->stock aliquot Step 2: Add small aliquots of stock solution to -aqueous buffer with vigorous stirring. stock->aliquot observe Step 3: Observe for precipitation. aliquot->observe success Success: Clear Solution observe->success No fail Issue: Precipitation Occurs observe->fail Yes reco Recommendation: - Increase co-solvent % - Lower final concentration - Try a different co-solvent fail->reco

Caption: Co-solvent strategy workflow.

Expertise Note: DMSO is a common choice for biological assays. However, be aware that it can have effects on cells. Always run a vehicle control (buffer + DMSO) in your experiments. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for preparing a concentrated stock solution for long-term storage?

    • A: Anhydrous DMSO or DMF are excellent choices. Prepare a high-concentration stock (e.g., 10-50 mM), aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C, protected from light and moisture.

  • Q: How stable is the Boc protecting group on this molecule?

    • A: The Boc group is stable to most bases, nucleophiles, and mild acids. [3]However, it will be removed by strong acids. Avoid prolonged exposure to aqueous solutions with a pH below 4. For deliberate removal, trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. [4][]

  • Q: I am using this compound in an amide coupling reaction with a peptide coupling reagent (e.g., HATU, EDC). What is the best solvent to use?

    • A: Anhydrous DMF is the standard and most effective solvent for these reactions. []It will readily dissolve the carboxylic acid, the coupling reagents, and the amine component. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) will also aid solubility by forming the carboxylate salt in situ.

  • Q: Can I use sonication or heat to help dissolve the compound?

    • A: Yes, gentle warming (e.g., to 30-40°C) and sonication can help overcome the activation energy of dissolution and are unlikely to cause degradation for short periods. However, these are physical aids and will not solve fundamental insolubility. They should be used in combination with proper solvent selection or pH adjustment. Always check for compound stability at elevated temperatures if heating for extended periods. [6]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hewitt, W. M., et al. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Lee, T., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Holzforschung. Retrieved from [Link]

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  • Journal of Chemical & Engineering Data. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]

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  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid and Structurally Related Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid , a molecule of significant interest, with its structural analogs. By examining the nuances of their synthesis, physicochemical properties, and biological potential, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development endeavors. The piperidine and furan moieties are prevalent in a vast number of pharmaceuticals, and their combination in this particular arrangement offers a unique chemical space for exploration.[1][2]

Introduction to the Core Scaffold

The target molecule, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, integrates three key pharmacophoric features: a piperidine ring, a furan ring, and an α-amino acid-like backbone. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[3][4] The furan ring, an aromatic heterocycle, serves as a versatile bioisostere for other aromatic systems and is a component of numerous biologically active compounds.[5] The α-amino acid framework provides a chiral center and functional handles for further derivatization, making it a valuable building block in drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position of the piperidine ring offers a strategic advantage for selective functionalization, allowing for the late-stage introduction of diverse substituents to explore structure-activity relationships (SAR).

Comparative Synthesis Strategies

Strecker Synthesis: A Classic Approach

The Strecker synthesis is a robust and time-honored method for the preparation of α-amino acids.[6][7] A potential pathway for the target compound is outlined below.

Hypothetical Strecker Synthesis Workflow

G A Furfural C Imine Intermediate A->C Condensation B 4-Boc-aminopiperidine B->C E α-Aminonitrile C->E Nucleophilic Addition D Potassium Cyanide D->E G Target Compound E->G Hydrolysis F Acid Hydrolysis F->G

A plausible Strecker synthesis route.

Experimental Protocol (Hypothetical):

  • Imine Formation: Furfural (1.0 eq) and 4-Boc-aminopiperidine (1.0 eq) are stirred in a suitable solvent like methanol at room temperature to form the corresponding imine.

  • Cyanide Addition: Potassium cyanide (1.1 eq) is added to the reaction mixture, followed by an acid catalyst (e.g., acetic acid), to facilitate the formation of the α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is subjected to strong acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile group into a carboxylic acid, yielding the final product.

Causality and Considerations: The Strecker synthesis is a straightforward method, but the use of highly toxic cyanide reagents necessitates stringent safety precautions. The final hydrolysis step often requires harsh conditions, which might not be compatible with sensitive functional groups on more complex analogs.

Ugi Multicomponent Reaction: A Convergent Strategy

The Ugi four-component reaction (U-4CR) offers a highly convergent and efficient approach to complex α-amino acid derivatives.[8][9][10] This reaction allows for the rapid assembly of multiple building blocks in a single step.

Ugi Reaction Workflow

G A Furfural (Aldehyde) E Ugi Adduct A->E Ugi-4CR B 4-Boc-aminopiperidine (Amine) B->E C Isocyanide (e.g., tert-Butyl isocyanide) C->E D Carboxylic Acid (e.g., Acetic Acid) D->E G Target Compound E->G F Hydrolysis F->G

Convergent synthesis via the Ugi reaction.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Furfural (1.0 eq), 4-Boc-aminopiperidine (1.0 eq), a suitable isocyanide (1.0 eq), and a carboxylic acid (1.0 eq) are combined in a polar solvent such as methanol.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours.

  • Workup and Hydrolysis: The resulting Ugi product is isolated and subsequently hydrolyzed to yield the target α-amino acid.

Causality and Considerations: The Ugi reaction is highly valued for its ability to generate molecular diversity quickly. The choice of isocyanide and carboxylic acid components can be varied to produce a library of related compounds for SAR studies. However, the subsequent hydrolysis of the amide bond in the Ugi product to obtain the free carboxylic acid can sometimes be challenging.

Reductive Amination: A Versatile Alternative

Reductive amination is a widely used method for the formation of C-N bonds and can be adapted for the synthesis of α-amino acids.[11]

Reductive Amination Workflow

G A Furan-2-ylglyoxylic acid C Imine Intermediate A->C Condensation B 4-Boc-aminopiperidine B->C E Target Compound C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E

Synthesis through reductive amination.

Experimental Protocol (Hypothetical):

  • Imine Formation: Furan-2-ylglyoxylic acid (1.0 eq) and 4-Boc-aminopiperidine (1.0 eq) are reacted in a suitable solvent to form the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation, is introduced to reduce the imine to the corresponding amine, yielding the final product.

Causality and Considerations: Reductive amination offers a milder alternative to the Strecker synthesis and can be more amenable to a wider range of functional groups. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical consideration for chiral compounds.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid and its analogs play a crucial role in their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPH-Bond DonorsH-Bond Acceptors
Target Compound C₁₆H₂₆N₂O₅326.391.525
Phenyl AnalogC₁₇H₂₄N₂O₄320.382.124
Thiophene AnalogC₁₄H₂₂N₂O₄S330.411.825
N-Methyl Piperidine AnalogC₁₇H₂₈N₂O₅340.421.915

Data Interpretation:

  • Lipophilicity (LogP): The furan-containing target compound is predicted to be more hydrophilic than its phenyl analog, which could influence its solubility and membrane permeability. The introduction of a sulfur atom in the thiophene analog has a modest impact on lipophilicity.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a key determinant of a molecule's interaction with biological targets and its solubility. The N-Boc group contributes significantly to the hydrogen bond acceptor count.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for the target compound is not publicly available, we can infer potential activities and discuss SAR by examining related structures. Furan and piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[12][13][14][15]

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: The furan moiety is present in compounds with known anti-inflammatory properties.[14] The acetic acid side chain is also a common feature of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Both furan and piperidine scaffolds are found in various antimicrobial compounds.[14]

  • CNS Agents: The piperidine ring is a common feature in many CNS-active drugs.

Structure-Activity Relationship Insights:

The following diagram illustrates key points for SAR exploration based on the core scaffold.

G A 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid B Modification of the Furan Ring (e.g., substitution, replacement with other heterocycles) A->B Impact on target binding and electronics C Alteration of the Piperidine Ring (e.g., substitution, ring size) A->C Influence on conformation and solubility D Derivatization of the Acetic Acid (e.g., esterification, amidation) A->D Modulation of prodrug potential and cell permeability E Modification of the 4-Amino Group (e.g., removal of Boc, acylation, alkylation) A->E Exploration of new interaction points

Key areas for structure-activity relationship studies.

Conclusion

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be approached through various established methods, each with its own advantages and considerations. The combination of the furan, piperidine, and α-amino acid moieties provides a rich platform for chemical modification to optimize biological activity. This guide has provided a comparative framework for understanding this important molecule and its analogs, offering a foundation for future research and drug discovery efforts.

References

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A Comparative Guide to Validating Target Engagement of Novel Bioactive Compounds: The Case of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A crucial step in this process is the validation of target engagement—confirming that a compound physically interacts with its intended biological target in a relevant physiological context. This guide provides an in-depth, comparative analysis of modern techniques for validating the target engagement of a novel compound, exemplified by the hypothetical bioactive molecule, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. While the specific biological target of this molecule is yet to be elucidated, its structural motifs, featuring a piperidine ring and a furan group, are common in medicinally active compounds, suggesting its potential as a therapeutic agent or a valuable research tool.[1][2][3] This guide, therefore, serves as a practical roadmap for researchers embarking on the target deconvolution and validation of such novel chemical entities.

I. The Imperative of Target Engagement Validation

Target engagement is the critical link between the biochemical potency of a compound and its cellular activity.[4] Without robust evidence of a direct interaction between a drug and its target, it is difficult to interpret efficacy, predict potential off-target effects, and make informed decisions in a drug discovery pipeline.[5] Validating target engagement provides the mechanistic confidence necessary to advance a compound from a mere "hit" to a promising "lead." This process typically involves a multi-faceted approach, starting with target identification and progressing through biophysical, biochemical, and cellular assays to confirm and quantify the interaction.

II. A Strategic Approach to Target Identification and Validation

Given a novel compound like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid with an unknown target, the initial step is target identification. This can be approached through several methodologies:

  • Affinity-Based Methods: These techniques utilize the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[6] A common approach involves immobilizing the compound on a solid support (e.g., agarose beads) to create an affinity matrix that can be used to pull down interacting proteins, which are then identified by mass spectrometry.[6]

  • Phenotypic Screening Deconvolution: If the compound was identified through a phenotypic screen (i.e., it elicits a desirable biological response in cells or an organism), various "target deconvolution" strategies can be employed.[7] One powerful technique is Thermal Proteome Profiling (TPP) , which assesses changes in the thermal stability of thousands of proteins in the presence of the compound.[7][8] A target protein will often exhibit increased thermal stability upon ligand binding.

The following diagram illustrates a generalized workflow for target identification and subsequent validation.

Target_Validation_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation & Engagement Novel_Compound Novel Compound (e.g., 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid) Target_ID Target Identification (e.g., Affinity Chromatography, TPP) Novel_Compound->Target_ID Biophysical_Assays Biophysical Assays (SPR, ITC, MST) Target_ID->Biophysical_Assays Putative Target(s) Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Biophysical_Assays->Biochemical_Assays Confirms direct binding Cellular_Assays Cell-Based Assays (CETSA, NanoBRET) Biochemical_Assays->Cellular_Assays Functional consequence Validated_Target Validated Target Engagement Cellular_Assays->Validated_Target In-cell confirmation

Caption: A generalized workflow for the identification and validation of a novel compound's biological target.

III. Comparative Analysis of Key Target Engagement Assays

Once a putative target is identified, a suite of orthogonal assays should be employed to validate and characterize the interaction. The choice of assay depends on the nature of the target, the desired throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics).[9]

Assay TypeTechniquePrincipleKey OutputsAdvantagesLimitations
Biophysical Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[10][11]Binding affinity (KD), association/dissociation kinetics (ka/kd).[12]Label-free, real-time data, provides kinetic information.[4][10]Requires immobilization of one binding partner, which can affect its conformation.[4]
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during a binding event.[13][14][15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]Label-free, solution-based, provides a complete thermodynamic profile.[13]Requires relatively large amounts of pure protein, lower throughput.
Microscale Thermophoresis (MST)Measures the directed movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (KD).Low sample consumption, solution-based, wide range of affinities.Requires labeling of one binding partner (though label-free options are emerging).
Cell-Based Cellular Thermal Shift Assay (CETSA)Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7]Target engagement in intact cells or lysates, can be used for screening.[7]Label-free, applicable in a physiological context, can assess on- and off-target effects.[7][9]Not universally applicable to all proteins, can be lower throughput for quantitative analysis.
NanoBRET™ Target Engagement AssayMeasures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.Intracellular IC50 values, residence time.High-throughput, provides quantitative data on intracellular target engagement.Requires genetic modification of the target protein, relies on a competitive binding format.
IV. Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, detailed protocols for two of the most informative and widely used target engagement assays, SPR and CETSA, are outlined below.

SPR is a gold-standard biophysical technique for characterizing biomolecular interactions in real-time.[10] It provides invaluable information on not only if a compound binds to its target, but how it binds in terms of association and dissociation rates.

Experimental Workflow for SPR

SPR_Workflow Immobilize 1. Immobilize Target (e.g., via amine coupling) Inject_Compound 2. Inject Compound (analyte) at various concentrations Immobilize->Inject_Compound Association 3. Monitor Association (binding) Inject_Compound->Association Dissociation 4. Monitor Dissociation (wash with buffer) Association->Dissociation Regenerate 5. Regenerate Surface (remove bound analyte) Dissociation->Regenerate Analyze 6. Analyze Sensorgrams (fit to kinetic models) Regenerate->Analyze

Caption: Step-by-step workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Target Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid in running buffer. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration in all samples.

    • Inject the compound dilutions over the immobilized target surface, typically for 60-180 seconds, to monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase for 120-600 seconds.

    • Between each compound injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer blank injection from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

CETSA is a powerful method for verifying target engagement within the complex milieu of a living cell or cell lysate.[7] It provides a more physiologically relevant assessment of compound-target interaction.

Experimental Workflow for CETSA

CETSA_Workflow Treat_Cells 1. Treat Cells with Compound (or vehicle control) Heat_Shock 2. Heat Shock (temperature gradient) Treat_Cells->Heat_Shock Lyse_Cells 3. Lyse Cells and Separate Soluble/Aggregated Proteins Heat_Shock->Lyse_Cells Analyze_Soluble 4. Analyze Soluble Fraction (e.g., by Western Blot or MS) Lyse_Cells->Analyze_Soluble Plot_Curve 5. Plot Melting Curve (Soluble protein vs. Temp) Analyze_Soluble->Plot_Curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate confluency.

    • Treat the cells with the desired concentration of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid or vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein at each temperature point using a suitable method, such as Western blotting or mass spectrometry-based proteomics.

  • Data Analysis:

    • For each treatment group (compound vs. vehicle), plot the relative amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and thus, target engagement.

V. Comparing Alternatives and Off-Target Profiling

To build a comprehensive understanding of the compound's activity, it is essential to compare its target engagement with that of a known reference compound, if available. Additionally, assessing the selectivity of the compound is paramount. Proteome-wide approaches, such as TPP coupled with mass spectrometry, can provide an unbiased view of on- and off-target engagement across thousands of proteins simultaneously.[7][8] This is critical for de-risking a compound early in development by identifying potential liabilities that could lead to toxicity.[4]

VI. Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For a novel compound such as 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a systematic and multi-pronged approach is required, beginning with target identification and progressing through a series of orthogonal validation assays. By combining the quantitative power of biophysical techniques like SPR with the physiological relevance of cell-based methods like CETSA, researchers can build a robust body of evidence to confirm that a compound is acting on the right protein in the right way. This rigorous, data-driven approach is essential for making sound decisions and ultimately, for the successful development of new therapeutic agents.

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  • Velazquez-Campoy, A. et al. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Bio-Techne. Target Validation and Exploration. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

  • ResearchGate. 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. [Link]

  • Inoviem. Target validation & engagement. [Link]

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cross-reactivity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Cross-Reactivity of Drug Candidates Derived from 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid Building Blocks

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of potential cross-reactivity for drug candidates synthesized using the chemical building block, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. Rather than focusing on the intermediate itself, which exhibits no significant intrinsic biological activity, we will explore the critical downstream implications for the final, active pharmaceutical ingredient (API). We will use a case-study approach based on the known application of this scaffold in the development of Factor XIa (FXIa) inhibitors to illustrate a robust methodology for identifying and quantifying off-target interactions.

From Building Block to Bioactive Candidate: The Principle of Pharmacological Inheritance

The compound 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a well-documented synthetic intermediate. For instance, it is cited in patent literature as a precursor for synthesizing potent oxazolidinone-based Factor XIa inhibitors. This context is crucial. While the intermediate is a passive component, the structural motifs it imparts to the final molecule—specifically the furan and piperidine rings—can significantly influence the API's pharmacodynamic profile. This concept, which we term "pharmacological inheritance," posits that the steric and electronic properties of these core scaffolds can contribute to binding at unintended, off-target sites.

For our analysis, we will consider a hypothetical drug candidate, "FXI-42," synthesized from our title compound. The primary target of FXI-42 is Factor XIa, a serine protease critical to the intrinsic pathway of the coagulation cascade. Due to the high degree of structural homology within the serine protease family, particularly those involved in coagulation, cross-reactivity is a primary concern during development.

cluster_workflow Drug Development & Cross-Reactivity Assessment A Building Block 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid B Chemical Synthesis A->B Precursor C Hypothetical API 'FXI-42' B->C Yields D Primary Target Engagement (Factor XIa) C->D Desired Activity E Cross-Reactivity Profiling (Serine Protease Panel) C->E Potential Off-Target Activity F Selectivity Index Calculation D->F E->F

Caption: Workflow from chemical intermediate to selectivity assessment.

Identifying Plausible Off-Targets for a Factor XIa Inhibitor

Factor XIa is a trypsin-like serine protease. Its active site shares conserved features with other proteases in the coagulation cascade. Therefore, any inhibitor targeting the FXIa active site must be profiled against these related enzymes to ensure a safe therapeutic window and avoid unintended bleeding or clotting events.

The primary panel for cross-reactivity screening should include:

  • Thrombin (Factor IIa): The final effector protease in the cascade; inhibition can lead to potent anticoagulant effects and high bleeding risk.

  • Factor Xa: A key convergence point for intrinsic and extrinsic pathways.

  • Factor IXa: The enzyme that activates Factor X in the intrinsic pathway.

  • Factor VIIa: The key initiator of the extrinsic pathway.

  • Activated Protein C (aPC): A key anti-coagulant serine protease.

  • Plasmin & tPA: Enzymes involved in fibrinolysis (clot breakdown).

cluster_cascade Coagulation Cascade & Potential Off-Targets FXIa Factor XIa (Primary Target) FIXa Factor IXa (Off-Target) Thrombin Thrombin (Off-Target) aPC aPC (Off-Target) FXa Factor Xa (Off-Target) FVIIa Factor VIIa (Off-Target) Inhibitor FXI-42 Inhibitor->FXIa High Affinity (Desired) Inhibitor->Thrombin Low Affinity (Undesired) Inhibitor->FXa Low Affinity (Undesired)

Caption: Target relationships in the coagulation cascade.

Experimental Protocols for Cross-Reactivity Profiling

A two-tiered approach is recommended. First, a high-throughput primary screen to identify any significant off-target "hits." Second, a more detailed dose-response analysis to quantify the potency of these interactions.

Protocol 1: Primary Cross-Reactivity Screen (Single-Point Inhibition)

Objective: To rapidly assess the inhibitory activity of FXI-42 against a panel of serine proteases at a high concentration.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of FXI-42 in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4).

    • Reconstitute all proteases (FXIa, Thrombin, FXa, etc.) and their corresponding chromogenic or fluorogenic substrates to working concentrations in assay buffer as per manufacturer recommendations.

  • Assay Plate Setup:

    • Using a 96-well microplate, add 5 µL of assay buffer to the "100% Activity" control wells.

    • Add 5 µL of a broad-spectrum inhibitor (e.g., PMSF) to the "Background" control wells.

    • Add 5 µL of FXI-42, diluted to a final assay concentration of 10 µM, to the test wells.

  • Enzyme Addition:

    • Add 45 µL of the enzyme solution (e.g., Factor Xa) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation & Measurement:

    • Add 50 µL of the corresponding chromogenic substrate (e.g., S-2222 for FXa) to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 405 nm) over 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)) * 100

    • A common threshold for a "hit" is >50% inhibition at the 10 µM screening concentration.

Protocol 2: IC₅₀ Determination for Off-Target Hits

Objective: To determine the concentration of FXI-42 required to inhibit 50% of the activity of any off-target enzymes identified in Protocol 1.

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of FXI-42 in DMSO, starting from a 10 mM stock. Further dilute these into the assay buffer.

  • Assay Setup: Set up the assay plate as described in Protocol 1, but instead of a single concentration, add 5 µL of each concentration from the serial dilution to the respective wells.

  • Execution & Measurement: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Comparative Data Analysis: FXI-42 vs. a Comparator

To contextualize the performance of FXI-42, its selectivity profile must be compared against a known standard or a competitor compound. Let's assume "Comparator A" is a known, moderately selective FXIa inhibitor.

Table 1: Single-Point Inhibition Data (10 µM Screen)

CompoundTarget Enzyme% InhibitionHit? ( >50%)
FXI-42 Factor XIa 98.7% Yes
Thrombin15.2%No
Factor Xa22.5%No
Factor IXa48.9%No
aPC8.3%No
Comparator A Factor XIa 99.1% Yes
Thrombin65.8%Yes
Factor Xa45.1%No
Factor IXa78.3%Yes
aPC12.1%No

Table 2: IC₅₀ Values and Selectivity Index

The Selectivity Index (SI) is a critical metric, calculated as SI = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher SI value indicates greater selectivity.

CompoundTargetIC₅₀ (nM)Selectivity Index (vs. FXIa)
FXI-42 Factor XIa 5.2 -
Thrombin>10,000>1923x
Factor Xa>10,000>1923x
Factor IXa8,5401642x
Comparator A Factor XIa 4.8 -
Thrombin890185x
Factor Xa>10,000>2083x
Factor IXa650135x

Interpretation:

The mock data clearly demonstrates the superior selectivity profile of our hypothetical FXI-42. While both compounds are potent inhibitors of the primary target, Factor XIa, Comparator A shows significant cross-reactivity with Thrombin and Factor IXa. FXI-42, derived from the 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold, exhibits a selectivity index of over 1500-fold against all tested off-targets. This superior profile suggests a potentially wider therapeutic window and a lower risk of bleeding-related side effects, making it a more promising drug candidate.

Conclusion

The journey from a simple chemical intermediate like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid to a highly selective clinical candidate is paved with rigorous analytical hurdles. As demonstrated, the structural motifs inherited from such building blocks necessitate a comprehensive cross-reactivity assessment. By employing a systematic, two-tiered screening approach, researchers and drug development professionals can effectively quantify the selectivity of their lead compounds. The resulting data, particularly the Selectivity Index, is paramount for making informed decisions, de-risking development programs, and ultimately engineering safer and more effective therapeutics.

References

  • Source: Google Patents (WO2013059539A1)

A Comparative Benchmarking Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the synthetic performance and potential utility of the novel unnatural amino acid (UAA) 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid . Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines a head-to-head comparison with structurally relevant alternatives, supported by detailed experimental protocols and data. Our objective is to furnish a comprehensive framework for evaluating its potential as a valuable building block in peptide synthesis and peptidomimetic drug design.[1][]

Unnatural amino acids are critical tools in modern drug discovery, offering pathways to enhance the structural diversity and pharmacological properties of peptide-based therapeutics.[1] The title compound, featuring a unique combination of a furan moiety and a Boc-protected aminopiperidine scaffold, presents an intriguing candidate for introducing novel conformational constraints and potential protein-protein interaction motifs. This guide will elucidate the synthetic accessibility and key performance indicators of this UAA in comparison to established alternatives.

Rationale and Selection of Comparators

To establish a robust benchmark, we have selected two alternative unnatural amino acids that represent common structural motifs in drug discovery:

  • Comparator A: (R)-(-)-Phenylpiperidin-1-yl-acetic acid: This comparator replaces the furan ring with a phenyl group, allowing for an assessment of the impact of the aromatic system on synthetic accessibility and physicochemical properties.[3]

  • Comparator B: 2-Amino-2-(furan-2-yl)acetic acid: This simpler analog lacks the piperidine substituent, providing a baseline for the contribution of the furan moiety itself.[4]

The comparative analysis will focus on key performance metrics including synthetic yield, purity, and efficiency of incorporation into a model peptide sequence via solid-phase peptide synthesis (SPPS).

Synthetic Accessibility and Proposed Reaction Pathway

The synthesis of α-amino acids can be approached through various established methods, with the Strecker and Ugi reactions being prominent choices for novel derivatives.[5][6][7][8] For the title compound and its comparators, a modified Strecker synthesis offers a convergent and efficient route. This approach involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[5][6][8][9]

The proposed synthetic pathway for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is depicted below. This pathway leverages commercially available starting materials and well-documented reaction conditions.

cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis Furfural Furfural Aminonitrile Intermediate α-aminonitrile Furfural->Aminonitrile Boc_piperidine tert-butyl piperidin-4-ylcarbamate Boc_piperidine->Aminonitrile KCN Potassium Cyanide KCN->Aminonitrile HCl_H2O HCl (aq) / Heat Target 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid Aminonitrile->Target

Caption: Proposed two-step synthesis of the target compound via a Strecker reaction followed by hydrolysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent evaluation of the target compound and its comparators.

General Synthesis of α-Amino Acids via Modified Strecker Reaction

Protocol 1: Synthesis of α-Aminonitriles

  • To a solution of the corresponding aldehyde (1.0 eq.) in methanol (0.5 M), add the amine (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (1.1 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis of α-Aminonitriles to α-Amino Acids

  • To the crude α-aminonitrile from the previous step, add 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) for 12 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Performance Benchmarking in Solid-Phase Peptide Synthesis (SPPS)

The utility of the synthesized unnatural amino acids will be assessed by their incorporation into a model pentapeptide (e.g., Gly-Ala-Val-Leu-Phe) using a standard Fmoc-based SPPS protocol.[10][11]

Protocol 3: Fmoc-SPPS Coupling Efficiency

  • Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Couple the Fmoc-protected unnatural amino acid (3.0 eq.) using HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2 hours.[10][11]

  • Wash the resin as in step 3.

  • Perform a Kaiser test to assess the completion of the coupling reaction.

  • Cleave a small amount of the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analyze the cleaved peptide by HPLC to determine the coupling efficiency.

The experimental workflow for this benchmarking study is illustrated in the following diagram.

start Start synthesis Synthesis of UAAs (Target & Comparators) via Strecker Reaction start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification f f purification->f moc_protection Fmoc Protection of UAAs spps Solid-Phase Peptide Synthesis (SPPS) Incorporation into Model Peptide moc_protection->spps cleavage Peptide Cleavage & Deprotection spps->cleavage analysis Performance Analysis (HPLC, MS) cleavage->analysis end End analysis->end

Sources

A Technical Guide to the Comparative Analysis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid Analogs for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-(piperidin-1-yl)-2-(furan-2-yl)acetic acid framework represents a promising starting point for the development of novel therapeutic agents. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile anchor for modulating physicochemical properties and biological activity.[1][2] Paired with the furan moiety, a five-membered aromatic heterocycle known for its diverse pharmacological profile, this core structure presents a rich canvas for analog development.[3] This guide provides a comprehensive literature review and comparative analysis of analogs based on this scaffold, with a particular focus on their antimicrobial potential. We will delve into the synthesis, structure-activity relationships (SAR), and experimental protocols that underpin the evaluation of these compounds, providing a technical resource for researchers in the field.

The Core Scaffold: A Fusion of Pharmacologically Significant Moieties

The parent compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, integrates two key structural features:

  • The Piperidine Moiety: This saturated heterocycle is a common feature in a vast array of clinically approved drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component for optimizing pharmacokinetic and pharmacodynamic properties.[1] The substitution at the 4-position, in this case with a Boc-protected amine, provides a convenient handle for further derivatization, allowing for the exploration of a wide chemical space.

  • The Furan Ring: As a five-membered aromatic heterocycle containing an oxygen atom, the furan ring is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

The combination of these two moieties in the 2-(piperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold suggests a high potential for discovering novel compounds with significant therapeutic value.

Comparative Analysis of Antimicrobial Activity: A Case Study on 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

The general structure of the synthesized analogs is depicted below:

General structure of the analyzed analogs.

The antimicrobial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal species, using the agar cup method. The results, summarized in the table below, highlight the significant impact of the 'R' group on the biological activity.

Compound IDR GroupE. coliS. typhiMicrococcus spp.B. megateriumGanoderma spp.A. nigerA. flavusPenicillium spp.
7a 2-chlorobenzoyl1415131412131413
7b 2,4-dichlorobenzoyl1819171816171817
7c 4-methoxybenzoyl1617151614151615
7d 4-methylbenzoyl1516141513141514
7e 3,4,5-trimethoxybenzoyl1314121311121312
7f cinnamoyl1213111210111211
7g furan-2-carbonyl1718161715161716
7h thiophene-2-carbonyl1516141513141514
7i benzylsulfonyl111210119101110
7j 4-methylphenylsulfonyl1213111210111211
7k 4-chlorophenylsulfonyl1617151614151615
7l 2,5-dichlorophenylsulfonyl1920181917181918
Streptomycin -22242523----
Ciprofloxacin -25262726----
Nystatin -----24252326

Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of 2-(Furan-2-yl)-1-(1-substituted-piperidin-4-yl)-1H-benzo[d]imidazole Analogs .[5]

Structure-Activity Relationship (SAR) Insights

From the data presented in Table 1, several key structure-activity relationships can be deduced:

  • Influence of Electron-Withdrawing Groups: Compounds with electron-withdrawing groups on the benzoyl or phenylsulfonyl moiety generally exhibited enhanced antimicrobial activity. Notably, the di-chloro substituted analogs, 7b (2,4-dichlorobenzoyl) and 7l (2,5-dichlorophenylsulfonyl), displayed the highest activity across all tested microbial strains.[5] This suggests that the electronic properties of the 'R' group play a crucial role in the compound's interaction with its biological target.

  • Impact of Heterocyclic Moieties: The introduction of other heterocyclic rings at the 'R' position, such as in compounds 7g (furan-2-carbonyl) and 7h (thiophene-2-carbonyl), also resulted in good antimicrobial activity, with the furan analog showing slightly better efficacy.[5] This highlights the potential for further exploration of various heterocyclic substituents to fine-tune the biological profile.

  • Comparison of Amide vs. Sulfonamide Linkage: While both amide and sulfonamide linked substituents showed activity, the most potent compounds were found in both categories (di-chloro substituted benzamide 7b and di-chloro substituted phenylsulfonamide 7l ).[5] This indicates that the nature of the linker itself may be less critical than the electronic and steric properties of the terminal aromatic or heterocyclic ring.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups, such as the methoxy groups in 7e (3,4,5-trimethoxybenzoyl), generally led to a decrease in antimicrobial activity compared to the halogenated analogs.[5]

These findings strongly suggest that the antimicrobial potency of this scaffold can be significantly modulated by the nature of the substituent on the piperidine nitrogen.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and antimicrobial evaluation of these analogs are provided below.

General Synthetic Pathway

The synthesis of the 2-(furan-2-yl)-1-(1-substituted-piperidin-4-yl)-1H-benzo[d]imidazole analogs typically follows a multi-step sequence, as outlined in the workflow below.[5]

Synthesis_Workflow A 1-Fluoro-2-nitrobenzene + tert-butyl 4-aminopiperidine-1-carboxylate B tert-Butyl 4-((2-nitrophenyl)amino) piperidine-1-carboxylate A->B Coupling C Reductive Cyclization with Furan-2-carbaldehyde B->C D tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl) piperidine-1-carboxylate C->D E Boc Deprotection D->E F 2-(Furan-2-yl)-1-(piperidin-4-yl) -1H-benzo[d]imidazole E->F G Coupling with R-COX or R-SO2Cl F->G H Final Analogs (7a-l) G->H

General synthetic workflow for the target analogs.

Step 1: Synthesis of tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate [5]

  • To a solution of 1-fluoro-2-nitrobenzene in a suitable solvent (e.g., acetonitrile), add tert-butyl 4-aminopiperidine-1-carboxylate and a base (e.g., triethylamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 70°C) overnight.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate [5]

  • Dissolve tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate and furan-2-carbaldehyde in a mixture of methanol and water.

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the mixture.

  • Heat the reaction mixture (e.g., at 60°C) overnight.

  • After completion, remove the methanol under reduced pressure and add water to precipitate the product.

  • Filter the solid and dry under vacuum.

Step 3: Synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole [5]

  • Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent (e.g., 1,4-dioxane).

  • Add a strong acid, such as 4M HCl in dioxane, at 0°C.

  • Stir the reaction mixture at room temperature for a few hours until the deprotection is complete.

  • Filter the resulting solid hydrochloride salt and dry under vacuum.

Step 4: Synthesis of Final Analogs (Amide and Sulfonamide Derivatives) [5]

  • For Amide Derivatives: To a solution of the product from Step 3 and the desired carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) at 0°C. Stir the reaction mixture at room temperature for a few hours. Quench the reaction with ice-cold water to precipitate the product.

  • For Sulfonamide Derivatives: To a solution of the product from Step 3 and the desired sulfonyl chloride in a suitable solvent (e.g., THF), add a base (e.g., triethylamine) at 0°C. Stir the reaction mixture at room temperature for a few hours. After completion, work up the reaction mixture to isolate the product.

Antimicrobial Susceptibility Testing Protocol (Agar Cup Method)[5]

1. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton agar for bacteria and Potato Dextrose Agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Prepare fresh 24 to 48-hour cultures of the test microorganisms in N-broth for bacteria and Potato Dextrose Broth for fungi.

2. Plating and Well Preparation:

  • Evenly spread the microbial suspensions onto the surface of the sterile agar plates using sterile swabs.

  • Create wells (e.g., 1 cm in diameter) in the agar using a sterile cork borer.

3. Sample and Control Application:

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Dissolve the standard antibiotics (e.g., streptomycin, ciprofloxacin, nystatin) in sterile distilled water to a final concentration of 200 µg/mL.

  • Load a defined volume (e.g., 0.1 mL) of each test compound solution and standard antibiotic solution into separate wells. A well with the solvent alone serves as a negative control.

4. Incubation:

  • Allow the plates to stand for a short period (e.g., 20 minutes at 4°C) to allow for diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25°C for 48-72 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The comparative analysis of 2-(furan-2-yl)-1-(1-substituted-piperidin-4-yl)-1H-benzo[d]imidazole analogs demonstrates that the 2-(piperidin-1-yl)-2-(furan-2-yl) scaffold is a promising platform for the development of novel antimicrobial agents. The structure-activity relationship studies clearly indicate that the biological activity can be significantly tuned by modifying the substituent on the piperidine nitrogen, with electron-withdrawing groups generally enhancing the antimicrobial potency.

Future research in this area could explore a wider range of substituents on the piperidine ring, including different heterocyclic and aliphatic groups, to further optimize the antimicrobial activity and selectivity. Moreover, the synthesis and evaluation of analogs of the parent compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, with modifications at the Boc-amino group and the carboxylic acid moiety, could unveil new therapeutic opportunities beyond antimicrobial applications, potentially in areas such as anticancer or anti-inflammatory research. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field of drug discovery.

References

  • Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

  • Ghamdi, A. M. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin, 67(8), 888-896. [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., ... & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

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  • Khan, K. M., Hussain, S., Zia-Ullah, M., Ali, M., Perveen, S., Choudhary, M. I., & Voelter, W. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino] acetamide derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(6), 638–646. [Link]

  • Khatun, N., et al. (2016). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

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  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2). [Link]

  • Contreras, R., et al. (2005). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • Kumar, D., et al. (2022). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Organic and Medicinal Chemistry International Journal, 10(5). [Link]

  • El-Sayed, N. N. E. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivative. Bentham Science Publishers. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9951-9965. [Link]

  • Brigance, R. P., Meng, W., Fura, A., Harrity, T., Wang, A., Zahler, R., ... & Hamann, L. G. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Bioorganic & medicinal chemistry letters, 20(15), 4395-4398. [Link]

  • Ghamdi, A. M. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. ResearchGate. [Link]

  • Wujec, M., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 23(12), 3233. [Link]

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A Comparative Guide to the Cost-Effective Synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Target Molecule

The structural motif of a piperidine ring linked to an α-amino acid core, particularly with a heterocyclic substituent like furan, is of significant interest in medicinal chemistry. The piperidine moiety can impart favorable pharmacokinetic properties, while the α-amino acid portion provides a versatile handle for further chemical modification and interaction with biological targets. The Boc-protecting group on the piperidine's amino function is a standard feature for controlled, stepwise synthesis. Given its potential as a key intermediate for a range of bioactive molecules, the efficient and cost-effective synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a pertinent challenge for synthetic and process chemists.

Proposed Synthetic Strategies: A Multicomponent Reaction Approach

Multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional linear syntheses. For the synthesis of our target α-amino acid, three MCRs stand out as particularly relevant: the Strecker synthesis, the Ugi reaction, and the Petasis reaction.

Below, we outline the hypothetical application of each of these reactions to the synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, followed by a comparative analysis.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[1][2] It involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.

Proposed Reaction:

Caption: Proposed Strecker synthesis of the target molecule.

Experimental Protocol (Hypothetical)
  • α-Aminonitrile Formation: To a solution of furan-2-carbaldehyde (1.0 eq) and tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent (e.g., methanol), sodium cyanide (1.1 eq) is added, followed by the dropwise addition of a mild acid (e.g., acetic acid). The reaction is stirred at room temperature until completion.

  • Hydrolysis: The resulting α-aminonitrile intermediate is then subjected to acidic or basic hydrolysis. For instance, treatment with concentrated hydrochloric acid followed by heating would yield the desired carboxylic acid.

Causality Behind Experimental Choices:
  • Solvent: Methanol is a common solvent for Strecker reactions as it can dissolve the starting materials and facilitate the reaction.

  • Cyanide Source: Sodium cyanide is a readily available and commonly used cyanide source.[1]

  • Hydrolysis: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.

Route 2: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a highly efficient one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. To adapt this for our target, a subsequent hydrolysis step would be necessary.

Proposed Reaction:

Caption: Proposed Ugi reaction pathway for the target molecule.

Experimental Protocol (Hypothetical)
  • Ugi Condensation: Furan-2-carbaldehyde (1.0 eq), tert-butyl (piperidin-4-yl)carbamate (1.0 eq), formic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq) are combined in a suitable solvent like methanol and stirred at room temperature.

  • Hydrolysis: The resulting α-formamido-N-tert-butyl-2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)-2-(furan-2-yl)acetamide is then hydrolyzed under acidic or basic conditions to yield the final product.

Causality Behind Experimental Choices:
  • Isocyanide: Tert-butyl isocyanide is a common and relatively stable isocyanide used in Ugi reactions.

  • Carboxylic Acid: Formic acid is chosen to introduce a simple formyl group that can be readily hydrolyzed.

  • Solvent: Methanol is a standard solvent for Ugi reactions.

Route 3: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-keto acid or glyoxylic acid), and an organoboronic acid.[3] This reaction directly yields an α-amino acid, making it a highly convergent approach.

Proposed Reaction:

Caption: Proposed Petasis reaction for the direct synthesis of the target molecule.

Experimental Protocol (Hypothetical)
  • One-Pot Reaction: Tert-butyl (piperidin-4-yl)carbamate (1.0 eq), glyoxylic acid (1.0 eq), and furan-2-boronic acid (1.1 eq) are dissolved in a suitable solvent (e.g., a mixture of ethanol and water or dichloromethane) and stirred at room temperature or with gentle heating until the reaction is complete.

Causality Behind Experimental Choices:
  • Carbonyl Component: Glyoxylic acid serves as the α-keto acid component, directly providing the carboxylic acid functionality in the final product.

  • Boronic Acid: Furan-2-boronic acid is a commercially available reagent that introduces the furan moiety.

  • Solvent: The choice of solvent can be crucial for the Petasis reaction, with polar protic or aprotic solvents often employed.

Comparative Cost-Effectiveness Analysis

The following table provides a semi-quantitative comparison of the three proposed routes. The cost estimates are based on currently available catalog prices for the starting materials and are intended for comparative purposes only. Actual costs will vary depending on the supplier, purity, and scale of the synthesis.

MetricStrecker SynthesisUgi ReactionPetasis Reaction
Starting Materials Furan-2-carbaldehyde, tert-Butyl (piperidin-4-yl)carbamate, Sodium CyanideFuran-2-carbaldehyde, tert-Butyl (piperidin-4-yl)carbamate, tert-Butyl Isocyanide, Formic Acidtert-Butyl (piperidin-4-yl)carbamate, Glyoxylic Acid, Furan-2-boronic acid
Relative Cost of Starting Materials Low to ModerateModerateModerate to High
Number of Steps 2 (Aminonitrile formation, Hydrolysis)2 (Ugi condensation, Hydrolysis)1
Atom Economy Moderate (loss of water and counterions)Low (loss of water and tert-butanol upon hydrolysis)High (only water is lost)
Projected Yield Moderate to HighModerate to High (for Ugi adduct)Moderate to High
Operational Simplicity Moderate (requires handling of toxic cyanide)High (one-pot condensation)High (one-pot reaction)
Safety Considerations High (use of highly toxic cyanide)Moderate (isocyanides are malodorous and toxic)Low
Purification Two purification steps may be needed.Two purification steps may be needed.Potentially a single purification step.
Overall Cost-Effectiveness Potentially high due to cheap reagents, but safety costs are a major factor.Moderate, balanced by one-pot nature but requires an additional hydrolysis step.Potentially very high due to one-step process and high atom economy, but starting material costs might be higher.

Discussion and Recommendations

From a purely economic standpoint based on the cost of raw materials, the Strecker synthesis appears attractive due to the low cost of sodium cyanide. However, the extreme toxicity of cyanide and the associated handling, safety, and waste disposal costs significantly diminish its cost-effectiveness in a research and development setting, and especially in a manufacturing environment.

The Ugi reaction offers the advantage of a one-pot condensation, which is operationally simple. However, it requires a subsequent hydrolysis step, adding to the overall process time and potentially reducing the overall yield. The cost of isocyanides can also be a factor.

The Petasis reaction presents the most elegant and potentially the most cost-effective route in the long run, especially for scale-up. Its one-step nature, high atom economy, and the avoidance of highly toxic reagents are significant advantages. While the initial cost of furan-2-boronic acid might be higher than that of furan-2-carbaldehyde, the overall process simplification, reduced waste, and improved safety profile could lead to substantial cost savings.

Recommendation: For laboratory-scale synthesis and initial process development, the Petasis reaction is the most recommended route . Its operational simplicity, inherent safety, and high convergence make it an ideal choice for the rapid synthesis of the target molecule. For large-scale manufacturing, a thorough cost analysis of all three routes, including the cost of waste disposal and safety measures for the Strecker synthesis, would be necessary. However, the trend in the pharmaceutical industry is to move away from processes involving highly toxic reagents, further favoring the Petasis approach.

Conclusion

While no definitive, optimized protocol for the synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is publicly available, a comparative analysis of plausible multicomponent reaction strategies provides valuable guidance for researchers. The Petasis Borono-Mannich reaction emerges as the most promising route, offering a balance of efficiency, safety, and operational simplicity that is highly desirable in a drug development setting. Further experimental validation and optimization of this route are warranted to establish a robust and scalable synthesis of this important building block.

References

  • A synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid 2 starting from (R)-(-)-α-phenylglycine 1 is described. Additionally, an enantiopure synthesis of bietamiverine 6 and dipiproverine 7 using as starting material 2 is reported. ResearchGate. [Link]

  • The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - NIH. [Link]

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  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality.[1][2][3][4] This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a key intermediate in the synthesis of various therapeutic agents.[5] Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for their analytical workflows.

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[4][6] For a pharmaceutical intermediate like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, this involves ensuring the identity, purity, and quality of the compound. This guide will explore and compare three pivotal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will also address the critical aspect of chiral separation, given the stereogenic center in the molecule.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness in determining the purity and assay of drug substances and intermediates.[7] For 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, an HPLC-UV method provides a reliable means of quantifying the main component and detecting impurities.

Scientific Rationale: The furan and Boc-protecting groups in the molecule contain chromophores that absorb UV radiation, making UV detection a suitable choice. A reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main peak and any potential impurities.[8] The addition of an acid, such as acetic acid or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.

Comparative Performance of HPLC-UV:
Parameter Typical Performance Advantages Limitations
Linearity (r²) > 0.999Excellent for quantification.
Accuracy (% Recovery) 98-102%High accuracy for assay determination.
Precision (% RSD) < 2%Highly reproducible results.[9]
Limit of Detection (LOD) ng rangeNot as sensitive as LC-MS.
Limit of Quantification (LOQ) ng range
Specificity GoodCan be challenging if impurities have similar UV spectra and retention times.
Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification and purity determination of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Materials:

  • 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic acid in Water

  • Mobile Phase B: 0.1% Acetic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_reporting Reporting Prep Prepare Standard and Sample Solutions Analysis HPLC Analysis Prep->Analysis Specificity Specificity (Peak Purity) Report Validation Report Specificity->Report Linearity Linearity (Calibration Curve) Linearity->Report Accuracy Accuracy (Spike Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Report Robustness Robustness (Varying Conditions) Robustness->Report Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness

Caption: HPLC-UV Method Validation Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): For High Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[] This technique is invaluable for identifying and quantifying trace-level impurities and for confirming the identity of the main component.

Scientific Rationale: For 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, LC-MS provides unambiguous identification through its molecular weight. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely forming protonated molecules [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and enhancing specificity.[9]

Comparative Performance of LC-MS:
Parameter Typical Performance Advantages Limitations
Linearity (r²) > 0.99Good for quantification.
Accuracy (% Recovery) 95-105%High accuracy.
Precision (% RSD) < 5%Good reproducibility.[9]
Limit of Detection (LOD) pg to fg rangeExtremely sensitive.More complex and expensive than HPLC-UV.
Limit of Quantification (LOQ) pg to fg rangeMatrix effects can be a challenge.
Specificity ExcellentCan distinguish between co-eluting compounds with different mass-to-charge ratios.
Experimental Protocol: LC-MS Method Validation

Objective: To validate an LC-MS method for the identification and quantification of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid and its potential impurities.

Materials: Same as for HPLC-UV, with the addition of formic acid (LC-MS grade).

Instrumentation:

  • LC-MS system (e.g., quadrupole or time-of-flight) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification).

Validation Workflow:

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_validation Validation Parameters cluster_report Final Report Prep Prepare Standards and Samples in a Suitable Solvent LC_Separation Liquid Chromatography Separation Prep->LC_Separation MS_Detection Mass Spectrometry Detection (Full Scan & SIM/MRM) LC_Separation->MS_Detection Specificity Specificity (Mass Accuracy & Fragmentation) MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Matrix_Effect Matrix Effect Evaluation MS_Detection->Matrix_Effect Report Compile and Document Validation Report Specificity->Report Linearity->Report Accuracy_Precision->Report LOD_LOQ->Report Matrix_Effect->Report

Caption: LC-MS Method Validation Workflow.

Quantitative NMR (qNMR): An Absolute Quantification Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[11][12][13] It allows for direct quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard.[14][15]

Scientific Rationale: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be determined. For 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, well-resolved proton signals, for example, those from the furan ring or the Boc group, can be used for quantification.

Comparative Performance of qNMR:
Parameter Typical Performance Advantages Limitations
Linearity (r²) Not applicable in the same way as chromatographyDirect quantification.
Accuracy (% Purity) High, often traceable to SI unitsProvides an absolute measure of purity.[14]Lower sensitivity than chromatographic methods.
Precision (% RSD) < 1%Very high precision.Requires a high-field NMR spectrometer.
Specificity ExcellentCan identify and quantify multiple components in a mixture simultaneously.[11]Overlapping signals can complicate quantification.
Experimental Protocol: qNMR Method Validation

Objective: To validate a qNMR method for the absolute purity determination of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

Materials:

  • 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)[13]

NMR Acquisition Parameters:

  • Solvent: DMSO-d6

  • Pulse Program: Standard quantitative 1H NMR sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Validation Workflow:

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_calculation Calculation & Validation Prep Accurately weigh analyte and internal standard into a vial. Dissolve in deuterated solvent. Acquire Acquire 1H NMR spectrum with optimized quantitative parameters. Prep->Acquire Process Process the spectrum (phasing, baseline correction). Integrate analyte and standard signals. Acquire->Process Calculate Calculate purity using the integral values, molecular weights, and masses. Process->Calculate Validate Validate for precision, accuracy, and specificity. Calculate->Validate

Caption: qNMR Method Validation Workflow.

Chiral Separation: A Critical Consideration

The target molecule possesses a chiral center at the carbon atom bonded to the furan ring and the piperidine nitrogen. Therefore, it is crucial to develop an analytical method capable of separating the enantiomers, as they may have different pharmacological activities. Chiral HPLC is the most common technique for this purpose.[16][17][18][19][20]

Scientific Rationale: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. The mobile phase, typically a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomers.

A validated chiral HPLC method is essential for controlling the enantiomeric purity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, ensuring the desired stereoisomer is produced and that the unwanted enantiomer is below a specified limit.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for the validation of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid depends on the specific requirements of the analysis.

  • HPLC-UV is the ideal choice for routine quality control, offering a balance of performance, cost, and ease of use for assay and impurity profiling.

  • LC-MS is indispensable for identifying unknown impurities, for trace-level quantification, and for providing unequivocal confirmation of the compound's identity.

  • qNMR serves as a powerful, non-destructive primary method for the accurate determination of absolute purity, which is crucial for the qualification of reference standards.

A comprehensive validation strategy will likely employ a combination of these techniques to ensure the quality and consistency of this important pharmaceutical intermediate. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust and reliable analytical methods in a regulated environment.

References

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.).
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  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the synthesis and application of novel chemical entities, the responsibility of ensuring a safe laboratory environment extends from initial handling to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a compound with functionalities requiring careful consideration. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

The disposal procedures outlined below are derived from an analysis of the compound's structural motifs: a Boc-protected amine, a piperidine ring, a furan ring, and a carboxylic acid. Each of these components contributes to the overall chemical reactivity and potential hazards, which in turn dictate the appropriate disposal pathway.

Hazard Profile and Risk Assessment

Structural Component Potential Hazard Rationale and Authoritative Source
Carboxylic Acid Corrosivity, AcidityAcetic acid and its derivatives can be corrosive, causing skin burns and eye damage.[1][2][3] Waste streams must be segregated from bases and reactive metals.
Furan Ring Peroxide Formation, Flammability, ToxicityFuran and related compounds can form explosive peroxides upon prolonged exposure to air and light.[4][5] They are also often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[5]
Boc-Protected Amine Acid InstabilityThe tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[6][7] Contact with strong acids can cause uncontrolled deprotection, potentially releasing isobutylene gas and leading to pressure buildup in sealed containers.
Piperidine Derivative Skin/Eye Irritation, Respiratory IrritationStructurally similar piperidine compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, safety goggles, and a laboratory coat when handling the compound or its waste.[9]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ignition Sources: Keep the compound and its solutions away from heat, sparks, and open flames.

Emergency Procedures: Spill Management

Rapid and correct response to a spill is critical to mitigating exposure and environmental contamination.

Minor Spills (Solid or Liquid)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.[9]

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep up the material to avoid creating dust.[3][10][11]

  • Collect Waste: Carefully place the absorbed material or swept solids into a designated, properly labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9]

Major Spills
  • Evacuate: Immediately evacuate all personnel from the affected area.[9]

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[9]

  • Secure the Area: If safe to do so, close the doors to the laboratory to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency response personnel to manage the cleanup.

Disposal Decision Workflow

The proper disposal route for 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid depends on its form (solid, liquid, or contaminated material). The following workflow provides a logical pathway for making this determination.

DisposalWorkflow cluster_start Start: Identify Waste Form cluster_waste_type Categorize Waste cluster_protocol Execute Disposal Protocol cluster_final Final Containment start Waste containing 2-(4-Boc-aminopiperidin-1-yl) -2-(furan-2-yl)acetic acid solid_waste Pure Solid or Contaminated Solids (e.g., gloves, weigh paper) start->solid_waste organic_solution Solution in Organic Solvent (e.g., DCM, THF, Ethyl Acetate) start->organic_solution aqueous_solution Dilute Aqueous Solution start->aqueous_solution glassware Contaminated Labware/Sharps start->glassware proto_solid Follow Protocol 1: Solid Organic Waste solid_waste->proto_solid proto_organic Follow Protocol 2: Non-Halogenated or Halogenated Liquid Waste organic_solution->proto_organic proto_aqueous Follow Protocol 3: Aqueous Acidic Waste aqueous_solution->proto_aqueous proto_sharps Follow Protocol 4: Sharps/Labware Waste glassware->proto_sharps final_container Store sealed, labeled container in designated Satellite Accumulation Area (SAA) proto_solid->final_container proto_organic->final_container proto_aqueous->final_container proto_sharps->final_container

Caption: Disposal decision workflow for various forms of waste.

Step-by-Step Disposal Protocols

Adherence to these specific protocols is mandatory for ensuring safety and regulatory compliance. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [5]

Protocol 1: Disposal of Solid Waste

This protocol applies to the pure, unadulterated compound and any solid materials contaminated with it (e.g., weighing paper, gloves, absorbent pads from spills).

  • Waste Collection: Place all solid waste into a dedicated, robust waste container labeled "Hazardous Waste: Solid Organic, Non-Halogenated."[12]

  • Labeling: Ensure the container label includes:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid."

    • The date accumulation started.

    • The generating lab's information (building, room number).[12]

  • Container Management: Keep the container securely closed at all times, except when adding waste.[4][13]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like strong acids and bases.[4][12]

Protocol 2: Disposal of Organic Solvent Solutions

This protocol is for solutions where the compound is dissolved in organic solvents. Waste segregation is critical.

  • Segregation:

    • Non-Halogenated Solvents (e.g., THF, ethyl acetate, hexanes): Collect in a container labeled "Hazardous Waste: Non-Halogenated Organic Solvents."

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a separate container labeled "Hazardous Waste: Halogenated Organic Solvents."

  • Labeling: On the appropriate container label, list all chemical constituents, including the full name of the title compound and all solvents, with approximate percentages.

  • Container Integrity: Use only appropriate, chemically compatible containers with secure screw caps. Do not fill beyond 90% capacity to allow for vapor expansion.[12]

  • Storage: Store in the SAA, ensuring segregation between halogenated and non-halogenated waste streams and away from acids and bases.[12]

Protocol 3: Disposal of Dilute Aqueous Solutions

This protocol applies to waste streams that are primarily water but contain small amounts of the title compound. Drain disposal is not permitted.[12][14]

  • Waste Collection: Collect all aqueous waste containing the compound in a container labeled "Hazardous Waste: Aqueous Acidic Organic."

  • pH Consideration: Do not attempt to neutralize the solution with a strong base in the waste container, as this can create an uncontrolled reaction. The waste will be managed by EHS as acidic.

  • Labeling & Storage: Label the container with all chemical components and store it in the SAA, segregated from bases and solvents.

Protocol 4: Disposal of Contaminated Labware and Sharps

This protocol covers disposable glassware, needles, or other items that cannot be safely decontaminated.

  • Triple Rinse (if applicable): For non-disposable glassware, triple rinse with a suitable solvent. The first two rinsates must be collected as hazardous waste (follow Protocol 2). The third rinsate can often be managed as non-hazardous, but consult your institutional policy.

  • Sharps: All contaminated needles, scalpels, or other sharps must be placed directly into a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."

  • Disposable Glassware: Contaminated pipettes, vials, etc., should be placed in a rigid, puncture-resistant container specifically designated for "Contaminated Lab Glass."

  • Final Disposal: Once full, these containers should be securely sealed and scheduled for pickup through your institution's EHS department.

Final Waste Management and Pickup

All hazardous waste must be managed within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation.[12][15]

  • Accumulation Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste in your SAA.[4]

  • Container Integrity: Regularly inspect waste containers for signs of degradation, leakage, or pressure buildup.[12]

  • Pickup: Once a container is full or has been in the SAA for one year (or as specified by institutional policy), arrange for its removal by contacting your EHS department.[12][16]

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or public well-being.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Dartmouth College . Hazardous Waste Disposal Guide - Research Areas. [Link]

  • American Chemical Society . Hazardous Waste & Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • The University of Chicago Environmental Health and Safety . Hazardous Waste Disposal Procedures. [Link]

  • Carl ROTH . Safety Data Sheet: Acetic acid. [Link]

  • U-Bio . MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. [Link]

  • University of North Texas . Laboratory Waste Management Guidelines. [Link]

  • Wikipedia . tert-Butyloxycarbonyl protecting group. [Link]

  • Chemos GmbH & Co. KG . Safety Data Sheet: Acetic acid 99%. [Link]

  • Lab Alley . How to Dispose of Acetic Acid. [Link]

  • ACS Publications . Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Gramsbergen . SAFETY DATA SHEET Acetic acid 99.85%. [Link]

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A Senior Application Scientist's Guide to Handling 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in predictive hazard analysis. This guide provides essential, actionable safety protocols for handling 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply a structured, risk-based approach by dissecting its constituent molecular fragments to forecast potential hazards and establish robust handling and disposal procedures. Our primary goal is to empower you, our fellow scientists, to work safely and effectively, transforming potential risks into manageable, well-understood parameters.

Hazard Identification by Structural Analogy: A Proactive Assessment

A comprehensive understanding of a molecule's potential hazards begins with an analysis of its structure. We can infer the safety profile of our target compound by examining the known risks associated with its three primary structural components: the furan moiety, the carboxylic acid group, and the Boc-protected piperidine core.

  • The Furan Moiety: This is the most significant source of potential chronic toxicity. The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] Studies in animal models have provided clear evidence of carcinogenic activity, primarily targeting the liver (hepatocellular neoplasms and cholangiocarcinoma).[1][2] Furan compounds are also recognized as potent hepatotoxins, capable of causing liver damage upon exposure.[3][4][5] Therefore, minimizing inhalation and dermal exposure is of paramount importance.

  • The Acetic Acid Moiety: Carboxylic acids are known skin and eye irritants, with the potential to be corrosive depending on their concentration and physical form.[6][7] An SDS for the structurally similar compound, (1-BOC-Piperidin-4-yl)acetic acid, lists skin irritation, serious eye irritation, and potential respiratory irritation as key hazards.[8] We must assume our compound shares these acute irritant properties.

  • The Boc-Protected Piperidine Core: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[9][10] While the intact Boc-protected amine is a standard organic structure, its handling requires diligence to prevent inadvertent deprotection. Standard procedures for handling organic solids, such as avoiding dust formation, are crucial.[11]

Immediate Safety Protocols & Required PPE

All handling of this compound, particularly outside of a sealed container, must occur within a certified chemical fume hood to mitigate the risk of inhaling volatile furan-related impurities or aerosolized particles.

Task Engineering Control Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Receiving & Storage General Lab VentilationSafety GlassesNitrile GlovesLab CoatNot typically required
Weighing Solid Chemical Fume HoodChemical Splash GogglesDouble-gloved NitrileLab CoatNot required if in fume hood
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat, Chemical ApronNot required if in fume hood
Reaction/Workup Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat, Chemical ApronOn standby for emergencies
Spill Cleanup Chemical Fume Hood (if possible)Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant CoverallsRequired for large spills outside of a fume hood (e.g., APR with organic vapor cartridge)
Waste Disposal Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot typically required

In-Depth PPE Selection: The Rationale

Choosing the correct PPE is a critical control point. The logic below validates the selections outlined in the table above.

  • Primary Engineering Control: A chemical fume hood is mandatory. This is a non-negotiable control to prevent the inhalation of potentially carcinogenic and hepatotoxic furan-related compounds and aerosolized acidic dust.[11]

  • Eye and Face Protection: Due to the compound's predicted corrosive and irritant properties, chemical splash goggles are the minimum requirement.[12][13] When handling larger quantities or during procedures with a high splash risk (e.g., preparing solutions, extractions), a face shield should be worn over the goggles for full facial protection.[14]

  • Hand Protection: Nitrile gloves provide good resistance to a range of chemicals, including many acids and solvents, and are recommended for handling the solid and for general use.[15] For prolonged contact or when using organic solvents to make solutions, consulting a glove manufacturer's compatibility chart is essential. Neoprene or butyl rubber gloves may offer superior protection against certain solvents.[16] Double-gloving is a best practice when weighing potent compounds.

  • Protective Clothing: A standard flame-resistant lab coat is required at all times. When handling solutions or larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.[14]

PPE_Selection_Workflow PPE Selection Workflow for Handling cluster_0 Task Assessment cluster_1 PPE Configuration start Identify Handling Task weighing Weighing Solid start->weighing Small quantity, powder transfer solution Preparing Solution start->solution Dissolving in solvent, liquid transfer spill Spill / Emergency start->spill Accidental Release weighing_ppe Fume Hood Chemical Goggles Double Nitrile Gloves Lab Coat weighing->weighing_ppe solution_ppe Fume Hood Chemical Goggles + Face Shield Nitrile/Neoprene Gloves Lab Coat + Apron solution->solution_ppe spill_ppe Full PPE Configuration + Respiratory Protection + Chemical Coveralls spill->spill_ppe

Caption: PPE selection is dictated by the specific handling task and potential exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes variability and risk.

A. Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks in a well-ventilated area.

  • Store the compound in a cool, dry, and well-ventilated place, away from strong acids (which could cleave the Boc group) and oxidizing agents.[11]

  • Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings (e.g., Irritant, Possible Carcinogen).

B. Weighing the Solid Compound:

  • Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.

  • Perform all weighing operations inside a chemical fume hood.

  • Use a disposable weigh boat or creased weighing paper to prevent contamination of balances.

  • Handle the container and spatula carefully to avoid generating dust.[17]

  • Close the primary container immediately after dispensing.

  • Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

C. Preparing a Solution:

  • Don all required PPE, including a face shield over goggles and a chemical-resistant apron.

  • Conduct the entire procedure within a chemical fume hood.

  • Add the weighed solid to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, use an ice bath for cooling.

  • Cap the solution container securely and label it appropriately.

Disposal Plan: Managing the Waste Stream

Proper segregation and disposal are critical to ensure safety and environmental compliance.

A. Waste Segregation:

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid and contaminated materials."

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The label should specify the chemical name and all solvent components.[18]

B. Decontamination and Disposal:

  • Glassware: Rinse contaminated glassware three times with a suitable solvent inside a fume hood. Collect all rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

  • Spills: For minor spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[18][19]

  • Final Disposal: All waste containers must be sealed and disposed of through your institution's EHS-approved hazardous waste management program.[3]

Handling_Disposal_Workflow Lifecycle Management: From Receipt to Disposal cluster_receiving 1. Inbound Logistics cluster_handling 2. Active Handling (in Fume Hood) cluster_disposal 3. Post-Use & Disposal receive Receive & Inspect Container store Store Securely (Cool, Dry, Ventilated) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area & Glassware dissolve->decon segregate Segregate Waste (Solid vs. Liquid) decon->segregate dispose Dispose via EHS (Sealed, Labeled Containers) segregate->dispose

Caption: A structured workflow ensures safety at every stage of the compound's lifecycle.

By implementing these scientifically-grounded procedures, you can confidently and safely handle 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • National Center for Biotechnology Information. Furan Acute Exposure Guideline Levels. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • UBPBio. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]

  • Government of Canada. Furan Compounds Group - information sheet. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetic acid 99%. [Link]

  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use. [Link]

  • ResearchGate. Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • MDPI. Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. [Link]

  • Global Safety Management. Safety Data Sheet: Acetic Acid, ACS. [Link]

  • Lithofin. Safety Data Sheet: Lithofin BERO. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.